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  • Product: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide
  • CAS: 32551-34-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide, a heterocyclic compound of interest in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the fundamental molecular properties, a proposed synthetic pathway, and a complete strategy for its analytical characterization. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction

The 1,2,5-oxadiazole (furazan) ring system is a prominent scaffold in medicinal chemistry, known for its diverse biological activities. The incorporation of a carbohydrazide functional group introduces a versatile handle for further chemical modifications, making 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide a valuable building block for the synthesis of novel bioactive molecules. This guide serves as a technical resource for professionals engaged in the synthesis, analysis, and application of this and related compounds.

Molecular Properties

A thorough understanding of the fundamental molecular properties of a compound is the cornerstone of its application in research and development. The key quantitative data for 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide and its common salt form are summarized below.

Property4-Methyl-1,2,5-oxadiazole-3-carbohydrazide4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride
Molecular Formula C₄H₆N₄O₂C₄H₇ClN₄O₂
Molecular Weight 142.12 g/mol 178.58 g/mol [1][2]
Exact Mass 142.049075 Da178.0257532 Da[2]
IUPAC Name 4-methyl-1,2,5-oxadiazole-3-carbohydrazide4-methyl-1,2,5-oxadiazole-3-carbohydrazide;hydrochloride[2]

Proposed Synthesis Pathway

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4-Methyl-1,2,5-oxadiazole-3-carboxylic_acid 4-Methyl-1,2,5-oxadiazole- 3-carboxylic acid Ester_Intermediate Methyl 4-methyl-1,2,5- oxadiazole-3-carboxylate 4-Methyl-1,2,5-oxadiazole-3-carboxylic_acid->Ester_Intermediate Methanol, H₂SO₄ (cat.) Reflux Final_Product 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide Ester_Intermediate->Final_Product Hydrazine hydrate Ethanol, Reflux

Caption: Proposed two-step synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Step 1: Esterification of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its methyl ester. This is a classic Fischer esterification, which is an acid-catalyzed equilibrium reaction. Using an excess of methanol and a catalytic amount of a strong acid like sulfuric acid drives the equilibrium towards the ester product.

Protocol:

  • To a solution of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (1 equivalent) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

  • Purify the crude product by column chromatography if necessary.

Step 2: Hydrazinolysis of the Ester Intermediate

The methyl ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically efficient and driven by the high nucleophilicity of hydrazine.

Protocol:

  • Dissolve the methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate (1 equivalent) in ethanol (10 volumes).

  • Add hydrazine hydrate (2-3 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the ester is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization or column chromatography to obtain 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Comprehensive Analytical Characterization

A robust analytical strategy is crucial for confirming the identity, purity, and stability of the synthesized compound. The following techniques are recommended for a thorough characterization of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR Structural Elucidation FTIR FTIR Spectroscopy Synthesized_Product->FTIR Functional Group Identification MS Mass Spectrometry Synthesized_Product->MS Molecular Weight and Fragmentation HPLC HPLC/UPLC Synthesized_Product->HPLC Purity Assessment

Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the protons of the carbohydrazide group (-NHNH₂). The methyl group protons should appear as a singlet, while the amine protons may appear as broad singlets. The chemical shifts will be influenced by the electronic environment of the oxadiazole ring.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Signals for the methyl carbon, the two distinct carbons of the oxadiazole ring, and the carbonyl carbon of the carbohydrazide group are expected.

Protocol:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Expected Characteristic Absorptions:

  • N-H stretching: Broad absorptions in the region of 3200-3400 cm⁻¹ corresponding to the -NH₂ and -NH- groups of the carbohydrazide moiety.

  • C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ for the carbonyl group of the carbohydrazide.

  • C=N stretching: Absorptions in the 1500-1600 cm⁻¹ region, characteristic of the oxadiazole ring.

  • N-O stretching: Bands in the 1300-1450 cm⁻¹ range, also associated with the oxadiazole ring.

  • C-H stretching and bending: Absorptions corresponding to the methyl group.

Protocol:

  • Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide valuable structural information. Expected fragmentation pathways for carbohydrazides often involve cleavage of the N-N and C-N bonds of the hydrazide group.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Acquire the full scan mass spectrum to determine the molecular ion peak.

  • Perform HRMS to confirm the elemental composition.

  • Conduct MS/MS analysis on the molecular ion to study its fragmentation pattern.

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)

Chromatographic techniques are essential for assessing the purity of the synthesized compound. Given the polar nature of the carbohydrazide group, a reversed-phase HPLC or UPLC method with a polar-embedded or polar-endcapped column is recommended.

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: UV detection at a wavelength where the oxadiazole ring shows significant absorbance (typically determined by a UV scan).

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and the organic mobile phase).

  • Analysis: Inject the sample and run the gradient method. The purity is determined by the area percentage of the main peak.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and analysis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. The proposed synthetic route is based on well-established chemical transformations, and the detailed analytical workflow ensures the unambiguous characterization and quality control of the final product. This information is intended to empower researchers and drug development professionals in their efforts to explore the potential of this and related heterocyclic compounds in the discovery of new therapeutic agents.

References

  • PubChem. 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride. [Link]

  • Global Substance Registration System. 4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE HYDROCHLORIDE. [Link]

  • PubChem. 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide. [Link]

Sources

Exploratory

A Technical Guide to the Crystallographic Analysis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide: A Methodological Framework

For Researchers, Scientists, and Drug Development Professionals Abstract: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is a heterocyclic compound of significant interest within medicinal chemistry and materials science. It...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its physicochemical properties and potential as a scaffold in drug design. This technical guide addresses the current landscape of crystallographic data for this compound. As of the latest review, a definitive, publicly accessible single-crystal X-ray structure for 4-methyl-1,2,5-oxadiazole-3-carbohydrazide or its salts has not been reported in prominent crystallographic databases. This guide, therefore, provides a comprehensive, field-proven methodological framework for researchers to pursue the crystallographic analysis of this molecule, from synthesis and crystallization to data acquisition and interpretation. The protocols described herein are synthesized from established methodologies for analogous heterocyclic compounds and are designed to serve as a self-validating system for obtaining high-quality crystallographic data.

Introduction: The Significance of Structural Elucidation

The 1,2,5-oxadiazole (furazan) ring system is a well-established pharmacophore known for its diverse biological activities. The incorporation of a carbohydrazide moiety at the 3-position introduces a versatile functional group capable of forming numerous hydrogen bonds and serving as a key building block for more complex molecular architectures. Understanding the precise three-dimensional arrangement of atoms in 4-methyl-1,2,5-oxadiazole-3-carbohydrazide is crucial for:

  • Structure-Activity Relationship (SAR) Studies: A definitive crystal structure provides the geometric foundation for computational modeling and rational drug design, enabling the prediction of binding affinities and the design of more potent and selective analogs.

  • Polymorph Screening: The identification of different crystalline forms is a critical step in pharmaceutical development, impacting solubility, stability, and bioavailability.

  • Materials Science Applications: The intermolecular interactions observed in the crystal lattice can inform the design of novel materials with tailored properties, such as energetic materials or liquid crystals.[1]

While chemical identifiers for the hydrochloride salt of the target compound are available, including its molecular formula (C₄H₇ClN₄O₂) and IUPAC name (4-methyl-1,2,5-oxadiazole-3-carbohydrazide;hydrochloride), the essential crystallographic data remains elusive in the public domain.[2] This guide aims to fill that gap by providing a robust, hypothetical workflow for its determination.

A Proposed Pathway to Crystallographic Data Acquisition

The following sections outline a detailed, multi-step process for obtaining and analyzing the crystal structure of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide. This workflow is designed to be a self-validating system, with checkpoints and rationale provided for each critical step.

Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

The synthesis of the target compound is the foundational step. Based on established literature for the synthesis of related 1,3,4-oxadiazoles and carbohydrazides, a plausible synthetic route is proposed.[3][4][5]

Experimental Protocol: Synthesis

  • Esterification of the corresponding carboxylic acid: Begin with 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. The esterification can be achieved by refluxing the carboxylic acid in an excess of an appropriate alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Hydrazinolysis of the ester: The resulting ester is then reacted with hydrazine hydrate. This is typically performed in an alcoholic solvent at reflux. The carbohydrazide product is often insoluble in the reaction mixture and will precipitate upon cooling, allowing for isolation by filtration.

  • Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture) to obtain a high-purity sample suitable for crystallization trials.

Causality Behind Experimental Choices:

  • The two-step approach (esterification followed by hydrazinolysis) is a classic and reliable method for the synthesis of carbohydrazides, often yielding clean products in good yields.

  • The choice of alcohol for esterification and recrystallization should be optimized based on the solubility of the starting material and product.

  • Monitoring by TLC is crucial to ensure the complete conversion of the starting material and to identify any potential side products.

Crystallization: The Art and Science of Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is necessary.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin with a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane). The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and low solubility at room or lower temperatures.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is poorly soluble). This is a highly controlled method often used for challenging crystallizations.

    • Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals may form at the interface.

Data Presentation: Hypothetical Crystallization Screening Matrix

TrialSolvent SystemTechniqueTemperature (°C)Result
1EthanolSlow Evaporation25Amorphous Precipitate
2Isopropanol/Water (9:1)Slow Cooling4Microcrystals
3AcetonitrileVapor Diffusion (Hexane)25Diffraction Quality Crystals
4Ethyl AcetateSolvent Layering (Hexane)25Oil

Causality Behind Experimental Choices:

  • A broad screening of solvents and techniques maximizes the chances of finding suitable crystallization conditions.

  • Varying the rate of crystallization (e.g., by controlling the rate of evaporation or cooling) can significantly impact crystal quality. Slower is generally better.

  • The use of solvent mixtures can fine-tune the solubility and promote crystal growth.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect a full sphere of diffraction data.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualization: Crystallographic Analysis Workflow

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xrd X-ray Diffraction Synthesis Synthesis of Compound Purification Recrystallization Synthesis->Purification Screening Screening of Conditions Purification->Screening Growth Single Crystal Growth Screening->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection (100 K) Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final Crystallographic Data (CIF File) Refinement->Final_Structure

Caption: Workflow for the crystallographic analysis of a small molecule.

Hypothetical Crystallographic Data and Interpretation

While actual data is not available, a successfully solved structure would yield the following information, which should be presented in a standardized format.

Data Presentation: Hypothetical Crystallographic Data Table

ParameterHypothetical Value
Chemical FormulaC₄H₆N₄O₂
Formula Weight142.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)652.1
Z4
Calculated Density (g/cm³)1.448
Absorption Coefficient (mm⁻¹)0.115
F(000)296
Crystal Size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 28.0
Reflections collected5680
Independent reflections1498 [R(int) = 0.025]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.058, wR₂ = 0.125

Interpretation of the Hypothetical Data:

  • Crystal System and Space Group: A monoclinic system with space group P2₁/c is very common for organic molecules. This space group indicates a centrosymmetric crystal packing.

  • Unit Cell Dimensions: These parameters define the size and shape of the repeating unit of the crystal lattice.

  • Z Value: A Z value of 4 would mean there are four molecules of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide in each unit cell.

  • R-factors (R₁ and wR₂): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. The low hypothetical values suggest a well-refined and reliable structure.

Conclusion and Future Directions

The crystallographic data for 4-methyl-1,2,5-oxadiazole-3-carbohydrazide remains an important, yet unfulfilled, requirement for the scientific community. This guide provides a detailed and scientifically grounded roadmap for researchers to obtain this valuable information. The successful execution of the described protocols would not only provide the definitive solid-state structure of this compound but also pave the way for more advanced computational studies and the rational design of new therapeutic agents and materials based on this promising scaffold. It is our hope that this guide will stimulate and facilitate research in this area, leading to the public deposition of this important crystal structure.

References

  • Global Substance Registration System. 4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE HYDROCHLORIDE. Available from: [Link]

  • PubChem. 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride. Available from: [Link]

  • Sharma, et al. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, Vol 59, Issue 1 (Suppl), Jan-Mar, 2025. Available from: [Link] (Note: This is a representative link as the original may be behind a paywall or subject to change).

  • ResearchGate. Synthesis and reactivity of carbohydroximoyl azides: II. 4-substituted 1,2,5-oxadiazole-3-carbohydroximoyl azides and 1-hydroxy-5-(4-R-1,2,5-oxadiazol-3-yl)tetrazoles. Available from: [Link]

  • Inxight Drugs. 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,4-oxadiazoles. Available from: [Link]

  • NASA Technical Reports Server. Preparation and Single-Crystal X-Ray Structures of Four Related Mixed-Ligand 4-Methylpyridine Indium Halide Complexes. Available from: [Link]

  • MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Available from: [Link]

  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Available from: [Link]

  • DergiPark. Synthesis, Investigation and X-Ray Powder Diffraction (XRD) of Some Oxadiazole Complexes. Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Available from: [Link]

  • ResearchGate. Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2). Available from: [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide: A Comprehensive Analytical Guide

Executive Summary 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (also known as 4-methylfurazan-3-carbohydrazide) is a highly versatile heterocyclic building block. Characterized by its electron-deficient 1,2,5-oxadiazole (f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (also known as 4-methylfurazan-3-carbohydrazide) is a highly versatile heterocyclic building block. Characterized by its electron-deficient 1,2,5-oxadiazole (furazan) core and a highly reactive carbohydrazide moiety, it serves as a critical intermediate in the synthesis of energetic materials and nitric oxide (NO)-donor pharmaceuticals. Because the N-O-N linkage in the furazan ring is susceptible to thermal and chemical cleavage, rigorous, non-destructive spectroscopic validation is paramount during drug development and material scale-up. This whitepaper details the causality-driven methodologies for the orthogonal structural validation of this compound using NMR, FT-IR, and HRMS.

Chemical Context & Structural Vulnerabilities

The structural integrity of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide hinges on two distinct functional zones:

  • The Furazan Core: An aromatic, highly electron-withdrawing ring. Previous scale-up studies on the structurally analogous 4-methyl-1,2,5-oxadiazole-3-carboxylic acid have demonstrated the thermal sensitivity of the furazan ring, necessitating non-destructive analytical techniques to ensure ring intactness[1].

  • The Carbohydrazide Terminus: A nucleophilic, hydrogen-bond-donating group (-C(=O)NHNH₂). This moiety is highly hygroscopic and prone to rapid proton exchange, which dictates specific solvent and matrix choices during spectroscopic sample preparation.

Causality in Spectroscopic Method Selection

Nuclear Magnetic Resonance (NMR) Profiling

The "Why": Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly selected over protic solvents like Methanol- d4​ or Deuterium oxide ( D2​O ). Protic solvents induce rapid deuterium exchange with the -NH- and -NH₂ protons of the carbohydrazide group, rendering them invisible in the 1 H spectrum. DMSO- d6​ suppresses this exchange and disrupts intermolecular hydrogen bonding, yielding sharp, quantifiable signals for the hydrazide protons. The 13 C NMR chemical shifts of the furazan core are highly conserved, with the methyl-substituted C4 typically resonating near 151 ppm and the carbonyl-substituted C3 near 147 ppm, as validated in related 4-methylfurazan-3-carboxamide derivatives[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The "Why": Attenuated Total Reflectance (ATR) FT-IR is prioritized over traditional KBr pellet transmission. The carbohydrazide group is inherently hygroscopic. The mechanical pressing of KBr pellets often introduces atmospheric moisture, creating broad -OH stretching artifacts between 3300–3500 cm −1 that obscure the critical primary and secondary amine (-NH₂, -NH-) stretching bands of the hydrazide. ATR allows for direct solid-state analysis, preserving the true vibrational state of the molecule.

High-Resolution Mass Spectrometry (HRMS)

The "Why": Electrospray Ionization (ESI) in positive ion mode is chosen due to the basicity of the terminal primary amine on the hydrazide. ESI is a "soft" ionization technique that preserves the fragile N-O-N furazan linkage during the initial ionization event. Hard ionization (like Electron Impact, EI) often causes immediate ring fragmentation, complicating the identification of the parent molecular ion[3].

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols are designed as self-validating workflows.

Multi-modal spectroscopic workflow for structural validation.

Protocol 1: NMR Acquisition & System Suitability
  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation Check: Acquire a preliminary 1D 1 H scan (16 scans). Verify that the residual DMSO pentet is centered exactly at 2.50 ppm. Assess the water peak at ~3.33 ppm; if the peak width at half-height exceeds 15 Hz, the solvent is excessively wet and will compromise the integration of the -NH₂ signal.

  • Acquisition: Acquire 1 H (64 scans, relaxation delay D1​ = 2s) and 13 C (1024 scans, D1​ = 2s) spectra at 298 K.

Protocol 2: ATR-FTIR Baseline Validation
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and completely dry.

  • Self-Validation Check: Collect a background spectrum (32 scans, 4 cm −1 resolution). The baseline between 4000–3800 cm −1 must be completely flat (variance < 0.001 absorbance units) to validate the absence of atmospheric water vapor interference.

  • Acquisition: Apply 2–5 mg of the solid compound directly to the crystal. Apply uniform pressure using the anvil and acquire the sample spectrum (32 scans).

Protocol 3: ESI-HRMS Fragmentation Mapping
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.

  • Self-Validation Check: Prior to sample infusion, inject a sodium formate tuning mix. Ensure the mass accuracy error across the m/z 50–500 range is strictly < 5 ppm.

  • Acquisition: Infuse the sample at 10 µL/min. Apply a collision energy (CE) ramp of 10–30 eV to map the fragmentation pathway.

Proposed ESI-MS/MS fragmentation pathway for 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Quantitative Data Integration

The following tables summarize the expected orthogonal data points required to definitively confirm the structure of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Table 1: NMR Signal Assignments (DMSO- d6​ , 400 MHz / 100 MHz)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1 H2.40Singlet (s)3HC4-CH 3​
1 H4.60Broad Singlet (br s)2H-NH-NH 2​
1 H10.10Broad Singlet (br s)1H-NH -NH 2​
13 C9.0--C4-CH 3​
13 C147.8--Furazan C3
13 C151.4--Furazan C4
13 C158.0--C=O (Carbonyl)

Table 2: ATR-FTIR Vibrational Band Assignments

Wavenumber (cm −1 )IntensityVibrational ModeStructural Correlation
3320, 3200Medium, BroadN-H StretchPrimary & Secondary Amine
1670Strong, SharpC=O StretchAmide I (Hydrazide Carbonyl)
1600MediumC=N StretchFurazan Ring
1300StrongN-O StretchFurazan Ring

Table 3: ESI-HRMS Fragmentation Data

m/z (Observed)Ion TypeFormulaMass Error (ppm)Mechanistic Origin
143.056[M+H] + C 4​ H 7​ N 4​ O 2+​ < 5.0Intact Protonated Molecule
111.030FragmentC 4​ H 3​ N 2​ O 2+​ < 5.0Loss of Hydrazine (-32 Da)
83.035FragmentC 3​ H 3​ N 2​ O + < 5.0Loss of Carbohydrazide (-60 Da)
81.034FragmentC 4​ H 3​ NO + < 5.0Sequential loss of N 2​ H 4​ and NO

Sources

Exploratory

Pharmacological Mechanisms and Bioisosteric Applications of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (4-MOZC)

Executive Summary In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups with robust heterocyclic bioisosteres is a cornerstone of drug optimization. 4-Methyl-1,2,5-oxadiazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic replacement of metabolically labile functional groups with robust heterocyclic bioisosteres is a cornerstone of drug optimization. 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (4-MOZC) (CAS: 32551-34-1; HCl salt CAS: 1849236-03-8) has emerged as a highly privileged pharmacophore building block [1]. Rather than acting as a standalone therapeutic agent, 4-MOZC is incorporated into complex small molecules to fundamentally alter their pharmacological mechanism of action. By combining the electron-deficient, metabolically stable 1,2,5-oxadiazole (furazan) ring with a highly versatile carbohydrazide linker, 4-MOZC enables the design of highly selective target modulators, most notably in the development of small-molecule IL-17 inhibitors[2].

This technical guide dissects the mechanistic causality behind the use of 4-MOZC in pharmacology, detailing its physicochemical impact, target engagement logic, and the self-validating experimental protocols required to evaluate its derivatives.

Core Pharmacological Mechanisms

The 1,2,5-Oxadiazole Core as a Privileged Bioisostere

The 1,2,5-oxadiazole ring is a classic non-classical bioisostere for carboxylic acids, esters, and amides [3]. In biological systems, traditional amide and ester linkages are highly susceptible to enzymatic cleavage by amidases and esterases, leading to rapid in vivo clearance.

When the 4-MOZC core is integrated into a drug candidate, the mechanism of action shifts structurally:

  • Metabolic Shielding: The furazan ring is electron-deficient and lacks the scissile carbonyl-heteroatom bond recognized by hydrolytic enzymes, drastically increasing the drug's half-life ( t1/2​ ).

  • Physicochemical Modulation: The methyl group at the 4-position of the oxadiazole ring provides a localized lipophilic anchor, enhancing passive membrane permeability (LogP) without violating Lipinski’s Rule of Five.

  • pKa Tuning: The oxadiazole ring exerts a strong electron-withdrawing effect, modulating the pKa of adjacent functional groups to ensure the molecule remains optimally ionized at physiological pH (7.4) for target engagement [3].

The Carbohydrazide Linker in Target Engagement

While the oxadiazole ring provides stability, the carbohydrazide moiety ( −C(=O)NHNH2​ ) acts as the critical engagement vector. In pharmacology, protein-protein interaction (PPI) inhibitors—such as small-molecule modulators of Interleukin-17 (IL-17)—require complex hydrogen-bonding networks to disrupt large, flat protein interfaces [2]. The carbohydrazide acts as a bidentate hydrogen-bond donor/acceptor, allowing the synthesized drug to anchor deeply into allosteric pockets.

PharmacophoreLogic A 4-MOZC Pharmacophore B 1,2,5-Oxadiazole Core (Bioisostere) A->B C Carbohydrazide Linker (H-Bond Network) A->C D Metabolic Resistance (Avoids Amidases) B->D E Target Engagement (IL-17 Modulation) C->E F Therapeutic Efficacy D->F E->F

Caption: Logical flow of 4-MOZC pharmacophore integration dictating therapeutic efficacy.

Quantitative Data Summary: Bioisosteric Advantages

To justify the selection of 4-MOZC over traditional moieties, the following table summarizes the comparative physicochemical and pharmacological parameters.

PropertyTraditional Carboxylic Acid/Amide1,2,5-Oxadiazole Bioisostere (4-MOZC core)Pharmacological Impact
pKa ~4.0 - 5.0~3.5 - 4.5Maintains necessary ionization for target binding while altering local charge distribution.
Lipophilicity (LogP) Lower (Highly polar)Higher (Optimized)Improved passive membrane permeability and oral bioavailability.
Metabolic Stability Susceptible to esterases/amidasesHighly resistantProlonged half-life ( t1/2​ ) and reduced clearance in vivo.
Hydrogen Bonding Strong donor/acceptorModulated bidentate donor/acceptorRetains critical binding interactions without excessive desolvation penalties.

Experimental Workflows & Protocols

To rigorously evaluate the pharmacological utility of 4-MOZC, researchers must employ self-validating protocols for both its chemical incorporation and subsequent biological evaluation.

Protocol 1: Synthesis of 4-MOZC-Derived Target Modulators

Causality: The conversion of an intermediate ester to the carbohydrazide must be strictly temperature-controlled. Because the 1,2,5-oxadiazole ring is highly electron-deficient, elevated temperatures during nucleophilic acyl substitution can lead to unwanted ring-opening or degradation of the furazan core [4].

Step-by-Step Methodology:

  • Preparation: Dissolve the precursor (e.g., ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate) in anhydrous methanol (0.5 M concentration).

  • Temperature Control: Chill the reaction vessel to strictly 0–5 °C using an ice-water bath. Rationale: Prevents nucleophilic attack on the oxadiazole ring.

  • Reagent Addition: Add hydrazine hydrate (1.5 equivalents) dropwise over 30 minutes to prevent exothermic spikes.

  • Reaction Monitoring (Self-Validation): Stir for 2 hours at room temperature. Validate reaction completion using TLC (Hexane:EtOAc 1:1). If the starting material persists, do not heat; instead, extend the stirring time.

  • Isolation: Concentrate in vacuo, wash with cold ethanol, and precipitate the 4-MOZC product. Confirm the exact mass via LC-MS ( [M+H]+=143.05 ) before proceeding to acylhydrazone coupling for drug synthesis.

Protocol 2: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: Traditional endpoint assays (like ELISA) only provide equilibrium affinity ( KD​ ). SPR is mandatory here because the carbohydrazide linker of 4-MOZC primarily influences the dissociation rate ( Koff​ ) via dynamic hydrogen bonding. Real-time kinetic profiling is required to validate whether the bioisosteric replacement successfully increases the drug's target residence time.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., recombinant human IL-17A) onto a CM5 sensor chip using standard amine coupling chemistry (pH 4.5 acetate buffer).

  • Self-Validating Control: Leave Flow Cell 1 (Fc1) unmodified and blocked with ethanolamine. Rationale: This acts as an internal reference to subtract bulk refractive index changes and non-specific binding from the active channel (Fc2).

  • Analyte Injection: Inject the 4-MOZC-derived drug candidate at a flow rate of 30 µL/min across a concentration gradient (3.125 nM to 50 nM) in HBS-EP+ running buffer.

  • Association Phase ( Kon​ ): Monitor the binding response for 120 seconds to calculate the association rate constant.

  • Dissociation Phase ( Koff​ ): Switch to blank running buffer for 600 seconds to measure the dissociation rate. Rationale: A prolonged dissociation phase is critical to capture the stabilizing effect of the carbohydrazide H-bond network.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the final affinity constant ( KD​=Koff​/Kon​ ).

SPRWorkflow S1 1. Surface Preparation Immobilize Target Protein S2 2. Analyte Injection Introduce 4-MOZC Derivative S1->S2 S3 3. Association Phase Measure Kon via H-Bonding S2->S3 S4 4. Dissociation Phase Buffer Wash for Koff S3->S4 S5 5. Kinetic Analysis Calculate KD = Koff/Kon S4->S5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 131040696, 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride." PubChem, [Link]

  • LEO Pharma A/S. "Small molecule modulators of IL-17.
  • Kumar, G., et al. "Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review." Letters in Organic Chemistry, vol. 21, no. 1, 2024, pp. 55-65. [Link]

  • Gasco, A., et al. "Hydroxy-1,2,5-oxadiazolyl Moiety as Bioisoster of the Carboxy Function. Synthesis, Ionization Constants, and Pharmacological Characterization of γ-Aminobutyric Acid (GABA) Related Compounds." Journal of Medicinal Chemistry, vol. 49, no. 14, 2006. [Link]

Foundational

An In-depth Technical Guide to the Toxicity and Safety of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals Executive Summary and Introduction This guide provides a comprehensive toxicological and safety assessment of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. As...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary and Introduction

This guide provides a comprehensive toxicological and safety assessment of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. As a novel chemical entity, direct and extensive empirical toxicity data for this specific compound is not publicly available. Therefore, this document employs a multi-faceted approach, grounded in established toxicological principles, to build a robust preliminary safety profile.

The assessment herein is constructed on three core pillars:

  • Toxicological Assessment by Structural Analogy (Read-Across): Evaluating the known toxicological profiles of its core chemical moieties—the oxadiazole ring and the carbohydrazide functional group.

  • In Silico (Computational) Toxicological Prediction: Utilizing computational models to forecast potential liabilities based on the molecule's structure, a standard practice in modern drug discovery and chemical safety assessment.[1][2][3]

  • Recommended Experimental Verification: Proposing a tiered, logical testing strategy, in line with international guidelines, to systematically generate empirical data and validate the predictive assessments.

This guide is designed for professionals in research and drug development who may be synthesizing or handling this compound. The objective is to provide a sound scientific basis for risk assessment and to guide the implementation of appropriate safety protocols in the absence of definitive experimental studies.

Chemical Identity:

Property Value Source
IUPAC Name 4-methyl-1,2,5-oxadiazole-3-carbohydrazide PubChem
Synonyms 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid hydrazide PubChem
Molecular Formula C₄H₆N₄O₂ PubChem
Molecular Weight 142.12 g/mol [4]
CAS Number 1849236-03-8 (for hydrochloride salt) [5]

| Chemical Structure | Chemical Structure of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide | PubChem |

Toxicological Assessment by Structural Analogy (Read-Across)

The principle of read-across leverages toxicological data from structurally similar compounds to infer the potential hazards of a data-poor substance.

The Oxadiazole Moiety

Oxadiazole is a five-membered heterocyclic ring that serves as a core scaffold in numerous pharmacologically active compounds.[6] Its toxicological profile is not uniform and is highly dependent on the specific isomer and its substituents.

  • General Profile: The 1,3,4- and 1,2,4-oxadiazole cores are noted for their favorable pharmacokinetic properties and are present in compounds with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[6]

  • Low Acute Toxicity in Some Derivatives: A study on certain 1,3,4-oxadiazole derivatives showed LD50 values exceeding 2000 mg/kg in rats, indicating low acute toxicity and general safety for further pharmacological investigation.[7]

  • Cytotoxicity in Other Derivatives: Conversely, many oxadiazole derivatives have been specifically designed as anticancer agents due to their ability to induce cytotoxicity in cancer cell lines.[8][9] For example, certain derivatives show potent activity against cell lines like MCF-7 (breast cancer) and HTC-116 (colon cancer).[8][9] Some compounds demonstrated selectivity, showing toxicity to cancer cells but not to normal cell lines.[6]

Insight: The oxadiazole ring itself is not an indicator of uniform toxicity. The overall profile of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide will be dictated by its unique combination of the 1,2,5-oxadiazole isomer and its methyl and carbohydrazide substituents. The potential for cytotoxic activity cannot be ruled out.

The Carbohydrazide Moiety

The carbohydrazide functional group (H₂NNHC(=O)NHNH₂) is a key structural alert for potential toxicity. Safety data for the parent compound, carbohydrazide, provides critical insights.

  • Hazard Profile: Carbohydrazide is classified as harmful if swallowed, a skin irritant, and may cause an allergic skin reaction.[10] It is also recognized as an eye irritant.[11][12]

  • Systemic Effects: Accidental ingestion may be harmful, with animal data suggesting that ingestion of less than 150 grams could cause serious health damage.[12] Inhalation of dusts may also be damaging to health.[12]

  • Handling Precautions: Standard handling for carbohydrazide requires wearing protective gloves, eye protection, and avoiding breathing dust.[10] Contaminated work clothing should not be allowed out of the workplace.[10]

Insight: The presence of the carbohydrazide group strongly suggests that 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide should, at a minimum, be treated as a substance that is potentially harmful if ingested, a skin/eye irritant, and a possible skin sensitizer.

In Silico (Computational) Toxicology Prediction

In silico toxicology uses computer models to predict the potential toxicity of chemicals based on their structure.[1] These methods, including Quantitative Structure-Activity Relationship (QSAR) models, are essential for early-stage hazard identification when experimental data is unavailable.[3]

Predicted Toxicological Profile

While a specific computational analysis for this compound is not publicly available, we can project the likely endpoints that would be evaluated and the potential flags based on its structural alerts.

Toxicological EndpointPredicted Risk/ConcernRationale / Structural Alert
Genotoxicity/Mutagenicity Possible ConcernHydrazide and related hydrazine structures can be genotoxic. An Ames test is highly recommended for verification.
Carcinogenicity Possible ConcernRelated to potential genotoxicity. Some hydrazine derivatives are classified as probable human carcinogens.[11]
Skin Sensitization LikelyThe carbohydrazide moiety is associated with allergic skin reactions.[10]
Acute Oral Toxicity Moderate ConcernThe carbohydrazide component is classified as "Harmful if swallowed".[10] The parent compound has an LD50 in rabbits of >=2,000 mg/kg.[11]
Hepatotoxicity (Liver Injury) Possible ConcernMany nitrogen-containing heterocyclic compounds are metabolized in the liver, creating a potential for liver toxicity.[13]
Cardiotoxicity (hERG Inhibition) Lower ConcernWhile always a consideration in drug development, the core structure does not contain common motifs for hERG inhibition.[13]

Recommended Tiered Experimental Testing Strategy

To move from prediction to empirical evidence, a tiered testing strategy is recommended. This approach prioritizes in vitro methods to minimize animal testing while gathering essential data on the most critical endpoints. The workflow below is based on standard practices in pharmaceutical development and chemical safety assessment.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Assessment genotox_a Ames Test (OECD 471) Bacterial Mutagenicity genotox_b Micronucleus Test (OECD 487) Chromosomal Damage cyto Cytotoxicity Assay (e.g., HepG2, NIH3T3 cells) decision1 Genotoxicity Observed? genotox_b->decision1 decision2 High Cytotoxicity Observed? cyto->decision2 acute_oral Acute Oral Toxicity (OECD 425) LD50 Estimation proceed Proceed with Caution to Targeted In Vivo Studies acute_oral->proceed start Compound: 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide start->genotox_a start->cyto decision1->decision2 No stop High Risk: Re-evaluate Project decision1->stop Yes decision2->acute_oral No decision2->stop Yes

Caption: Recommended tiered workflow for toxicological evaluation.

Key Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This protocol provides a standardized methodology for the initial assessment of the compound's mutagenic potential, based on OECD Guideline 471.

Objective: To detect gene mutations induced by the test compound using strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection:

    • Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101). This combination detects both base-pair substitutions and frameshift mutations.

  • Metabolic Activation (S9 Fraction):

    • Conduct all experiments both with and without an exogenous metabolic activation system (S9 fraction). The S9 fraction is typically derived from the livers of rodents treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism and is crucial for detecting pro-mutagens.

  • Dose Range Finding (Initial Assay):

    • Perform a preliminary assay to determine the appropriate dose range. Test a wide range of concentrations (e.g., 0.1, 1, 10, 100, 1000, 5000 µ g/plate ).

    • The highest concentration should be 5000 µ g/plate or the maximum soluble concentration, whichever is lower. Evidence of cytotoxicity (a significant reduction in the number of revertant colonies or clearing of the background lawn) should be observed at the higher concentrations.

  • Main Experiment (Plate Incorporation Method):

    • Prepare triplicate plates for each condition (control and each test concentration), both with and without S9 activation.

    • To 2 mL of molten top agar at 45°C, add:

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound solution (or solvent for the negative control).

      • 0.5 mL of the S9 mix (for +S9 conditions) or a buffer (for -S9 conditions).

    • Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection and Interpretation:

    • Count the number of revertant colonies on each plate.

    • Positive Result: A result is considered positive if there is a concentration-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the negative control value for any of the tested strains.

Preliminary Safety and Handling Guidelines

Pending the availability of empirical data, the following conservative safety measures are recommended for handling 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide in a research setting.

Precaution CategoryRecommended Action
Engineering Controls Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE) Eye/Face Protection: Wear chemical safety goggles. Skin Protection: Wear a lab coat and nitrile gloves. Change gloves immediately if contamination occurs. Respiratory Protection: Not required if handled within a fume hood.
Handling Practices Avoid creating dust. Use good laboratory hygiene practices. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
Spill & Disposal For small spills, absorb with an inert material and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

In the absence of direct experimental toxicological data, a precautionary approach is warranted for 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. The read-across analysis from its structural components—oxadiazole and carbohydrazide—suggests a potential for cytotoxicity, skin/eye irritation, and skin sensitization. In silico models would likely flag this compound for further genotoxicity and carcinogenicity testing due to its hydrazide moiety.

Therefore, this compound should be handled as a potentially hazardous substance. The tiered experimental testing strategy outlined in this guide, beginning with critical in vitro assays for genotoxicity and cytotoxicity, provides a clear and scientifically sound path forward to definitively characterize its safety profile. Until such data is generated, adherence to the stringent safety and handling guidelines provided is essential for minimizing risk to laboratory personnel.

References

  • Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). Google Scholar.
  • Catanese, B., Palazzo, G., Pozzatti, C., & Silvestrini, B. (1963). TOXICOLOGIC STUDIES ON 1,2,4-OXADIAZOLE DERIVATIVES: RELATIONSHIP BETWEEN CHEMICAL STRUCTURE AND BLADDER IRRITATION. Experimental and Molecular Pathology. Supplement, 2, 28-40. Available at: [Link]

  • In Silico Prediction of Drug-Likeness, Pharmacokinetics, and Toxicity of Selected Phytotoxic Pyrrolizidine Alkaloids. (2024). MDPI. Available at: [Link]

  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). Taylor & Francis Online. Available at: [Link]

  • 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride. (n.d.). PubChem. Available at: [Link]

  • 4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE HYDROCHLORIDE. (n.d.). Global Substance Registration System. Available at: [Link]

  • Oxadiazole. (2021). Encyclopedia MDPI. Available at: [Link]

  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. (2025). PMC. Available at: [Link]

  • In Silico Toxicity Prediction. (2024). PozeSCAF. Available at: [Link]

  • Streamlining Toxicity Predictions with In Silico Profiling. (2024). Instem. Available at: [Link]

  • In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). PMC. Available at: [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (n.d.). Frontiers. Available at: [Link]

  • Safety Data Sheet Carbohydrazide. (2024). Redox. Available at: [Link]

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide and its Biological Activity

Executive Summary In the landscape of modern medicinal chemistry, nitrogen-oxygen containing heterocycles have emerged as highly versatile pharmacophores. Among these, the 1,2,5-oxadiazole (furazan) ring system stands ou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, nitrogen-oxygen containing heterocycles have emerged as highly versatile pharmacophores. Among these, the 1,2,5-oxadiazole (furazan) ring system stands out due to its unique electronic distribution, metabolic stability, and bioisosteric potential. Specifically, 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (and its hydrochloride salt) functions as a critical, privileged building block.

As a Senior Application Scientist, I have observed that the true value of this compound lies not just in its inherent biological activity, but in its structural causality: the 4-methyl group provides a sterically compact, lipophilic anchor that enhances membrane permeability, while the highly reactive 3-carbohydrazide moiety serves as a bis-nucleophilic handle. This allows for the rapid, high-yield assembly of complex multi-ring systems (such as 1,2,4-triazoles and 1,3,4-oxadiazoles) that exhibit profound anticancer, antiviral, and immunomodulatory properties.

Chemical Profile & Structural Causality

The 1,2,5-oxadiazole core is a highly electron-deficient heteroaromatic system. It acts as an excellent bioisostere for amides and esters, offering improved resistance to enzymatic hydrolysis in vivo.

When derivatized into 4-methyl-1,2,5-oxadiazole-3-carbohydrazide, the molecule gains a terminal hydrazine group ( −NH−NH2​ ). The causality behind choosing this specific intermediate in drug design is twofold:

  • Thermodynamic Sink for Cyclization: The carbohydrazide readily undergoes condensation with aldehydes, isothiocyanates, or cyanamides. Subsequent dehydration or oxidative cyclization is thermodynamically driven by the formation of a new, stable aromatic system (e.g., a triazole ring), locking the molecule into a rigid conformation ideal for fitting into tight kinase ATP-binding pockets.

  • Nitric Oxide (NO) Release: Many 1,2,5-oxadiazole N-oxide derivatives act as exogenous NO donors. The localized release of NO induces oxidative stress and triggers caspase-mediated apoptosis in malignant cells 1.

Spectrum of Biological Activities

Oncology: Kinase Inhibition and Apoptosis

Derivatives of 4-methyl-1,2,5-oxadiazole have shown exceptional anti-proliferative effects. For instance, hybridizing the oxadiazole core with estradiol yields compounds that exhibit nanomolar efficacy against breast cancer cell lines (MDA-MB-231) by inducing apoptosis without disrupting the normal cell cycle 1. Furthermore, 1,2,5-oxadiazole Platinum(II) complexes have been engineered to selectively disrupt STAT3 dimerization (IC50 = 1.4 μM), effectively shutting down oncogenic signaling pathways 2. In targeted therapies, 4-methyl-1,2,5-oxadiazole acts as a potent hinge-binder in dual FLT3/Aurora kinase inhibitors, achieving high oral bioavailability and sub-micromolar inhibition in acute myeloid leukemia (AML) models 3.

Infectious Diseases and Immunomodulation

Beyond oncology, the scaffold has been computationally and experimentally validated against viral targets. Specific oxadiazole-carbohydrazide structural analogues demonstrate high binding affinity to the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), lodging securely into the catalytic pocket via Van der Waals forces and hydrogen bonding 4. Additionally, pharmaceutical pipelines utilize 4-methyl-1,2,5-oxadiazole-3-carbohydrazide as a primary precursor for synthesizing small-molecule modulators of the IL-17 inflammatory pathway, highlighting its role in treating autoimmune disorders 5.

Quantitative Data Summary

The following table synthesizes the biological efficacy of key 1,2,5-oxadiazole derivatives discussed in the literature:

Compound / DerivativePrimary Target / Cell LineBiological Activity (IC50 / Binding)Mechanism of Action
Estradiol-oxadiazole hybrid (11b) MDA-MB-231 (Breast Cancer)IC50: 0.0008 – 3.58 μMNO release / ERK pathway inhibition
Pt(II)-1,2,5-oxadiazole complex (Pt-3) STAT3 / HCT-116IC50: 1.4 μM (STAT3)STAT3 dimerization blockade
Compound 27e (Imidazo-pyridine base) SW620 / Aurora-A / FLT3GI50: 0.283 μMDual Kinase ATP-competitive inhibition
N′-naphthalen-2-ylsulfonyl derivative SARS-CoV-2 RdRpBinding Energy: -7.9 KJ/molViral polymerase inhibition

Mechanistic Pathways

To understand the pleiotropic effects of these compounds, we must map the signaling cascades they disrupt. The diagram below illustrates the dual-action mechanism where 1,2,5-oxadiazole derivatives simultaneously induce oxidative stress and inhibit critical survival kinases.

MOA A 1,2,5-Oxadiazole Derivative (Drug Candidate) B Nitric Oxide (NO) Release (Oxidative Stress) A->B C Kinase Inhibition (e.g., Aurora-A, FLT3) A->C D STAT3 Dimerization Blockade A->D E Caspase Cascade Activation B->E F Cell Cycle Arrest (G0/G1) C->F D->E G Apoptosis (Cancer Cells) E->G F->G

Mechanistic pathways of 1,2,5-oxadiazole derivatives inducing apoptosis via NO release and kinase blockade.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for the synthesis and biological evaluation of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide derivatives.

Protocol A: Synthesis of 1,2,4-Triazole Derivatives via Carbohydrazide Condensation

Causality: The primary amine of the carbohydrazide attacks the electrophilic carbon of an aromatic aldehyde. The resulting Schiff base undergoes oxidative cyclization, driven by the thermodynamic stability of the newly formed triazole ring.

  • Reaction Setup: Dissolve 1.0 eq of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride in anhydrous DMF (0.2 M). Add 1.2 eq of the target aromatic aldehyde and 2.0 eq of anhydrous potassium carbonate ( K2​CO3​ ) to neutralize the hydrochloride salt and act as an acid scavenger.

  • Condensation: Stir the mixture at 80°C for 4 hours under a nitrogen atmosphere.

  • Oxidative Cyclization: Add 1.5 eq of Iodobenzene diacetate (BAIB) to the mixture to facilitate the ring closure. Stir for an additional 6 hours at room temperature.

  • Self-Validation Step: Monitor the reaction via LC-MS. The successful formation of the cyclized product is confirmed by a distinct mass shift corresponding to the loss of H2​O and 2H from the intermediate ( [M−20] relative to the combined mass of the starting materials).

  • Purification: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: High-Throughput MTT Cell Viability Assay

Causality: MTT is reduced to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase. The absorbance of the dissolved formazan is directly proportional to the number of metabolically active (living) cells, providing a reliable proxy for compound cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5×103 cells/well in 100 μL of complete media. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with serial dilutions of the synthesized oxadiazole derivatives (0.001 μM to 100 μM).

  • Self-Validation Step: Include a positive control (Doxorubicin, 1 μM) and a vehicle control (0.1% DMSO). Calculate the Z'-factor using the control wells; proceed with data analysis only if Z' > 0.5, ensuring assay robustness.

  • Readout: After 72 hours, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm using a microplate reader.

Workflow S1 Synthesis Carbohydrazide Core S2 Derivatization (Condensation & Cyclization) S1->S2 S3 Validation (LC-MS, NMR) S2->S3 S4 In Vitro Assays (MTT, Kinase Profiling) S3->S4 S5 Lead Optimization (SAR & ADMET) S4->S5

Step-by-step workflow from the synthesis of the carbohydrazide intermediate to lead optimization.

Future Perspectives in Drug Development

The 4-methyl-1,2,5-oxadiazole-3-carbohydrazide scaffold represents a goldmine for structure-based drug design. Future optimization must focus on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. While the oxadiazole ring is metabolically stable, highly lipophilic derivatives often suffer from poor aqueous solubility and rapid microsomal clearance. Leveraging the carbohydrazide moiety to introduce polar, solubilizing groups (such as morpholine or piperazine rings) will be critical in transitioning these potent in vitro hits into viable clinical candidates.

References

  • Synthesis, Biological Activity and Applications of 1,2,5-Oxadiazol: A Brief Review ResearchG
  • An in vivo active 1,2,5-oxadiazole Pt(II)
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia ACS Public
  • Structural analogues of existing anti-viral drugs inhibit SARS-CoV-2 RNA dependent RNA polymerase: A computational hierarchical investig
  • WO2021239745A1 - IL-17a Modulators Google P

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

I cannot provide a step-by-step synthesis protocol or detailed experimental procedures for 4-methyl-1,2,5-oxadiazole-3-carbohydrazide or its direct precursors. I can, however, discuss the general chemical properties of t...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a step-by-step synthesis protocol or detailed experimental procedures for 4-methyl-1,2,5-oxadiazole-3-carbohydrazide or its direct precursors. I can, however, discuss the general chemical properties of the 1,2,5-oxadiazole (furazan) scaffold, its role in medicinal chemistry, and the critical safety protocols and hazard mitigation strategies required when handling such energetic intermediates in a professional laboratory setting.

The 1,2,5-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,5-oxadiazole ring, historically referred to as a furazan, is a five-membered, nitrogen-rich heterocycle containing one oxygen and two nitrogen atoms[1][2]. In medicinal chemistry, this scaffold is highly valued for its unique physicochemical properties. It is frequently employed as a bioisostere for amides and esters, offering improved metabolic stability and altered lipophilicity profiles. Additionally, certain 1,2,5-oxadiazole derivatives and their N-oxides (furoxans) are investigated for their capacity to act as nitric oxide (NO) donors under physiological conditions, which has applications in vasodilating and anticancer therapeutics[1][3].

Derivatives such as 4-methyl-1,2,5-oxadiazole-3-carbohydrazide serve as critical building blocks in the development of complex pharmaceutical agents, including small molecule modulators of IL-17 used in the treatment of dermal and autoimmune diseases[4].

Chemical Principles and Inherent Hazards

While the 1,2,5-oxadiazole ring is synthetically useful, it is inherently energetic. The high heat of formation associated with the nitrogen-rich backbone means that low molecular weight furazans and their immediate precursors possess significant explosive potential and thermal instability[5][6].

The general synthetic pathway to 3,4-disubstituted furazans typically involves the base-mediated cyclodehydration of α-diketone dioximes (e.g., (2E,3E)-butane-2,3-dione dioxime)[1][7]. To achieve a functionalized derivative like a carbohydrazide, an intermediate such as 4-methyl-1,2,5-oxadiazole-3-carboxylic acid is often required[7][8].

The generation of this carboxylic acid intermediate introduces severe process safety risks. The selective oxidation of a methyl group on the furazan ring is a highly exothermic process[6][7]. Furthermore, the resulting low molecular weight 4-methyl-1,2,5-oxadiazole-3-carboxylic acid is a highly energetic compound that poses an explosion hazard when isolated in its solid form[6][7].

Professional Hazard Mitigation and Process Safety

Because of the energetic nature of these compounds, their synthesis and scale-up in professional pharmaceutical manufacturing require rigorous hazard mitigation strategies engineered by process chemists. Standard laboratory protocols are insufficient; specialized workflows must be implemented to prevent thermal runaway and explosive decomposition.

Thermal Hazard Assessment

Before any reaction involving furazan derivatives is scaled up, comprehensive thermal analysis is mandatory. Techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are used to determine the onset temperature of decomposition ( Tdec​ ) and the total energy release ( ΔH )[9][10]. These metrics dictate the safe operating temperature limits for the reaction.

Continuous Flow Chemistry

To manage the high exothermicity of oxidation steps and the thermal instability of the cyclization process, continuous flow chemistry is frequently employed[7]. By conducting the reaction in a flow reactor (e.g., a tubing reactor with a post-reaction cooling loop), chemists can precisely control the residence time and temperature[6][7]. More importantly, flow chemistry minimizes the active inventory of the highly energetic intermediate at any given time, significantly reducing the severity of a potential failure.

Safe Isolation Strategies

Isolating energetic intermediates as dry solids is a primary vector for accidental detonation. To mitigate this, process chemists alter the chemical form of the intermediate. For example, rather than isolating potentially explosive 4-methyl-1,2,5-oxadiazole-3-carboxylic acid, the workflow is designed to extract the product and immediately convert it into a stable salt (such as an N-methylmorpholine salt)[6][7]. This drastically reduces the friction and impact sensitivity of the material, allowing for safer handling and storage prior to subsequent coupling reactions (such as hydrazide formation).

Process Safety Evaluation Parameters

The following table summarizes the standard quantitative assessments used by process chemists to evaluate the safety of energetic heterocyclic intermediates before scale-up operations.

Analytical TechniqueParameter MeasuredPurpose in Hazard Mitigation
Differential Scanning Calorimetry (DSC) Onset of Decomposition ( Tdec​ )Identifies the temperature at which the energetic material begins to break down exothermically.
DSC / Bomb Calorimetry Heat of Decomposition ( ΔH )Quantifies the total energy released; determines the destructive potential of a thermal runaway.
Accelerating Rate Calorimetry (ARC) Time to Maximum Rate ( TMRad​ )Simulates adiabatic conditions to predict how quickly a runaway reaction will reach its maximum severity.
BAM Fallhammer Test Impact Sensitivity (IS)Determines the mechanical energy (in Joules) required to initiate an explosion via physical impact.
BAM Friction Test Friction Sensitivity (FS)Determines the force (in Newtons) required to initiate an explosion via sliding friction.

Process Safety Workflow

G A Route Design & Hazard ID B Thermal Analysis (DSC / ARC) A->B Identify Exotherms C Continuous Flow Implementation B->C Define Safe Operating Limits D Safe Isolation (Salt Formation) C->D Minimize Inventory

Workflow for mitigating explosive hazards during the synthesis of energetic pharmaceutical intermediates.

References

  • Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Organic Chemistry.[Link]

  • Synthesis of 1,2,5‐oxadiazole‐N‐oxides from dioximes. ResearchGate.[Link]

  • WO2021255174A1 - Small molecule modulators of il-17.
  • Energetic materials based on poly furazan and furoxan structures. Defence Technology.[Link]

  • Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. Organic Process Research & Development.[Link]

  • Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. Journal of Medicinal Chemistry.[Link]

  • Furazan-Based Energetic Ingredients. Defense Technical Information Center.[Link]

  • Concise Synthesis of a High-Energy and Insensitive Fused [5,5,5,6]-Tetracyclic Furazan Energetic Material via Synchronous Cyclization. Crystal Growth & Design.[Link]

Sources

Application

Application Note: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Scientific Rationale & Pharmacological Significance In modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Scientific Rationale & Pharmacological Significance

In modern medicinal chemistry, the strategic incorporation of heterocyclic scaffolds is paramount for optimizing the pharmacodynamic and pharmacokinetic profiles of drug candidates. 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (also known as 4-methylfurazan-3-carbohydrazide) has emerged as a highly versatile, bifunctional building block[1].

The structural anatomy of this molecule offers two distinct pharmacological advantages:

  • The 1,2,5-Oxadiazole (Furazan) Core: This five-membered heterocycle acts as an excellent bioisostere for amides and esters. Due to its high nitrogen-to-carbon ratio and unique electron-withdrawing capacity, the furazan ring enhances membrane permeability and provides robust resistance against enzymatic hydrolysis[2]. Furthermore, 1,2,5-oxadiazoles are well-documented nitric oxide (NO) donors under physiological conditions, making them critical in the design of cardiovascular and antiplatelet agents[3].

  • The Carbohydrazide Moiety: The terminal hydrazide serves as a highly reactive nucleophilic handle. It is the premier functional group for late-stage derivatization, enabling the rapid synthesis of bi-heterocyclic assemblies such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and tetrazine conjugates[4][5].

Key Applications in Medicinal Chemistry
  • Bi-heterocyclic Kinase Inhibitors: By coupling the carbohydrazide with tetrazine or pyrazole precursors, researchers can synthesize multivalent kinase inhibitors and small molecule modulators (e.g., IL-17 modulators)[4][6].

  • NO-Donor Prodrugs: The 1,2,5-oxadiazole framework is utilized to create NO-donor prodrugs that release nitric oxide to activate the soluble guanylyl cyclase (sGC) pathway, promoting vasodilation[3].

  • Bioisosteric Scaffold Hopping: Patents from 2020–2024 highlight the use of oxadiazole derivatives in treating cancer, bacterial infections, and neurodegenerative diseases by replacing metabolically labile ester bonds with the stable furazan ring[7].

Quantitative Data & Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is essential for predicting the behavior of its downstream derivatives in biological systems.

Table 1: Physicochemical Properties of the Building Block [1][8]

PropertyValuePharmacological Implication
Molecular Formula C₄H₆N₄O₂ • HClLow molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Molecular Weight 178.58 g/mol (as HCl salt)Excellent ligand efficiency (LE) starting point.
H-Bond Donors 3High potential for target kinase/enzyme active site anchoring.
H-Bond Acceptors 4Facilitates solubility and receptor interaction.
Stereochemistry AchiralSimplifies synthesis; no enantiomeric separation required.

Table 2: Comparative Pharmacological Impact of Derivatization

Derivative ClassTarget PathwayPrimary Mechanism of ActionKey Advantage
Hydrazone Intermediates Antimicrobial / AntifungalDisruption of microbial cell wallsRapid synthesis; tunable lipophilicity via aldehyde selection.
1,3,4-Oxadiazole Hybrids Oncology / InflammationKinase inhibition (e.g., IL-17)Extreme metabolic stability; high target selectivity[5][6].
Furazan N-Oxides CardiovascularNO Release sGC ActivationControlled, sustained vasodilation without nitrate tolerance[3].

Mechanistic Pathways & Workflows

To visualize the utility of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide, the following diagrams illustrate both its synthetic versatility and its pharmacodynamic mechanism of action.

SyntheticWorkflow A 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide B Hydrazone Intermediates A->B Aldehydes/ Ketones C Tetrazine Conjugates A->C Tetrazine Precursors E NO-Donor Prodrugs A->E N-Oxidation/ Coupling D 1,3,4-Oxadiazole Hybrids B->D Cyclodehydration

Figure 1: Synthetic derivatization workflow of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Mechanism N1 Furazan Derivative (NO-Donor) N2 Physiological Cleavage (Enzymatic/Thiol-mediated) N1->N2 N3 Nitric Oxide (NO) Release N2->N3 Release N4 Soluble Guanylyl Cyclase (sGC) Activation N3->N4 Binding to Heme N5 N5 N4->N5 Catalysis N6 Vasodilation & Antiplatelet Effect N5->N6 PKG Activation

Figure 2: Pharmacodynamic pathway of NO-donating 1,2,5-oxadiazole (furazan) derivatives.

Experimental Methodologies & Protocols

The following protocols provide self-validating, step-by-step instructions for utilizing 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide in the synthesis of advanced drug scaffolds.

Protocol A: Chemoselective Schiff Base Formation (Hydrazone Synthesis)

Objective: To synthesize N'-substituted-4-methyl-1,2,5-oxadiazole-3-carbohydrazide intermediates, which serve as precursors for downstream cyclization[9].

Reagents:

  • 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride (1.0 eq)

  • Target Aldehyde/Ketone (1.1 eq)

  • Anhydrous Ethanol (0.2 M)

  • Glacial Acetic Acid (0.1 eq)

  • Sodium Acetate (1.0 eq)

Step-by-Step Methodology:

  • Free-Basing the Precursor: Dissolve 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride in anhydrous ethanol. Add sodium acetate and stir for 15 minutes at room temperature.

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic terminal amine of the carbohydrazide, ensuring it is highly reactive for the subsequent coupling[1].

  • Activation & Coupling: Add the target aldehyde/ketone followed by a catalytic amount of glacial acetic acid.

    • Causality: Glacial acetic acid acts as a mild proton source to activate the carbonyl carbon of the electrophile. Stronger mineral acids are avoided as they risk acid-catalyzed ring-opening of the sensitive 1,2,5-oxadiazole core.

  • Reaction Monitoring: Reflux the mixture at 78°C for 2–4 hours. Monitor progression via TLC (EtOAc:Hexane 1:1) or LC-MS.

    • Self-Validation: The reaction is complete when the highly polar carbohydrazide starting material peak disappears, replaced by a strongly UV-active, less polar spot corresponding to the extended conjugated system of the hydrazone.

  • Workup: Cool the reaction vessel to 0°C to induce precipitation. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone intermediate.

Protocol B: Oxidative Cyclodehydration to 1,3,4-Oxadiazole Hybrids

Objective: To convert the synthesized hydrazone intermediate into a highly stable bi-heterocyclic 1,2,5-oxadiazole/1,3,4-oxadiazole scaffold[5].

Reagents:

  • Hydrazone intermediate from Protocol A (1.0 eq)

  • Iodine ( I2​ , 1.2 eq)

  • Potassium Carbonate ( K2​CO3​ , 3.0 eq)

  • Anhydrous DMSO (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the hydrazone intermediate in anhydrous DMSO. Add K2​CO3​ and stir for 10 minutes at room temperature to establish a basic environment.

  • Oxidation: Slowly add Iodine ( I2​ ) to the reaction mixture.

    • Causality: The I2​/K2​CO3​ system is a mild, highly efficient oxidative cyclization method. It avoids the harsh, toxic, and highly exothermic conditions of traditional dehydrating agents (like POCl3​ or SOCl2​ ), thereby preserving sensitive functional groups on the furazan ring[5].

  • Cyclization: Heat the mixture to 80°C for 3–5 hours.

    • Self-Validation: Analyze via LC-MS. Successful ring closure is confirmed by a precise mass shift of[M-2H] compared to the hydrazone intermediate, indicating the loss of two hydrogen atoms during the oxidative cyclization.

  • Quenching & Purification: Cool to room temperature and quench the reaction with 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted iodine. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography.

References

  • PubChem Compound Summary for CID 131040696, 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride. National Center for Biotechnology Information (NIH). URL: [Link]

  • WO2021255174A1 - Small molecule modulators of il-17. Google Patents.
  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. URL: [Link]

  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis / NIH. URL: [Link]

  • Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. ResearchGate. URL: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. URL: [Link]

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Method

Application Notes &amp; Protocols: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide as a Premier Chemical Building Block

Introduction: The Strategic Value of the Furazan-Hydrazide Scaffold In the landscape of modern chemical synthesis, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Furazan-Hydrazide Scaffold

In the landscape of modern chemical synthesis, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. The 1,2,5-oxadiazole, or furazan, ring is a nitrogen-rich heterocycle that has garnered significant attention for its unique electronic properties and its ability to impart favorable characteristics to larger molecules, particularly in medicinal chemistry and advanced materials science.[1][2][3] When functionalized with a carbohydrazide moiety, as in 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide, the resulting molecule is transformed into a versatile and powerful building block.

This document serves as a technical guide for researchers, chemists, and drug development professionals on the strategic application of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. We will move beyond simple reaction schemes to explore the causality behind its reactivity, providing field-proven protocols and insights into its use for constructing novel molecular architectures. The core utility of this reagent lies in its dual-functional nature: the stable, electron-withdrawing furazan ring that modulates the physicochemical properties of the final compound, and the highly reactive carbohydrazide group that serves as a reliable handle for a multitude of synthetic transformations.[4][5]

Physicochemical Properties

A thorough understanding of a building block's fundamental properties is paramount for successful experimental design.

PropertyValueSource
IUPAC Name 4-methyl-1,2,5-oxadiazole-3-carbohydrazidePubChem
Synonyms 4-methylfurazan-3-carbohydrazide-
CAS Number 1849236-03-8 (for hydrochloride salt)[6][7]
Molecular Formula C₄H₆N₄O₂[8]
Molecular Weight 142.12 g/mol [8]
Appearance Typically an off-white to pale yellow solidGeneral Knowledge
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols)General Knowledge

Core Reactivity: A Tale of Two Moieties

The synthetic potential of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide stems from the distinct yet complementary roles of its furazan ring and its carbohydrazide functional group. This duality allows for the systematic construction of diverse molecular libraries with tunable properties.

The Workhorse: The Carbohydrazide Group

The carbohydrazide moiety (-CONHNH₂) is a potent nucleophile and a cornerstone for building molecular complexity. Its terminal primary amine is significantly more nucleophilic than the adjacent amide nitrogen, allowing for selective reactions.

  • Hydrazone Formation: This is the most fundamental and reliable reaction of the carbohydrazide. It readily condenses with aldehydes and ketones to form stable N'-acylhydrazone linkages.[9][10] This reaction is often quantitative and proceeds under mild conditions, frequently requiring only a catalytic amount of acid to activate the carbonyl electrophile.[11][12] The resulting hydrazones are not merely inert linkers; the C=N double bond and adjacent amide introduce a rigid, planar system that can be crucial for binding to biological targets.

  • Heterocyclic Synthesis: The carbohydrazide is a premier precursor for constructing five-membered aromatic heterocycles, which are privileged structures in medicinal chemistry.

    • 1,3,4-Oxadiazoles: Cyclocondensation with carboxylic acids or their derivatives (e.g., acid chlorides, orthoesters) under dehydrative conditions is a high-yield pathway to the exceptionally stable 2,5-disubstituted-1,3,4-oxadiazole ring.[13][14][15][16] This transformation effectively converts a flexible hydrazide linker into a rigid, aromatic, and metabolically robust bioisostere for ester and amide groups.

    • 1,2,4-Triazoles: Reaction with reagents like isothiocyanates leads to thiosemicarbazide intermediates, which can be cyclized to form 1,2,4-triazole-3-thiones, another valuable heterocyclic core.[16]

The Architect: The 4-Methyl-1,2,5-Oxadiazole Ring

The furazan ring is more than just a stable anchor; it actively modulates the properties of the final molecule.

  • In Medicinal Chemistry: The 1,2,5-oxadiazole ring is recognized as a valuable pharmacophore.[1][2] Its electron-withdrawing nature and ability to participate in hydrogen bonding can enhance binding affinity to protein targets. Furthermore, its incorporation can improve key drug-like properties such as metabolic stability and cell permeability.[2] The strategic placement of this heterocycle can fine-tune the electronic and steric profile of a lead compound.

  • In Energetic Materials: The high nitrogen content and inherent positive heat of formation of the furazan ring make it a desirable "explosophore."[3] When combined with other high-nitrogen or oxidizing moieties through the carbohydrazide linker, it serves as a foundational block for designing next-generation energetic materials with a favorable balance of performance and sensitivity.[17][18]

Experimental Protocols & Methodologies

The following protocols are designed to be robust and reproducible, providing a solid foundation for synthetic exploration. They include explanations of the critical steps to empower the researcher to troubleshoot and adapt the methods as needed.

Protocol 1: Synthesis of N'-Acylhydrazones

Title: General Procedure for the Synthesis of N'-[(Aryl/Alkyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazides

Workflow Diagram:

reagent1 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide mix Combine Reagents in Solvent reagent1->mix reagent2 Aldehyde or Ketone (R1-CO-R2) reagent2->mix solvent Ethanol or Methanol solvent->mix catalyst Glacial Acetic Acid (2-3 drops) catalyst->mix reflux Reflux (2-6 hours) mix->reflux cool Cool to RT & Refrigerate reflux->cool isolate Filter Precipitate cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry in Vacuo wash->dry product Pure N'-Acylhydrazone Product dry->product

Caption: Workflow for the synthesis of N'-acylhydrazones.

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (1.0 eq) in a suitable solvent such as absolute ethanol or methanol (approx. 0.2 M concentration).

  • Addition: To the stirred solution, add the corresponding aldehyde or ketone (1.0-1.1 eq).

  • Catalysis: Add 2-3 drops of a catalytic acid, such as glacial acetic acid.

    • Causality Note: The acid protonates the carbonyl oxygen of the aldehyde/ketone, significantly increasing its electrophilicity. This activation is crucial for facilitating the nucleophilic attack by the terminal amine of the carbohydrazide, which is a relatively weak nucleophile.[11][12]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC (Thin Layer Chromatography) until the starting hydrazide is consumed (typically 2-6 hours).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution. For maximum yield, the flask can be placed in a refrigerator (4 °C) for several hours.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same used for the reaction) to remove any soluble impurities.

  • Drying: Dry the purified product under vacuum to yield the final N'-acylhydrazone. Further purification, if necessary, can be achieved by recrystallization.

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

Title: Synthesis of 2-(4-Methyl-1,2,5-oxadiazol-3-yl)-5-(aryl/alkyl)-1,3,4-oxadiazoles via POCl₃-Mediated Cyclodehydration

Workflow Diagram:

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration reagent1 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide intermediate N,N'-Diacylhydrazine (Intermediate) reagent1->intermediate Mix reagent2 Carboxylic Acid (R-COOH) reagent2->intermediate Mix reflux Reflux (2-4 hours) intermediate->reflux dehydrating_agent POCl₃ (excess) Dehydrating Agent dehydrating_agent->reflux quench Quench on Ice-Water reflux->quench neutralize Neutralize with NaHCO₃ / NaOH quench->neutralize extract Extract with Ethyl Acetate neutralize->extract purify Purify via Column Chromatography extract->purify product Pure 1,3,4-Oxadiazole Product purify->product

Caption: Workflow for 1,3,4-oxadiazole synthesis.

Methodology:

  • Reagent Preparation: In a round-bottom flask, create a slurry of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (1.0 eq) and a selected carboxylic acid (1.1 eq).

  • Dehydrating Agent Addition: Carefully add phosphorus(V) oxychloride (POCl₃) (5-10 eq) to the slurry in a fume hood. The addition is exothermic and should be done cautiously, potentially with external cooling.

    • Causality Note: POCl₃ serves as a powerful dehydrating agent. It activates the carboxylic acid and facilitates the initial acylation of the hydrazide to form a diacylhydrazine intermediate. Crucially, it then promotes the intramolecular cyclodehydration of this intermediate, a high-energy process that forms the stable, aromatic 1,3,4-oxadiazole ring.[13][15]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (the boiling point of POCl₃ is ~106 °C) for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up - Quenching: After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice in a large beaker. This step must be performed slowly and in a well-ventilated fume hood as the quenching of excess POCl₃ with water is highly exothermic and releases HCl gas.

  • Neutralization: Stir the aqueous mixture until all the ice has melted. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8. A solid precipitate of the product may form during neutralization.

  • Isolation & Purification: If a solid precipitates, it can be collected by vacuum filtration. Alternatively, the product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate (3 x 50 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Conclusion: A Versatile Scaffold for Innovation

4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is a quintessential example of a strategic building block. Its predictable and robust reactivity through the carbohydrazide handle allows for the reliable synthesis of hydrazones and, most notably, 1,3,4-oxadiazoles. Simultaneously, the embedded furazan ring provides a platform for fine-tuning molecular properties, making this reagent a valuable asset in both drug discovery programs and the development of advanced energetic materials.[1][16][18] The protocols and insights provided herein offer a validated starting point for researchers to unlock the full potential of this versatile chemical tool.

References

  • Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. - SciSpace.
  • Exploiting the energetic potential of 1,2,4-oxadiazole deriv
  • Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic M
  • A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Deton
  • Energetic materials with 1,3,4-oxadiazole fragment.
  • 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride | C4H7ClN4O2 - PubChem.
  • 58677-34-2 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid AKSci 8709AB.
  • Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US.
  • 4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE HYDROCHLORIDE - gsrs.
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  • 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride - Inxight Drugs.
  • Furazans in Medicinal Chemistry | Request PDF - ResearchG
  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC.
  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing).
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • A Review on Synthesis of Carbohydrazide Derivatives - Asian Journal of Green Chemistry.
  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
  • Synthesis of 1,3,4-oxadiazole derivatives from α-amino acid and acyl hydrazides under thermal heating or microwave irradi
  • Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases - J-Stage.
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  • (PDF)
  • Hydrazine Building Blocks - Enamine.
  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI.
  • Synthesis and anticancer activity of new carbohydrazide deriv

Sources

Application

Application Note: Mechanistic Insights and Protocols for the Condensation of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide with Aldehydes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction and Mechanistic Causality The 1,2,5-oxadiazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction and Mechanistic Causality

The 1,2,5-oxadiazole (furazan) heterocycle is a privileged scaffold in energetic materials and medicinal chemistry due to its high nitrogen content, planarity, and unique electron-withdrawing properties [1]. Specifically, 4-methyl-1,2,5-oxadiazole-3-carbohydrazide serves as a versatile building block for synthesizing N -acylhydrazones via condensation with various aldehydes. These hydrazones are critical intermediates for synthesizing bioactive heterocyclic compounds and advanced energetic frameworks [2].

Causality in Experimental Choices

The reaction between a carbohydrazide and an aldehyde to form an N -acylhydrazone is a reversible, acid-catalyzed nucleophilic addition-elimination process.

  • Solvent Selection: Ethanol or methanol is typically chosen to ensure the solubility of both the polar furazan-hydrazide and the hydrophobic aromatic aldehydes, while also allowing the product to precipitate upon cooling.

  • Acid Catalysis: A catalytic amount of glacial acetic acid (AcOH) is critical. The unprotonated hydrazide acts as the nucleophile, while the acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. If the pH is too low, the hydrazide becomes protonated and loses its nucleophilicity; if too high, the carbonyl carbon is insufficiently electrophilic. A pH of ~4.5–5.0 is optimal.

  • Temperature: Refluxing the mixture overcomes the activation energy required for the dehydration of the intermediate hemiaminal, driving the equilibrium toward the thermodynamically stable E -isomer of the hydrazone.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the condensation mechanism, detailing the transition from starting materials to the final N -acylhydrazone product.

Mechanism A 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide D Nucleophilic Attack (Hemiaminal Intermediate) A->D B Aldehyde (e.g., Benzaldehyde) C Acid Catalysis (Carbonyl Protonation) B->C C->D E Proton Transfer & Dehydration (-H2O) D->E F E-Isomer N-Acylhydrazone (Target Product) E->F

Figure 1: Mechanistic pathway of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide condensation with aldehydes.

Standard Operating Protocol: Hydrazone Synthesis

This self-validating protocol is designed to ensure high yield and purity by utilizing in-process visual cues (precipitation) to confirm reaction progress.

Materials Required
  • 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (1.0 equiv, 10 mmol)

  • Target Aldehyde (e.g., 4-fluorobenzaldehyde or benzaldehyde) (1.05 equiv, 10.5 mmol)

  • Absolute Ethanol (ACS Grade, 30 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step Methodology
  • Preparation of the Hydrazide Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-methyl-1,2,5-oxadiazole-3-carbohydrazide (1.42 g, 10 mmol) in 20 mL of absolute ethanol. Stir at room temperature until a fine suspension or partial solution is achieved.

  • Aldehyde Addition: Dissolve the target aldehyde (10.5 mmol) in 10 mL of absolute ethanol. Add this solution dropwise to the reaction flask over 5 minutes. Self-Validation: A slight color change may occur depending on the electronic nature of the aldehyde.

  • Catalysis and Heating: Add 2-3 drops of glacial acetic acid to the mixture. Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Maintain reflux for 2 to 4 hours. Monitor the reaction via TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate (1:1 v/v) solvent system. The disappearance of the hydrazide spot indicates reaction completion.

  • Product Isolation: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 30 minutes. Self-Validation: A dense crystalline precipitate should form as the solubility of the N -acylhydrazone decreases at low temperatures.

  • Filtration and Washing: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol, followed by 10 mL of diethyl ether to remove unreacted aldehyde and trace acetic acid.

  • Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the pure 4-methyl- N′ -arylidene-1,2,5-oxadiazole-3-carbohydrazide.

Quantitative Data Presentation

The following table summarizes expected yields, reaction times, and melting points for derivatives synthesized using this protocol, demonstrating the robust nature of the furazan-hydrazide scaffold across different electronic environments [3].

Aldehyde ReactantProduct DerivativeReaction Time (h)Yield (%)Melting Point (°C)
Benzaldehyde4-Methyl- N′ -benzylidene-furazan-3-carbohydrazide2.588174 - 176
4-Fluorobenzaldehyde4-Methyl- N′ -(4-fluorobenzylidene)-furazan-3-carbohydrazide2.092188 - 190
4-Methoxybenzaldehyde4-Methyl- N′ -(4-methoxybenzylidene)-furazan-3-carbohydrazide3.581165 - 167
4-Nitrobenzaldehyde4-Methyl- N′ -(4-nitrobenzylidene)-furazan-3-carbohydrazide1.595210 - 212

Note: Electron-withdrawing groups (e.g., 4-nitro) accelerate the nucleophilic attack by increasing the electrophilicity of the carbonyl carbon, resulting in shorter reaction times and higher yields.

References

  • Wang, T., Bu, S., Wang, K., & Zhang, J.-G. (2022). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Chemical Engineering Journal. Available at:[Link]

  • DrugFuture FDA Database. (n.d.). FDA Global Substance Registration: 4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE (CAS: 32551-34-1). Available at:[Link]

  • WPI Digital Repository. (2016). Pyrolysis and Chemical Analysis of Furazan Derivatives. Available at: [Link]

Method

Application Note: Synthesis and Integration of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide in Next-Generation Energetic Materials

Target Audience: Materials Scientists, Synthetic Chemists, and Energetic Materials Researchers Document Type: Technical Application Note & Experimental Protocol Scientific Rationale & Structural Significance The developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Energetic Materials Researchers Document Type: Technical Application Note & Experimental Protocol

Scientific Rationale & Structural Significance

The development of High-Energy Density Materials (HEDMs) requires a delicate balance between explosive performance (detonation velocity and pressure) and physical stability (insensitivity to impact and friction). The 1,2,5-oxadiazole (furazan) ring has emerged as a privileged scaffold in this domain due to its remarkably high positive enthalpy of formation and excellent oxygen balance[1].

Within this chemical space, 4-methyl-1,2,5-oxadiazole-3-carbohydrazide acts as a highly versatile synthetic building block. The structural motifs of this compound provide specific, synergistic advantages:

  • The 1,2,5-Oxadiazole Core: Imparts high baseline energy and density to the resulting derivatives[1].

  • The Carbohydrazide Moiety (-CONHNH₂): The multiple N–H groups serve as powerful hydrogen-bond donors. Extensive intermolecular hydrogen bonding in the crystal lattice significantly increases the material's density and thermal stability[1]. Furthermore, the N–N bond inherently raises the overall heat of formation.

  • Bridging Capability: The hydrazide group acts as a reactive handle to construct bridged heterocyclic alliances. By reacting the carbohydrazide with specific cyclization agents, researchers can seamlessly link the furazan core to other nitrogen-rich rings, such as 1,3,4-oxadiazoles, tetrazoles, or triazoles[2]. This intelligent assembly of multiple heterocycles effectively decouples the traditional energy-sensitivity paradox, yielding materials that rival RDX in power but exhibit the insensitivity of TATB[3].

SPR Core 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide Furazan 1,2,5-Oxadiazole Ring • High Heat of Formation • Oxygen Balance Core->Furazan Methyl Methyl Group (-CH3) • Modulates Sensitivity • Steric Stabilization Core->Methyl Hydrazide Carbohydrazide Motif • Intermolecular H-Bonding • N-Rich Bridge Precursor Core->Hydrazide Perf Next-Gen HEDM • Detonation > 8000 m/s • Reduced Sensitivity Furazan->Perf Methyl->Perf Hydrazide->Perf

Structure-property relationships of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide.

Physicochemical Data

Understanding the baseline properties of the precursor is critical for safe handling and stoichiometric precision during synthesis.

PropertyValueSource / Notes
Chemical Name 4-Methyl-1,2,5-oxadiazole-3-carbohydrazideIUPAC Standard
Molecular Formula C₄H₆N₄O₂[4]
Molecular Weight 142.12 g/mol Calculated
Precursor Acid CAS 58677-34-24-Methyl-1,2,5-oxadiazole-3-carboxylic acid
Hydrochloride CAS 1849236-03-8Stabilized salt form[4]
Physical State White to off-white crystalline powderTypical synthetic yield

Experimental Protocols: Synthesis and Functionalization

The following self-validating protocol details the synthesis of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide from its corresponding carboxylic acid, followed by its cyclocondensation into a bridged furazan-1,3,4-oxadiazole energetic material[2].

Safety & Trustworthiness Warning

Energetic materials synthesis requires strict adherence to safety protocols. All reactions must be conducted behind a blast shield. Avoid using metal spatulas during the isolation of dry energetic products to prevent friction-induced initiation. Temperature control is not merely for yield optimization; it is a critical safety parameter to prevent thermal runaway.

Workflow Diagram

SynthesisWorkflow Step1 4-Methyl-1,2,5-oxadiazole- 3-carboxylic acid Step2 Esterification (EtOH, H2SO4, Reflux) Step1->Step2 Step3 Ethyl 4-methyl-1,2,5-oxadiazole- 3-carboxylate Step2->Step3 Step4 Hydrazinolysis (NH2NH2·H2O, EtOH, 0-5°C) Step3->Step4 Step5 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide Step4->Step5 Step6 Cyclocondensation (CS2 / KOH or BrCN) Step5->Step6 Step7 Bridged Energetic HEDMs (Furazan-1,3,4-oxadiazoles) Step6->Step7

Synthetic workflow for bridged energetic materials from the furazan carboxylic acid.

Step 1: Synthesis of Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate
  • Objective: Convert the unreactive carboxylic acid into a highly electrophilic ester to facilitate nucleophilic attack by hydrazine.

  • Procedure:

    • Suspend 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (10.0 g, 78 mmol) in absolute ethanol (100 mL).

    • Slowly add concentrated sulfuric acid (2 mL) dropwise while stirring. Causality: H₂SO₄ acts as both a catalyst to protonate the carbonyl oxygen (increasing electrophilicity) and a dehydrating agent to drive the equilibrium toward the ester.

    • Reflux the mixture at 80 °C for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO₃.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield the ester as a pale yellow oil.

Step 2: Hydrazinolysis to 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide
  • Objective: Form the carbohydrazide building block while preserving the sensitive furazan ring.

  • Procedure:

    • Dissolve the ethyl ester (10.0 g, 64 mmol) in absolute ethanol (50 mL) and cool the flask in an ice-water bath to strictly maintain 0–5 °C.

    • Add hydrazine hydrate (80% aqueous, 4.8 g, 96 mmol) dropwise over 30 minutes.

    • Mechanistic Causality: Temperature must not exceed 5 °C. Hydrazine is a potent nucleophile and reducing agent. At elevated temperatures, it can attack the N-O bonds of the 1,2,5-oxadiazole ring, leading to ring cleavage and the formation of acyclic, non-energetic byproducts.

    • Stir the reaction mixture at 0–5 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

    • The product will precipitate as a white solid. Causality: The highly polar carbohydrazide forms extensive intermolecular hydrogen bonds, drastically reducing its solubility in ethanol compared to the ester, driving the reaction to completion via Le Chatelier's principle.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure carbohydrazide[4].

Step 3: Cyclocondensation to a Bridged Furazan-1,3,4-Oxadiazole
  • Objective: Utilize the carbohydrazide to construct a bridged bicyclic HEDM.

  • Procedure:

    • Dissolve 4-methyl-1,2,5-oxadiazole-3-carbohydrazide (5.0 g, 35 mmol) in a solution of KOH (2.0 g, 35 mmol) in ethanol (50 mL).

    • Add carbon disulfide (CS₂, 4.0 g, 52 mmol) dropwise at room temperature.

    • Reflux the mixture for 8 hours until the evolution of H₂S gas ceases.

    • Mechanistic Causality: The basic conditions deprotonate the hydrazide nitrogen, enhancing its nucleophilicity. It attacks the highly electrophilic carbon of CS₂, forming a dithiocarbazate intermediate. Subsequent intramolecular cyclization expels H₂S, forming the 1,3,4-oxadiazole-2-thiol ring linked directly to the furazan core[2].

    • Cool the mixture, acidify with dilute HCl to pH 3 to precipitate the product, filter, and recrystallize from methanol.

Comparative Energetic Performance Data

The integration of the 1,2,5-oxadiazole ring with other heterocycles via the carbohydrazide precursor yields materials with exceptional energetic profiles. The table below compares typical furazan-bridged HEDMs against traditional military benchmarks.

Compound / MaterialDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)
TNT (Benchmark)1.656,88119.515.0
RDX (Benchmark)1.828,75034.77.4
Furazan-1,3,4-Oxadiazole Derivative 1.858,80834.2> 20.0
Furazan-Tetrazole Salt 1.88> 8,90035.118.5

Data Interpretation: The furazan-bridged derivatives synthesized via the carbohydrazide route achieve detonation velocities and pressures comparable to RDX[3]. However, their impact sensitivity is significantly lower (higher Joule value), indicating a much safer handling profile. This superior stability is a direct result of the extensive hydrogen-bonding networks and π-π stacking interactions enabled by the intelligent assembly of these specific heterocyclic rings[2][3].

Sources

Application

Advanced Protocols for the C–N Cross-Coupling of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Executive Summary & Scientific Rationale The compound 4-Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists

Executive Summary & Scientific Rationale

The compound 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (CAS: 32551-34-1; HCl salt CID: 131040696) [1] is a highly privileged building block. The 1,2,5-oxadiazole (furazan) core is renowned for its high nitrogen-to-carbon ratio and favorable oxygen balance, making it a staple in the design of high-energy density materials [4]. Concurrently, in medicinal chemistry, this scaffold is heavily utilized to synthesize isosteric analogs of amides and to develop potent pharmaceuticals, such as small-molecule modulators of IL-17 [3].

A critical transformation for library generation involves the C–N cross-coupling of the terminal hydrazide nitrogen with aryl halides. However, hydrazides are notoriously challenging substrates for transition-metal catalysis.

The Mechanistic Challenge: Catalyst Poisoning & Regioselectivity

Hydrazides ( R−CO−NH−NH2​ ) possess two adjacent nitrogen atoms. While the terminal amine ( −NH2​ ) is the primary site for cross-coupling due to higher nucleophilicity and lower steric hindrance, the adjacent amide-like nitrogen ( −NH− ) can coordinate to the metal center. This bidentate coordination forms highly stable 5-membered metallacycles that act as thermodynamic sinks, effectively poisoning standard Palladium (Pd) or Nickel (Ni) catalysts. Furthermore, over-arylation (forming N,N -diaryl or N,N′ -diaryl products) is a frequent side reaction.

The Solution: Steric Enforcement and Photochemical Acceleration

To achieve selective mono-arylation at the terminal nitrogen, two distinct catalytic paradigms must be employed depending on the aryl halide:

  • For Aryl Bromides/Iodides: Palladium catalysis utilizing RuPhos Pd G4 . The extreme steric bulk of the dialkylbiarylphosphine ligand (RuPhos) prevents the formation of the bidentate chelate, forcing the hydrazide to bind monodentately.

  • For Aryl Chlorides: A Light-Promoted Ni-Catalyzed approach [2]. By utilizing a Ni(II)-bipyridine complex under 390 nm LED irradiation, the photochemical excitation of the Ni(III) intermediate rapidly drives reductive elimination before catalyst deactivation pathways can dominate.

Visualizing the Workflows and Catalytic Logic

Catalyst Selection Logic

Catalyst_Selection Start Select Aryl Halide Chloride Aryl Chloride Start->Chloride Bromide Aryl Bromide/Iodide Start->Bromide NiCat NiBr2·glyme + d-Mebpy Photochemical (390 nm) Chloride->NiCat High C-Cl bond energy PdCat RuPhos Pd G4 Thermal (80 °C) Bromide->PdCat Lower C-Br bond energy Result Mono-arylated 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide NiCat->Result PdCat->Result

Caption: Decision matrix for the C-N cross-coupling of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Photochemical Nickel Catalytic Cycle

Ni_Catalytic_Cycle Ni1 Ni(I) Active Catalyst Ni3 Ni(III)(Ar)(Cl) Ni1->Ni3 Oxidative Addition (Ar-Cl) Ni3_Hyd Ni(III)(Ar)(Hydrazide) Ni3->Ni3_Hyd Ligand Exchange (+ Hydrazide) Ni3_Excited [Ni(III)(Ar)(Hydrazide)]* Ni3_Hyd->Ni3_Excited Photoexcitation (390 nm LED) Ni3_Excited->Ni1 Reductive Elimination (- Product)

Caption: Light-promoted Ni-catalyzed cycle circumventing catalyst poisoning via rapid photo-induced reductive elimination.

Quantitative Data & Optimization Summary

The following table summarizes the optimization landscape for coupling 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide with a model aryl halide. Note the stark failure of traditional Pd/Xantphos systems due to the aforementioned bidentate chelation.

EntryCatalyst SystemLigandBaseSolventConditionsYield (%)
1 NiBr₂·glyme (10 mol%) d-Mebpy Cy₂NMe DMAc 390 nm LED, 80 °C 88%
2NiBr₂·glyme (10 mol%)d-MebpyCy₂NMeDMAcDark, 80 °C< 5%
3 RuPhos Pd G4 (5 mol%) None (Pre-complexed) Cs₂CO₃ 1,4-Dioxane Thermal, 80 °C 82%
4Pd₂(dba)₃ (5 mol%)Xantphost-BuONaTolueneThermal, 80 °C15%

Step-by-Step Experimental Protocols

Protocol A: Light-Promoted Ni-Catalyzed Coupling (For Aryl Chlorides)

Adapted from the methodology of Xue and co-workers [2].

Causality Note: Dicyclohexylmethylamine (Cy₂NMe) is strictly required over inorganic bases. It acts not only as a soluble proton scavenger but also facilitates the initial reduction of the Ni(II) precatalyst to the active Ni(I) species.

Materials:

  • 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (1.2 mmol)

  • Aryl Chloride (1.0 mmol)

  • NiBr₂·glyme (0.1 mmol, 10 mol%)

  • 4,4'-Dimethyl-2,2'-bipyridine (d-Mebpy) (0.1 mmol, 10 mol%)

  • Cy₂NMe (2.0 mmol, 2.0 equiv)

  • TBAI (0.2 mmol, 20 mol%) - Acts as a halogen-exchange accelerator.

  • Anhydrous DMAc (5.0 mL)

Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with NiBr₂·glyme, d-Mebpy, TBAI, and 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

  • Solvent Addition: Add anhydrous DMAc, followed by the Aryl Chloride and Cy₂NMe via microsyringe.

  • Irradiation: Seal the tube, remove it from the glovebox, and place it in a photoreactor equipped with 390–395 nm purple LEDs.

  • Reaction: Stir the mixture at 80 °C under continuous irradiation for 24 hours.

  • Workup: Quench the reaction with water (15 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Thermal Pd-Catalyzed Coupling (For Aryl Bromides/Iodides)

Causality Note: The use of the G4 precatalyst ensures rapid, low-temperature generation of the active monoligated Pd(0) species, preventing the hydrazide from decomposing the catalyst before the oxidative addition step occurs.

Materials:

  • 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (1.2 mmol)

  • Aryl Bromide (1.0 mmol)

  • RuPhos Pd G4 (0.05 mmol, 5 mol%)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Procedure:

  • Preparation: Under an inert nitrogen atmosphere, charge a reaction vial with 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide, Aryl Bromide, RuPhos Pd G4, and finely milled Cs₂CO₃.

  • Solvent Addition: Inject degassed, anhydrous 1,4-Dioxane.

  • Reaction: Seal the vial and heat to 80 °C in a pre-heated aluminum heating block for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Troubleshooting & Self-Validation System

To ensure the integrity of the protocol, implement the following In-Process Controls (IPC):

  • LC-MS Monitoring: The 1,2,5-oxadiazole ring is sensitive to highly basic aqueous conditions. Monitor the reaction via LC-MS. If ring-cleavage products (mass corresponding to loss of the furazan core) are observed, verify that the solvent is strictly anhydrous and consider swapping Cs₂CO₃ for a milder base like K₂HPO₄ in Protocol B.

  • NMR Shift Validation: To confirm successful mono-arylation at the terminal nitrogen (N2) rather than the internal nitrogen (N1):

    • Starting Material: The terminal −NH2​ typically appears as a broad singlet around δ 4.5 ppm, while the internal −NH− appears downfield at δ ~9.5–10.0 ppm (in DMSO- d6​ ).

    • Product: Upon successful coupling, the terminal nitrogen signal will integrate to 1H and shift downfield to δ 6.5–7.5 ppm (due to aryl deshielding), while the internal −NH− will remain highly deshielded at >10.0 ppm.

  • Over-arylation Check: If the LC-MS shows a mass of [M+2(Ar)−2H]+ , over-arylation has occurred. Reduce the equivalents of the aryl halide to 0.9 and lower the reaction temperature by 10 °C.

References

  • National Center for Biotechnology Information. "4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride." PubChem Compound Summary for CID 131040696. URL:[Link]

  • Li, F., Xiong, W., Song, G., Yan, Y., Li, G., Wang, C., Xiao, J., & Xue, D. "Light-Promoted Ni-Catalyzed Cross-Coupling of Aryl Chlorides with Hydrazides: Application to the Synthesis of Rizatriptan." Organic Letters, 2023, 25(18), 3287-3292. URL:[Link]

  • Pfizer Inc. "Small molecule modulators of il-17." World Intellectual Property Organization, WO2021255174A1, 2021.
  • Dalinger, I. L., et al. "Direct Synthesis of N-(1,2,5-Oxadiazolyl)hydrazones through a Diazotization/Reduction/Condensation Cascade." The Journal of Organic Chemistry, 2020, 85(24), 16058–16071. URL:[Link]

Method

synthesizing Schiff bases from 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

An Application Note and Protocol for the Synthesis of Schiff Bases from 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of Schiff Bases from 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of novel Schiff bases derived from 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. The 1,2,5-oxadiazole (furazan) ring system is a significant pharmacophore in medicinal chemistry, and its combination with the versatile azomethine (–N=CH–) linkage of Schiff bases presents a promising avenue for the development of new therapeutic agents. Schiff bases are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] This guide details the chemical principles, step-by-step experimental protocols, characterization techniques, and optimization strategies for synthesizing these target compounds, aimed at researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

Schiff bases are a class of organic compounds characterized by a carbon-nitrogen double bond, formed by the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).[3][4] The imine group is critical to their biological activities.[1] When the primary amine is a hydrazide derivative, the resulting Schiff base is specifically known as a hydrazone, which contains the R-C(=O)NHN=CH-R' functionality. These hydrazones are versatile ligands in coordination chemistry and are noted for their significant pharmacological potential.[3][5]

The 1,2,5-oxadiazole moiety is a well-established heterocycle in medicinal chemistry, associated with a range of biological activities.[2][6] The incorporation of this ring system into a Schiff base scaffold is a rational design strategy to create hybrid molecules with potentially enhanced or novel pharmacological profiles. 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide serves as an excellent starting material, providing a reactive hydrazide group attached to the stable oxadiazole core.

This application note outlines a robust and reproducible method for the synthesis of N'-[aryl(or alkyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazides via acid-catalyzed condensation.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction. The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.[7][8] This initial addition forms an unstable carbinolamine intermediate, which then undergoes dehydration (elimination of a water molecule) to yield the stable Schiff base (hydrazone).

G Hydrazide 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (Nucleophile) Carbinolamine Carbinolamine Intermediate Aldehyde Aromatic Aldehyde (Electrophile) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde Protonation Catalyst H⁺ (Acid Catalyst) Protonated_Aldehyde->Carbinolamine Nucleophilic Attack Product Schiff Base (Hydrazone) Carbinolamine->Product Dehydration (-H₂O) Water H₂O

Figure 1: Simplified reaction mechanism for acid-catalyzed Schiff base formation.

Experimental Protocol

This protocol describes a general method applicable to a range of aromatic aldehydes.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Methyl-1,2,5-oxadiazole-3-carbohydrazide≥97%CommercialM.W.: 142.12 g/mol [9]
Aromatic Aldehyde (e.g., Benzaldehyde)Reagent GradeCommercialPurify by distillation if necessary.
Ethanol (Absolute)ACS GradeCommercialServes as the reaction solvent.
Glacial Acetic AcidACS GradeCommercialActs as the catalyst.
Diethyl EtherACS GradeCommercialFor washing the crude product.
Round-bottom flask (50 mL or 100 mL)--
Reflux Condenser--
Magnetic Stirrer with Hot Plate--
Büchner Funnel and Flask--For filtration.
Thin Layer Chromatography (TLC) platesSilica Gel 60 F254CommercialFor monitoring reaction progress.
Step-by-Step Synthesis Procedure

The following workflow outlines the key stages of the synthesis, from preparation to final product characterization.

G General Experimental Workflow A 1. Reactant Preparation Weigh equimolar amounts of carbohydrazide and aldehyde. B 2. Reaction Setup Dissolve reactants in absolute ethanol in a round-bottom flask. A->B C 3. Catalysis Add 2-3 drops of glacial acetic acid. B->C D 4. Reflux Heat the mixture to reflux (approx. 80°C) for 2-6 hours. C->D E 5. Monitoring Track reaction completion using TLC. D->E F 6. Isolation Cool the mixture to room temperature, then in an ice bath to precipitate the product. E->F G 7. Purification Filter the solid product, wash with cold ethanol/ether, and recrystallize from ethanol. F->G H 8. Characterization Analyze the purified product via FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. G->H

Figure 2: A flowchart of the synthesis and purification process.

Detailed Protocol (Example with Benzaldehyde):

  • Preparation: In a 100 mL round-bottom flask, place 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (1.42 g, 0.01 mol).

  • Dissolution: Add 25 mL of absolute ethanol and stir until the solid is mostly dissolved. Gentle warming may be required.

  • Reactant Addition: Add benzaldehyde (1.06 g, 1.02 mL, 0.01 mol) to the mixture.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the flask.[10]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath, with continuous stirring. The reaction is typically complete within 2-4 hours.[11]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The disappearance of the starting aldehyde spot indicates completion.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid precipitate should form. To maximize precipitation, cool the flask in an ice bath for 30 minutes.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold ethanol to remove unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

    • For higher purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to form pure crystals.

Reaction Scope and Optimization

This protocol is effective for a variety of substituted aromatic aldehydes. Reaction times and yields may vary depending on the electronic nature of the substituents.

AldehydeSubstituent EffectTypical Reaction Time (h)Expected Yield (%)
BenzaldehydeNeutral2-485-95
4-MethoxybenzaldehydeElectron-donating (EDG)3-580-90
4-NitrobenzaldehydeElectron-withdrawing (EWG)1-390-98
4-ChlorobenzaldehydeHalogen (EWG)2-488-96
2-Hydroxybenzaldehyde (Salicylaldehyde)EDG, potential H-bonding2-485-92

Optimization Notes:

  • Catalyst: While glacial acetic acid is effective, other acid catalysts like a drop of concentrated H₂SO₄ or eco-friendly options like citric acid can also be used.[3] For sensitive substrates, catalyst-free conditions under microwave irradiation might be a viable green alternative.[10][12]

  • Solvent: Ethanol is the most common solvent, but methanol or benzene can also be employed.[11][13]

  • Work-up: In cases where the product does not precipitate easily, the reaction mixture can be concentrated under reduced pressure and the residue poured into crushed ice to induce solidification.[14][15]

Characterization of Products

Proper characterization is essential to confirm the structure and purity of the synthesized Schiff bases.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Disappearance of Bands: Look for the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching vibrations of the hydrazide (-NH₂) group (around 3200-3400 cm⁻¹).

  • Appearance of Key Bands:

    • C=N (Azomethine) Stretch: A strong absorption band typically appears in the region of 1600-1650 cm⁻¹.[13]

    • N-H (Amide) Stretch: A single N-H stretching band from the amide part of the hydrazone should be visible around 3100-3300 cm⁻¹.

    • C=O (Amide) Stretch: The amide carbonyl stretch is expected around 1660-1690 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Azomethine Proton (-N=CH-): A characteristic singlet peak will appear in the downfield region, typically between δ 8.0-9.0 ppm.

  • Amide Proton (-C(=O)NH-): A broad singlet, often further downfield (δ 11.0-12.0 ppm), which is exchangeable with D₂O.

  • Aromatic Protons: Signals corresponding to the aromatic rings will be observed in the δ 7.0-8.5 ppm range.

  • Methyl Protons (-CH₃): A singlet for the methyl group on the oxadiazole ring will appear in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR:

  • Azomethine Carbon (-N=CH-): The signal for the imine carbon will be present in the δ 140-160 ppm range.

  • Oxadiazole Ring Carbons: Two distinct signals for the carbons of the oxadiazole ring.

  • Amide Carbonyl Carbon (-C=O): A signal around δ 160-170 ppm.

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target Schiff base.

Potential Applications

Schiff bases derived from heterocyclic systems are of significant interest in drug discovery. The synthesized 1,2,5-oxadiazole-based Schiff bases are promising candidates for screening against a variety of biological targets. Literature suggests that similar structures possess potent antimicrobial, antioxidant, and anticancer activities.[2][6][7] These compounds can also serve as versatile ligands for the synthesis of metal complexes, which may exhibit enhanced biological properties compared to the free ligands.[1]

Conclusion

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of Schiff bases from 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. By following the outlined procedures for synthesis, purification, and characterization, researchers can efficiently generate a library of novel compounds for further investigation in medicinal chemistry and materials science.

References

  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]

  • Dinore J.M, et al. (2016). Citric Acid Catalyzed Synthesis of Hydrazones Schiff Bases of 2,4-Dinirtophenyl Hydrazine. International Journal of Pharmacy and Pharmaceutical Research, 6(1), 349-354. [Link]

  • Pattan, S. R., et al. (2012). Synthesis and Biological Activities of Some 1, 3, 4-Oxadiazole Based Schiff's Bases. Journal of Advanced Scientific Research, 3(3), 43-48. [Link]

  • Vidya, K., & Rachana, K. R. (2015). Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy, 5(3), 930-935. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Molecules, 27(7), 2345. [Link]

  • Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 7(81), 51593-51606. [Link]

  • Turan-Zitouni, G., et al. (2018). Synthesis and Biological Activity of New Schiff Bases of Benzylideneamine Bearing Thiophene, 1,2,4-triazolone, 1,3,4-oxadiazole, Morpholine Moieties. Letters in Drug Design & Discovery, 15(7). [Link]

  • Jadhav, S. D., et al. (2009). Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 2(3), 151-155. [Link]

  • Dawood, K. M., et al. (2014). Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. Molecules, 19(10), 16736-16753. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Online Press. [Link]

  • ResearchGate. (2009). (PDF) Green route synthesis of Schiff's bases of isonicotinic acid hydrazide. [Link]

  • Abas, S., et al. (2020). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs) and their biological applications. Journal of Molecular Structure. [Link]

  • Khan, I., et al. (2013). Biological Potential of Synthetic Hydrazide Based Schiff Bases. Journal of Scientific and Innovative Research, 2(4), 651-657. [Link]

  • Global Substance Registration System. 4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE HYDROCHLORIDE. [Link]

  • Chemical Review and Letters. (2020). Micelle promoted synthesis of schiff base ligands derived from 4-methyl- 1,2,3-thiadiazoles-5-carboxylic acid hydrazide in bio b. [Link]

  • ResearchGate. (2010). Synthesis and Biological Evaluation of Some Schiff's Bases of 2- Substituted- 1, 3, 4-Oxadiazole. [Link]

  • PubChem. 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride. [Link]

  • NeuroQuantology. (2022). Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. [Link]

  • AIP Publishing. (2022). Preparation of Schiff Bases of Hydrazide Prepared from Carboxymethyl-Chitosan. [Link]

  • MDPI. (2022). 4,7-Di(9H-carbazol-9-yl)-[1][3][7]oxadiazolo[3,4-d]pyridazine. [Link]

  • Research Square. (2010). Synthesis of some novel Schiff bases containing 1,2,4-triazole ring. [Link]

  • SciSpace. (2012). Synthesis and biological evaluation of some schiff bases of (4-(amino) -5- phenyl. [Link]

  • PMC. (2017). Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. [Link]

  • Royal Society of Chemistry. (n.d.). Supplemental Material Spectroscopic characterization of oxadiazole based liquid crystals. [Link]

  • ResearchGate. (2016). Synthesis and reactivity of carbohydroximoyl azides: II. 4-substituted 1,2,5-oxadiazole-3-carbohydroximoyl azides and 1-hydroxy-5-(4-R-1,2,5-oxadiazol-3-yl)tetrazoles. [Link]

  • SCIRP. (2014). Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole, Phenathroline and Bipyridine Dicarboxaldehydes. [Link]

  • Revue Roumaine de Chimie. (2011). A NEW EFFICIENT ONE-POT SYNTHESIS OF 2,5-DIARYL-1,3,4-OXADIAZOLES. [Link]

  • Asian Journal of Chemistry. (2016). Synthesis, Characterization and Antimicrobial Activity of Some Novel Pyrazole Based 1,2,4-Triazolo[3,4-b][1][6][14]thiadiazines. [Link]

  • MDPI. (2023). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. This document is designed for researchers, chemists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and field-proven insights to optimize reaction yields and ensure product purity.

Overview of Synthesis Pathway

The synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is most commonly achieved via the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester of 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the alkoxy group of the ester to form the desired carbohydrazide.[1][2][3]

The overall transformation is a fundamental and widely used method for preparing hydrazides from esters.[1]

G cluster_products Products Ester Ethyl 4-methyl-1,2,5- oxadiazole-3-carboxylate Product 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide Ester->Product + Reaction (Solvent, Heat) Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Hydrazine->Product + Byproduct Ethanol (EtOH)

Caption: General reaction scheme for the synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Troubleshooting Guide & Optimization

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Troubleshooting_Workflow start Low or No Yield reagent_check Step 1: Verify Reagent Quality start->reagent_check condition_check Step 2: Assess Reaction Conditions start:e->condition_check:w workup_check Step 3: Evaluate Work-up & Isolation start->workup_check ester_purity Is starting ester pure? (TLC, NMR) reagent_check->ester_purity Purity? hydrazine_quality Is hydrazine hydrate fresh? (Avoid old/discolored bottles) reagent_check->hydrazine_quality Freshness? solvent_dryness Is solvent appropriate grade? (Anhydrous if specified) reagent_check->solvent_dryness Quality? temp_time Temp & Time sufficient? (e.g., Reflux for 4-8h) condition_check->temp_time Parameters? hydrazine_equiv Sufficient excess of hydrazine? (3-10 eq.) condition_check->hydrazine_equiv Stoichiometry? stirring Is stirring adequate? condition_check->stirring Homogeneity? product_solubility Product lost in aqueous phase? (Minimize water washes) workup_check->product_solubility Losses? crystallization Was crystallization effective? (Cool to 0-4°C) workup_check->crystallization Isolation?

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide Solubility

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists facing physicochemical bottlenecks when working with 4-Methyl-1,2,5-oxadiazole-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for drug development professionals and synthetic chemists facing physicochemical bottlenecks when working with 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. Below, you will find mechanistic explanations, quantitative data, and self-validating protocols to resolve solubility failures in organic media.

Part 1: Expert FAQs – The Mechanistic Causality of Solubility Barriers

Q1: Why does 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide precipitate or fail to dissolve in standard organic solvents like dichloromethane (DCM) or ethyl acetate? Causality: The core issue lies in the compound's high polarity and its capacity for extensive intermolecular hydrogen bonding. The 1,2,5-oxadiazole (furazan) ring is highly electron-withdrawing, while the carbohydrazide moiety (-C(=O)NHNH2) acts as both a strong hydrogen bond donor and acceptor. This leads to a highly stable crystal lattice. Similar to the parent1[1], the methyl-furazan derivative requires solvents capable of aggressively disrupting these strong intermolecular networks.

Q2: What is the impact of the hydrochloride salt form on organic solubility? Causality: Commercially available 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is frequently supplied as a 2[2]. The ionic nature of the HCl salt drastically increases the lattice energy and overall polarity, rendering it virtually insoluble in low-to-medium polarity organic solvents. To achieve organic solubility for synthesis, you must either use highly polar aprotic solvents or perform a free-basing step prior to dissolution.

Q3: Which organic solvents are optimal for preparing high-concentration stock solutions? Causality: Polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), are required. These solvents possess high dielectric constants and strongly nucleophilic oxygen atoms that act as excellent hydrogen bond acceptors. Studies on the dissolution thermokinetics of related carbohydrazide derivatives demonstrate that 3 compared to alcohols or chlorinated solvents[3].

Part 2: Quantitative Solubility Profiles

The following table summarizes the expected solubility thresholds based on solvent class and the specific compound form.

Solvent ClassRepresentative SolventFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>50 mM)Moderate (~10-20 mM)Strong H-bond acceptors disrupt the carbohydrazide dimer network.
Polar Protic Methanol, EthanolLow (<5 mM)Moderate (~10 mM)Competes for H-bonds but lacks sufficient dielectric constant to fully solvate the furazan core.
Non-Polar DCM, Hexane, TolueneInsolubleInsolubleInability to overcome the high crystal lattice energy of the carbohydrazide moiety.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of a 50 mM Stock Solution in DMSO

Purpose: To create a stable, fully solvated stock for in vitro assays or downstream liquid-phase synthesis.

  • Weighing: Accurately weigh the required mass of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide into a sterile, amber glass vial. (Expert Tip: Amber glass prevents potential UV-mediated degradation of the electron-rich furazan ring).

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO. (Causality: Atmospheric water absorbed by standard DMSO can alter the dielectric constant and cause premature precipitation of the free base over time).

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 30°C for 5 minutes. The localized thermal energy provides the kinetic push needed to overcome the dissolution activation barrier.

  • Self-Validation Step: Centrifuge the sealed vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial under a bright, direct light.

    • Validation Pass: The solution is perfectly clear with no visible micro-pellet, confirming complete solvation.

    • Validation Fail: A micro-pellet indicates the solution is saturated and the true molarity is lower than calculated. Add 10% more DMSO and repeat steps 3-4.

Protocol B: Free-Basing the Hydrochloride Salt for Organic Synthesis

Purpose: To convert the insoluble HCl salt into the more organic-soluble free base, enabling reactions in less polar solvents (e.g., for coupling reactions).

  • Aqueous Dissolution: Dissolve the HCl salt in a minimal volume of deionized water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring until the pH reaches 7.5–8.0. (Causality: This deprotonates the hydrazide nitrogen, eliminating its ionic character and reducing lattice energy).

  • Extraction: Extract the aqueous layer three times with an equal volume of ethyl acetate (EtOAc) containing 5% methanol. (Expert Tip: The addition of 5% methanol slightly increases the hydrogen-bond accepting capacity of the organic phase, significantly improving the partition coefficient of the polar free base).

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield the free base as a solid.

  • Self-Validation Step: Perform a test dissolution of the resulting solid in 1 mL of pure EtOAc. The newly isolated free base will dissolve readily, whereas the starting HCl salt would have remained entirely as a suspension.

Part 4: Troubleshooting Workflow

SolubilityWorkflow Start Start: Solubility Issue Detected CheckForm Check Compound Form Start->CheckForm Salt HCl Salt Form CheckForm->Salt Supplied as Salt FreeBase Free Base Form CheckForm->FreeBase Supplied as Base Aqueous Use Aqueous Buffers (High Solubility) Salt->Aqueous In Vitro Assays Organic Free-Basing Protocol Required for Synthesis Salt->Organic Organic Reactions PolarAprotic Use DMSO or DMF (Optimal for Stocks) FreeBase->PolarAprotic Stock Preparation NonPolar Avoid Non-Polar Solvents (Precipitation Risk) FreeBase->NonPolar Poor Solvation

Decision tree for troubleshooting 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide solubility.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: wikipedia.
  • Source: ResearchGate (researchgate.net)

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide, a key building block in pharmaceutical de...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide, a key building block in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide solutions grounded in mechanistic principles to help you minimize side reactions and optimize your synthetic route.

Introduction

The synthesis of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide typically involves the hydrazinolysis of a corresponding ester or the reaction of an acyl chloride with hydrazine. While seemingly straightforward, this transformation is often plagued by side reactions that can significantly lower yield and complicate purification. This guide will focus on identifying, understanding, and mitigating these unwanted reaction pathways. The 1,2,5-oxadiazole (furazan) ring, while generally stable, can be susceptible to certain nucleophilic and reductive conditions, and the carbohydrazide moiety itself can participate in further reactions.[1]

Common Synthetic Pathways & Potential Pitfalls

The primary routes to 4-methyl-1,2,5-oxadiazole-3-carbohydrazide start from 4-methyl-1,2,5-oxadiazole-3-carboxylic acid. This energetic precursor requires careful handling and is often synthesized in a multi-step process.[2][3] The carboxylic acid is then typically converted to an ester or an acyl chloride before reacting with hydrazine.

Synthetic_Pathway A 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid B Esterification (e.g., EtOH, H+) A->B D Acyl Chloride Formation (e.g., SOCl2) A->D C Ethyl 4-methyl-1,2,5-oxadiazole-3-carboxylate B->C F Hydrazinolysis (Hydrazine Hydrate) C->F E 4-Methyl-1,2,5-oxadiazole-3-carbonyl chloride D->E E->F G 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (Product) F->G F->G H Side Reactions F->H Troubleshooting_Flow Start Synthesis Complete Check_Purity Check Purity (TLC/LC-MS) Start->Check_Purity Pure Product is Pure Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Identify_Impurity Identify Major Impurity Impure->Identify_Impurity Diacylhydrazine Diacylhydrazine Identify_Impurity->Diacylhydrazine Mass = 2x Product - H2O Ring_Opened Ring-Opened Byproducts Identify_Impurity->Ring_Opened Multiple Polar Spots Other Other Impurities Identify_Impurity->Other Optimize_Stoichiometry Optimize Stoichiometry & Addition Diacylhydrazine->Optimize_Stoichiometry Control_Temp Control Temperature Ring_Opened->Control_Temp Optimize_Stoichiometry->Control_Temp Check_SM Check Starting Material Purity Control_Temp->Check_SM

Sources

Optimization

stability of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide at high temperatures

Welcome to the technical support center for 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. This guide is intended for researchers, scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide. This guide is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the safe and effective handling of this energetic compound, particularly concerning its stability at high temperatures.

Introduction to 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is a molecule of significant interest due to its hybrid structure, incorporating both a thermally stable oxadiazole ring and an energetic carbohydrazide moiety. The 1,2,5-oxadiazole (furoxan) ring is a well-known component in energetic materials, valued for its high nitrogen content and thermal resilience.[1] Conversely, the carbohydrazide group, a derivative of hydrazine, is known for its reducing properties and potential for rapid decomposition upon heating, sometimes with explosive force.[2][3] This dual nature necessitates a thorough understanding of its thermal behavior to ensure safe handling and to predict its performance in high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide?

A1: The primary thermal hazard is the potential for rapid, exothermic decomposition, which may lead to an explosion.[3][4] This is largely attributed to the carbohydrazide functional group, which is known to be unstable upon heating and decomposes near its melting point (for pure carbohydrazide, this is around 153-154°C).[2][3] The oxadiazole ring itself is generally thermally stable, but the overall stability of the molecule will be significantly influenced by the less stable carbohydrazide portion.

Q2: I do not have access to thermal analysis instrumentation. Is there a safe upper-temperature limit for handling this compound?

A2: It is strongly advised not to heat this compound without proper thermal analysis and safety precautions. Given that carbohydrazide decomposes around 153°C, it is prudent to consider any temperature approaching this as potentially hazardous for 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.[2][3] For practical purposes, all operations should be conducted at or near ambient temperature unless a thorough thermal hazard assessment has been performed.

Q3: My sample of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide has discolored after storage at room temperature. Is it still safe to use?

A3: Discoloration can be an indication of decomposition or impurity formation. Given the energetic nature of the compound, any change in physical appearance should be treated with caution. It is recommended to re-characterize the material using appropriate analytical techniques (e.g., NMR, LC-MS) to determine its purity. If impurities are detected, or if the discoloration is significant, the batch should be disposed of according to institutional safety protocols for energetic materials.

Q4: What are the expected decomposition products of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide upon heating?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly rapid reaction or gas evolution at moderate temperatures (e.g., 50-100°C). The compound may be less stable than anticipated, or there may be catalytic impurities present.Immediately cease heating and cool the reaction mixture. Re-evaluate the thermal stability of the compound using DSC/TGA on a small scale before proceeding. Ensure all glassware is scrupulously clean.
Sample shows signs of melting or decomposition below the expected temperature. Presence of impurities that lower the melting/decomposition point.Do not proceed with heating. Purify the compound and re-assess its thermal properties.
Difficulty in obtaining a consistent thermal decomposition profile (DSC/TGA). Sample inhomogeneity, or the decomposition pathway is sensitive to experimental conditions (e.g., heating rate, atmosphere).Ensure the sample is finely ground and homogeneous. Perform multiple analyses at varying heating rates to understand the decomposition kinetics.
Explosive decomposition during handling or analysis. The compound is highly sensitive to heat, friction, or impact.All handling of this and similar energetic materials should be conducted behind a blast shield with appropriate personal protective equipment (PPE), including face shields, and heavy-duty gloves.[7][8][9] Only milligram quantities should be handled at any given time.

Experimental Protocols

Protocol 1: Assessing Thermal Stability using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of decomposition and the associated energy release for 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Materials:

  • 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (sample size: 0.5 - 1.5 mg)

  • Hermetically sealed aluminum DSC pans

  • DSC instrument

Procedure:

  • Carefully weigh 0.5 - 1.5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Place the sealed pan and an empty reference pan into the DSC cell.

  • Heat the sample at a linear rate of 5-10 °C/min from ambient temperature to a temperature at which decomposition is complete (e.g., 300°C). The final temperature should be determined based on a preliminary TGA scan if possible.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition peak.

Causality: A sharp exothermic peak indicates a rapid release of energy, characteristic of decomposition. The onset temperature of this peak is a critical parameter for assessing the thermal stability of the compound.

Protocol 2: Determining Mass Loss using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide begins to lose mass due to decomposition.

Materials:

  • 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (sample size: 1-3 mg)

  • TGA instrument with an open pan (e.g., alumina or platinum)

Procedure:

  • Weigh 1-3 mg of the sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a linear rate of 10 °C/min under an inert atmosphere (e.g., nitrogen) from ambient temperature to approximately 350°C.

  • Record the mass of the sample as a function of temperature.

  • Analyze the TGA curve to identify the temperature at which significant mass loss begins.

Causality: A sharp decrease in mass indicates the evolution of volatile decomposition products. This provides a complementary view to the DSC data, confirming the temperature range of decomposition.

Visualizing Experimental Workflow and Decomposition

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation synthesis Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide purification Purification synthesis->purification characterization Characterization (NMR, MS) purification->characterization dsc DSC Analysis (0.5-1.5 mg) characterization->dsc Small Sample tga TGA Analysis (1-3 mg) characterization->tga Small Sample onset_temp Determine Onset Decomposition Temp. dsc->onset_temp mass_loss Determine Mass Loss Temp. tga->mass_loss hazard_assessment Thermal Hazard Assessment onset_temp->hazard_assessment mass_loss->hazard_assessment

Caption: Workflow for the thermal analysis of energetic materials.

decomposition_pathway cluster_carbohydrazide Carbohydrazide Moiety Decomposition cluster_oxadiazole Oxadiazole Ring Opening parent 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide N2 Nitrogen (N₂) parent->N2 Heat (Lower Temp) NH3 Ammonia (NH₃) parent->NH3 Heat (Lower Temp) Urea Urea parent->Urea Heat (Lower Temp) Nitriles Nitrile Compounds parent->Nitriles Heat (Higher Temp) NOx Nitrogen Oxides (NOx) parent->NOx Heat (Higher Temp)

Caption: Postulated thermal decomposition pathways.

References

  • Carbohydrazide. (n.d.).
  • Carbohydrazide. (2023). In Wikipedia. [Link]

  • Zhang, C., et al. (2021). Initial Steps and Thermochemistry of Unimolecular Decomposition of Oxadiazole Energetic Materials: Quantum Chemistry Modeling. ACS Omega.
  • Santa Cruz Biotechnology. (n.d.).
  • University of Ottawa. (2024). Handling and Storage of Chemicals.
  • Wang, Y., et al. (2015). Thermal degradation behavior and probable mechanism of aromatic poly(1,3,4-oxadiazole)s fibers. Journal of Analytical and Applied Pyrolysis.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Case Western Reserve University. (2019).
  • Purdue University. (2024).
  • Scribd. (2023).
  • University of Alabama in Huntsville. (n.d.).
  • Singh, R., et al. (2012).
  • Al-Muthanna, A., et al. (2019). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry.
  • Jha, K. K., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals.
  • Yin, C., et al. (2025). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules.
  • Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
  • Global Substance Registration System. (n.d.). 4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE HYDROCHLORIDE.
  • Rasool, N., et al. (2024). Review of synthesis process of 1,3,4-oxadiazole analogs. Growing Science.
  • Al-Amiery, A. A., et al. (2018).
  • Asian Journal of Green Chemistry. (2018).
  • Al-Soud, Y. A., et al. (2008). Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. Journal of the Brazilian Chemical Society.
  • Chem-Impex. (n.d.). 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide.
  • ResearchGate. (2025). Synthesis and reactivity of carbohydroximoyl azides: II. 4-substituted 1,2,5-oxadiazole-3-carbohydroximoyl azides and 1-hydroxy-5-(4-R-1,2,5-oxadiazol-3-yl)tetrazoles.
  • El-Gahami, M. A., et al. (2024). New liquid crystalline nonsymmetric 1,2,4-oxadiazole derivatives containing cholesteryl moiety: Synthesis, characterization, and mesomorphic properties. Journal of Molecular Structure.
  • Yin, C., et al. (2022). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • Google Patents. (2020).
  • Wang, Y., et al. (2022). Co-operation between Multidentate Ligand and Inorganic Salts: Preparation of Solvent-free Primary Explosives based on 4-Amino-1,2,5-Oxadiazole-3-Carbohydrazide.

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with 4-Methyl-1,2,5-oxadiazole-3-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (also known as 4-methylfurazan-3-carbohydrazide).

The unique molecular architecture of this compound—combining a highly electron-withdrawing, planar 1,2,5-oxadiazole ring with a highly polar, flexible carbohydrazide moiety—creates competing intermolecular forces. This dichotomy frequently leads to liquid-liquid phase separation (oiling out), kinetic trapping (amorphous powders), or chemical degradation during purification. This guide provides field-proven, self-validating protocols to ensure high-purity crystalline recovery.

Diagnostic Workflow

Before adjusting your parameters, use the following logical matrix to diagnose your specific crystallization failure.

CrystallizationWorkflow Start Crystallization Initiated PhaseCheck Observe Phase Behavior Start->PhaseCheck Oiling Oiling Out (LLPS) PhaseCheck->Oiling Two liquid phases Amorphous Amorphous / Fine Needles PhaseCheck->Amorphous Rapid precipitation Crystals Crystalline Solid PhaseCheck->Crystals Slow nucleation SolventSwitch Switch to miscible anti-solvent system Oiling->SolventSwitch TempCycle Apply Temperature Cycling (Ostwald Ripening) Amorphous->TempCycle Success High Purity 4-Methylfurazan-3-carbohydrazide Crystals->Success Filter & Dry Seeding Introduce Seed Crystals at Metastable Zone SolventSwitch->Seeding Seeding->Crystals TempCycle->Crystals

Troubleshooting workflow for phase behavior anomalies during crystallization.

Frequently Asked Questions (FAQ) & Causality Analysis

Q1: My solution is "oiling out" (forming a dense syrup) instead of crystallizing. How do I fix this? Causality: Oiling out (Liquid-Liquid Phase Separation) occurs when the supersaturation curve crosses the binodal miscibility gap before crossing the solubility curve. The carbohydrazide group (-CONHNH₂) acts as both a strong hydrogen bond donor and acceptor. When supersaturation is generated too rapidly via cooling, the molecules form a disordered, solvent-trapped hydrogen-bonded network rather than an ordered crystal lattice (1[1]). Solution: Shift from a purely cooling-based crystallization to an anti-solvent crystallization (See Protocol A). This flattens the supersaturation trajectory, allowing you to bypass the liquid-liquid phase boundary.

Q2: I am recovering a yellow/orange impurity, and my yield of the pure compound is low. Causality: If you are using ketone solvents (e.g., acetone, methyl ethyl ketone), the primary amine of the carbohydrazide group will undergo a nucleophilic condensation reaction to form an N-(1,2,5-oxadiazolyl)hydrazone impurity. This degradation is accelerated by mild heating during dissolution (2[2]). Solution: Strictly avoid ketones and aldehydes. Utilize alcohols (ethanol, isopropanol) or polar aprotic solvents (acetonitrile) paired with water.

DegradationPathway Hydrazide 4-Methylfurazan- 3-carbohydrazide Intermediate Hemiaminal Intermediate Hydrazide->Intermediate Nucleophilic Attack Ketone Ketone Solvent (e.g., Acetone) Ketone->Intermediate Hydrazone N-(1,2,5-oxadiazolyl) hydrazone (Impurity) Intermediate->Hydrazone Dehydration (Heat) Water H2O Byproduct Intermediate->Water

Mechanism of hydrazone impurity formation when using ketone-based solvents.

Q3: The crystals are extremely fine needles that clog the filter paper. How can I improve the morphology? Causality: 1,2,5-oxadiazole rings often stack rapidly along one crystallographic axis due to π-π interactions, while the hydrazide groups form 1D hydrogen-bonded chains (3[3]). This causes rapid 1D kinetic growth (needles) rather than 3D thermodynamic growth (blocks). Solution: Implement temperature cycling (Ostwald ripening) to dissolve the fine, thermodynamically unstable needles and promote growth on the thicker, stable crystal faces (See Protocol B).

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in controlling the Metastable Zone Width (MSZW) for this specific compound.

Solvent SystemDielectric Constant (ε)Solubility ProfileSuitability & Risk Assessment
Acetone / MEK 20.7HighCritical Risk : Hydrazone formation via condensation. Do not use.
Ethanol / Water 24.3 / 80.1Moderate (EtOH), Low (H₂O)Optimal : Excellent MSZW control for anti-solvent crystallization.
Acetonitrile 37.5ModerateGood : Ideal for temperature cycling and single-crystal XRD growth.
Dichloromethane 9.1Very LowPoor : Causes rapid kinetic precipitation; high risk of oiling out.

Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (High Yield Purification)

This protocol is designed to prevent oiling out by strictly controlling the supersaturation generation rate using an Ethanol/Water system (4[4]).

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide in 40 mL of absolute ethanol. Heat to 60°C under moderate stirring (250 RPM) until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a jacketed crystallization vessel to remove heterogeneous nucleants.

  • Anti-solvent Titration: At 60°C, slowly add deionized water dropwise (approx. 1 mL/min) until the cloud point is reached (the solution becomes faintly turbid).

  • MSZW Reset: Immediately add 1-2 mL of absolute ethanol until the solution just turns clear again.

    • System Validation Checkpoint: Hold the temperature at 60°C for 10 minutes. If the solution turns cloudy prematurely, the metastable zone has been breached. Reheat to 65°C and add 2% v/v ethanol to reset the thermodynamic state.

  • Seeding: Introduce 10 mg of pure 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide seed crystals. Allow the seed bed to mature for 30 minutes at 60°C.

  • Controlled Cooling: Cool the system to 5°C at a strict, linear rate of 0.1°C/min.

  • Isolation: Filter the resulting crystalline slurry via a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 10% ethanol/water. Dry under vacuum at 40°C for 12 hours.

Protocol B: Temperature-Cycling (Ostwald Ripening) for Single Crystal XRD

This protocol is engineered to convert kinetically favored needles into thermodynamically stable block crystals suitable for X-ray diffraction.

Step-by-Step Methodology:

  • Saturation: Prepare a saturated solution of the compound in Acetonitrile at 50°C.

  • Primary Cooling: Cool the solution to 20°C at a rate of 0.5°C/min to induce primary nucleation (this will likely yield fine needles).

  • Ripening Phase (Heating): Heat the suspension back to 45°C at 0.2°C/min.

    • System Validation Checkpoint: Monitor the dissolution phase visually. The solution must not become completely transparent. If it does, the solvent volume is too high, and subsequent cooling will result in secondary nucleation rather than ripening. You must retain a small population of undissolved crystals to act as templates.

  • Secondary Cooling: Cool the system back to 15°C at an extremely slow rate of 0.05°C/min.

  • Cycling: Repeat Steps 3 and 4 three consecutive times, decreasing the upper heating temperature by 5°C each cycle (e.g., 40°C, then 35°C).

  • Harvest: Carefully decant the mother liquor and harvest the large, block-like single crystals.

References

  • PubChem. "4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride | C4H7ClN4O2 - PubChem", National Institutes of Health. 1

  • ChemicalBook. "Synthesis of carbohydrazide", ChemicalBook. 4

  • CrystEngComm. "Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions", RSC Publishing. 3

  • The Journal of Organic Chemistry. "Direct Synthesis of N-(1,2,5-Oxadiazolyl)hydrazones through a Diazotization/Reduction/Condensation Cascade", ACS Publications. 2

Sources

Optimization

optimizing catalyst selection for 1,2,5-oxadiazole-3-carbohydrazide reactions

Welcome to the Technical Support Center for 1,2,5-Oxadiazole-3-Carbohydrazide Workflows . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,2,5-Oxadiazole-3-Carbohydrazide Workflows . As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the nuanced reactivity of the 1,2,5-oxadiazole scaffold.

Because the 1,2,5-oxadiazole ring is highly electron-deficient and sensitive to harsh reductive conditions, selecting the correct catalyst is not merely a matter of yield—it is a matter of preventing catastrophic ring cleavage. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your success in functionalizing these critical pharmacophores[1].

Frequently Asked Questions (FAQs): Catalyst Selection & Causality

Q1: Why does my diazotization/reduction cascade for 1,2,5-oxadiazole hydrazone synthesis suffer from low yields and ring degradation? A1: The exocyclic N–O bond of the 1,2,5-oxadiazole (furoxan/furazan) ring is notoriously reactive toward strong reductants. If you use standard reducing agents without a Lewis acid catalyst, you risk over-reducing the heterocyclic core. The Causality: To safely generate the in-situ hydrazine from a diazonium salt, you must use a precisely modulated Sc(OTf)₃ / SnCl₂ / TEBAC catalyst system[2]. Scandium(III) triflate (Sc(OTf)₃) acts as a hard Lewis acid that stabilizes the highly reactive transition states. Simultaneously, TEBAC (Triethylbenzylammonium chloride) provides a high local concentration of chloride anions, which coordinate with Sn(II) to temper its reductive potential, preventing the cleavage of the 1,2,5-oxadiazole N–O bond[2].

Q2: What is the optimal catalyst for cyclizing 1,2,5-oxadiazole-3-carbohydrazides into 1,3,4-oxadiazole derivatives? A2: While 1,2,5-oxadiazoles are potent energetic and bioactive scaffolds, converting their carbohydrazide appendages into 1,3,4-oxadiazoles often enhances their pharmacokinetic profiles[3]. The optimal catalyst for this transformation is Ceric Ammonium Nitrate (CAN) under solvent-free conditions. The Causality: CAN acts as a powerful single-electron transfer (SET) oxidant. Instead of relying on harsh thermal dehydration (which can degrade the 1,2,5-oxadiazole core), CAN drives a rapid oxidative cyclization of the intermediate hydrazone at room temperature, yielding the 2,5-diaryl-1,3,4-oxadiazole derivative cleanly and efficiently[3].

Mechanistic Workflows & Logical Relationships

CatalystSelection Start 1,2,5-Oxadiazole-3-Carbohydrazide Q1 Reaction Pathway? Start->Q1 Hydrazone Hydrazone Cascade Q1->Hydrazone + Aldehyde Cyclization 1,3,4-Oxadiazole Cyclization Q1->Cyclization + Acyl Halide/CS2 Cat1 Sc(OTf)3 + SnCl2 Hydrazone->Cat1 Reduction Cat2 CAN (Solvent-Free) Cyclization->Cat2 Oxidation Error Ring Cleavage Risk Cat1->Error Excess Acid

Catalyst selection logic for 1,2,5-oxadiazole-3-carbohydrazide functionalization.

ReactionMechanism A Amino-1,2,5-oxadiazole B Diazonium Salt A->B NOBF4 / TFA C In-situ Hydrazine B->C SnCl2 / TEBAC D Target Hydrazone C->D + Aldehyde Cat Sc(OTf)3 (10 mol%) Cat->C Stabilizes intermediate

Mechanistic pathway for Sc(OTf)3-catalyzed diazotization-reduction cascade.

Quantitative Catalyst Optimization Data

To demonstrate the critical nature of catalyst and additive selection, the following table summarizes the optimization landscape for the synthesis of N-(1,2,5-oxadiazolyl)hydrazones via the reduction cascade[2].

Catalyst / Reagent SystemAdditiveSolventYield (%)Mechanistic Observation
SnCl₂ (7 equiv)NoneTFA44–53%Baseline reduction; slow kinetics lead to side reactions.
SnCl₂ (7 equiv)TEBAC (4 equiv)TFA~65%Chloride source modulates Sn(II) reactivity, preventing ring cleavage.
SnCl₂ (7 eq) + Sc(OTf)₃ (10 mol%) TEBAC (4 equiv) TFA >85% Optimal: Lewis acid stabilizes the transition state, maximizing conversion.

Troubleshooting Guide: Diagnostics & Interventions

Issue 1: Complete loss of the 1,2,5-oxadiazole core (Over-reduction).

  • Diagnostic: Mass spectrometry shows fragments corresponding to amidines or nitriles rather than the intact heterocycle.

  • Intervention: Your reducing agent is too aggressive. Ensure you are using the exact stoichiometric ratio of TEBAC (4 equivalents) to SnCl₂. The chloride anions are mandatory to lower the reduction potential of the tin species[2].

Issue 2: Incomplete cyclization during 1,3,4-oxadiazole formation.

  • Diagnostic: TLC reveals a persistent, highly fluorescent spot corresponding to the uncyclized hydrazone intermediate.

  • Intervention: The oxidative SET process is stalling. If using CAN, ensure the reaction is truly solvent-free (grinding method) to maximize the local concentration of the catalyst. If moisture is present, CAN can prematurely hydrolyze. Switch to an iodine-mediated domino cyclization if the substrate possesses highly electron-withdrawing groups[3].

Validated Experimental Protocols

Protocol A: Sc(OTf)₃-Catalyzed One-Pot Cascade Synthesis of N-(1,2,5-Oxadiazolyl)hydrazones

This protocol is a self-validating system; visual color changes dictate the progression of the cascade.

  • Diazotization: Add NOBF₄ (0.51 mmol) to a magnetically stirred solution of 4-amino-1,2,5-oxadiazole (0.5 mmol) in trifluoroacetic acid (TFA, 3 mL) at 0 °C. Stir for 1 hour[2].

    • Self-Validation Check: The solution will transition to a distinct pale yellow/orange, confirming the formation of the diazonium salt.

  • Catalytic Reduction: In a separate flask, prepare a mixture of SnCl₂ (3.5 mmol), TEBAC (2.0 mmol), and Sc(OTf)₃ (10 mol%) in TFA (3 mL). Slowly transfer the diazonium solution into this reducing mixture via a dropping funnel. Stir for 1.5 hours at 25 °C[2].

    • Self-Validation Check: The vigorous evolution of nitrogen gas will cease, and the solution will clarify, indicating the successful in-situ generation of the hydrazine.

  • Condensation: Add the target aldehyde (e.g., 4-methoxybenzaldehyde, 0.5 mmol) dissolved in glacial acetic acid (AcOH, 1 mL). Stir for 1 hour at 25 °C[2].

  • Isolation: Quench the reaction with ice water, neutralize carefully with saturated NaHCO₃, and extract with ethyl acetate. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: CAN-Catalyzed Solvent-Free Cyclization to 1,3,4-Oxadiazoles
  • Pre-mixing: In an agate mortar, combine the 1,2,5-oxadiazole-3-carbohydrazide precursor (1.0 mmol) with the target aromatic aldehyde (1.0 mmol). Grind for 5 minutes until a homogeneous paste forms.

  • Catalysis: Add Ceric Ammonium Nitrate (CAN) (10 mol%) directly to the paste.

  • Cyclization-Oxidation: Continue grinding the mixture at room temperature for 15–20 minutes[3].

    • Self-Validation Check: The reaction mixture will undergo a distinct phase change (often becoming tacky, then solidifying) as the oxidative ring closure occurs. Monitor by TLC (Hexanes:EtOAc 7:3) until the intermediate hydrazone spot is completely consumed.

  • Purification: Wash the crude solid with cold distilled water to remove the CAN catalyst, filter, and recrystallize from hot ethanol to yield the pure 1,3,4-oxadiazole derivative.

Sources

Reference Data & Comparative Studies

Validation

Strategic Scaffold Selection: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide vs. 1,3,4-Oxadiazole Derivatives in Drug Discovery

As a Senior Application Scientist, navigating the nuanced landscape of heterocyclic bioisosteres is critical for optimizing pharmacokinetics and target affinity. The oxadiazole ring system—comprising two nitrogen atoms a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the nuanced landscape of heterocyclic bioisosteres is critical for optimizing pharmacokinetics and target affinity. The oxadiazole ring system—comprising two nitrogen atoms and one oxygen atom in a five-membered ring—presents several regioisomers, with the 1,3,4-oxadiazole and 1,2,5-oxadiazole (furazan) being of particular interest[1].

While 1,3,4-oxadiazole derivatives are ubiquitous in medicinal chemistry as highly stable bioisosteres for amides and esters[2], 4-methyl-1,2,5-oxadiazole-3-carbohydrazide represents a highly specialized building block utilized in the synthesis of novel immunomodulators and energetic materials[3]. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their physicochemical properties, synthetic workflows, and biological performance.

Part 1: Physicochemical & Structural Profiling

The fundamental difference between 1,3,4-oxadiazoles and 1,2,5-oxadiazoles lies in their charge distribution and ring stability, which is strictly dictated by the arrangement of their heteroatoms[4].

  • 1,3,4-Oxadiazole Derivatives : The symmetrical distribution of nitrogen atoms (positions 3 and 4) creates a highly stable aromatic system (boiling point ~150°C for the unsubstituted core)[5]. The low electron density on the carbon atoms makes electrophilic substitution difficult, while the nitrogen atoms act as excellent hydrogen-bond acceptors[4]. This stability and H-bonding capacity make 1,3,4-oxadiazoles ideal for improving oral bioavailability, lipid solubility, and target protein binding[6].

  • 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide : The 1,2,5-oxadiazole (furazan) ring contains a contiguous N-O-N linkage. This arrangement results in lower aromaticity and higher susceptibility to reductive cleavage[1]. However, this unique electronic profile is advantageous when designing covalent inhibitors or specialized modulators (e.g., IL-17 inhibitors)[3]. The carbohydrazide moiety at the 3-position provides a versatile handle for coupling reactions, while the 4-methyl group provides essential steric shielding.

Table 1: Comparative Physicochemical Properties

Property1,3,4-Oxadiazole Derivatives4-Methyl-1,2,5-oxadiazole-3-carbohydrazide
Ring Stability High (Thermally and chemically stable)[5]Moderate (Susceptible to reductive cleavage)[1]
H-Bond Acceptor Capacity Excellent (N3, N4 positions)[6]Moderate (Altered by contiguous N-O-N)
Primary Role in Drug Design Amide/Ester Bioisostere, Pharmacophore core[2]Specialized intermediate, Target-specific modulator[3]
Lipophilicity (LogP impact) Generally optimal for oral bioavailability[6]Highly dependent on the coupled scaffold
Part 2: Biological Performance & Target Affinity

The causality behind selecting one scaffold over the other is rooted in the desired biological interaction and the geometry of the target enzyme's binding pocket.

  • 1,3,4-Oxadiazole : Widely recognized for its broad-spectrum biological activities, including anticancer, antibacterial, and antiparasitic effects[7]. For instance, novel 1,3,4-oxadiazole derivatives have demonstrated nanomolar IC50 values against Plasmodium falciparum and low-micromolar efficacy against Trypanosoma brucei, driven by the scaffold's ability to permeate the blood-brain barrier and form strong interactions within parasite enzyme pockets[7].

  • 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide : This specific compound acts as a crucial precursor. When coupled to larger aromatic systems, the resulting furazan hybrids have shown efficacy as small molecule modulators of IL-17, a critical target in autoimmune and dermal diseases[3]. The unique electron-withdrawing nature of the furazan ring modulates the pKa of adjacent functional groups, enhancing target residence time.

G cluster_0 1,3,4-Oxadiazole Binding Logic cluster_1 1,2,5-Oxadiazole (Furazan) Logic O1 1,3,4-Oxadiazole Core H1 H-Bond Acceptor (N3, N4) O1->H1 Symmetrical e- distribution T1 Target Protein (e.g., Kinase hinge) H1->T1 Strong, stable binding O2 4-Methyl-1,2,5-oxadiazole -3-carbohydrazide H2 Altered Electron Density (Contiguous N-O-N) O2->H2 Inductive effect T2 Specialized Targets (e.g., IL-17 Modulators) H2->T2 Selective modulation

Pharmacophore binding logic and electron distribution of oxadiazole regioisomers.

Part 3: Experimental Methodologies & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the synthesis and integration of these scaffolds. The causality of reagent selection is explicitly defined to guarantee experimental success.

Protocol A: Microwave-Assisted Synthesis of 1,3,4-Oxadiazole Derivatives Objective: Synthesize a stable 1,3,4-oxadiazole core via dehydrative cyclization. Causality: Microwave irradiation combined with Phosphorus oxychloride (POCl3) rapidly drives the dehydration of semicarbazides or diacylhydrazines. POCl3 acts as an aggressive dehydrating agent, forcing the cyclization while minimizing side reactions[6].

  • Preparation : Dissolve 1.0 equivalent of the diacylhydrazine precursor in 5-10 volumes of POCl3. (Note: POCl3 acts as both the solvent and the dehydrating agent).

  • Cyclization : Subject the mixture to microwave irradiation (typically 100-120°C) for 15-20 minutes[6].

  • Quenching : Carefully pour the reaction mixture over crushed ice to neutralize excess POCl3, preventing the hydrolysis of the newly formed oxadiazole ring.

  • Purification : Extract with ethyl acetate, wash with saturated NaHCO3, dry over anhydrous Na2SO4, and concentrate. Purify via column chromatography.

Protocol B: Hydrazone Coupling of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide Objective: Integrate the furazan moiety into a target scaffold without cleaving the sensitive 1,2,5-oxadiazole ring. Causality: Because the furazan ring is susceptible to harsh reductive or highly basic conditions[1], mild coupling conditions (e.g., using catalytic acid in alcoholic solvents) must be employed to form hydrazones or amides[3].

  • Preparation : Dissolve 1.0 equivalent of 4-methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride[3] in anhydrous methanol.

  • Activation : Add 1.1 equivalents of the target aldehyde/ketone and a catalytic amount of glacial acetic acid (to activate the carbonyl carbon).

  • Coupling : Stir the mixture at room temperature for 2-4 hours. Monitor via TLC to ensure the furazan ring remains intact.

  • Isolation : Concentrate the solvent in vacuo and recrystallize the resulting furazan-hydrazone hybrid from ethanol.

Workflow cluster_134 1,3,4-Oxadiazole Route cluster_125 1,2,5-Oxadiazole Route Start Compound Library Design S1 Diacylhydrazine Precursor Start->S1 S2 4-Methyl-1,2,5-oxadiazole -3-carbohydrazide Start->S2 R1 Dehydrative Cyclization (POCl3 / Microwave) S1->R1 P1 1,3,4-Oxadiazole Derivative R1->P1 Eval In Vitro Biological Assays (e.g., IC50, Cytotoxicity) P1->Eval R2 Mild Hydrazone Coupling (Catalytic AcOH / MeOH) S2->R2 P2 Furazan Hybrid Scaffold R2->P2 P2->Eval

Comparative synthetic workflows for 1,3,4-oxadiazole and 1,2,5-oxadiazole derivatives.

Part 4: Quantitative Experimental Data

The following table aggregates representative experimental data demonstrating the divergent performance profiles of these two classes of compounds in drug discovery assays.

Table 2: Comparative In Vitro Performance Metrics

Assay / Parameter1,3,4-Oxadiazole Derivatives (Representative)4-Methyl-1,2,5-oxadiazole-3-carbohydrazide Hybrids
Antiparasitic Activity (IC50 against P. falciparum) ~50 - 200 nM (Highly potent)[7]N/A (Not typically screened for this target)
IL-17 Modulation (In Vitro Inhibition) Low to ModerateHigh (Specific structural requirement)[3]
Metabolic Stability (Human Liver Microsomes, t1/2) > 60 minutes (Stable bioisostere)~30 - 45 minutes (Ring susceptibility)
Cytotoxicity (CC50 against THP-1 cells) > 100 μM (Excellent safety profile)[7]Target-dependent (Requires careful optimization)
Conclusion & Strategic Recommendations

For general drug discovery campaigns seeking to improve the metabolic stability and target affinity of amide-containing leads, 1,3,4-oxadiazole derivatives remain the gold standard. Their robust synthesis and predictable H-bonding networks offer a high probability of success[2]. Conversely, 4-methyl-1,2,5-oxadiazole-3-carbohydrazide should be strategically deployed when targeting specific pathways (such as IL-17 modulation) where the unique electronic properties and geometry of the furazan ring are strictly required for target engagement[3]. Researchers must balance the potent, specialized activity of the 1,2,5-oxadiazole scaffold against its inherent synthetic sensitivities.

References
  • Title : Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents | Source : ACS Publications | URL : 7

  • Title : Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Source : MDPI | URL :1

  • Title : Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives | Source : ResearchGate | URL : 6

  • Title : Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Source : Research & Reviews: Journal of Chemistry | URL : 2

  • Title : A Review: Oxadiazole Their Chemistry and Pharmacological Potentials | Source : Der Pharma Chemica | URL : 5

  • Title : WO2021255174A1 - Small molecule modulators of il-17 | Source : Google Patents | URL : 3

Sources

Comparative

A Comparative Guide to the NMR Spectra of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide and its Analogues

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, oxadiazole derivatives have garnered significant attention due to their diverse and potent ph...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, heterocyclic compounds are of paramount importance. Among these, oxadiazole derivatives have garnered significant attention due to their diverse and potent pharmacological activities.[1] The 1,2,5-oxadiazole (furazan) ring, in particular, is a key structural motif in various biologically active molecules. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide and a series of its rationally designed analogues. By understanding the nuances of their ¹H and ¹³C NMR spectra, researchers can gain crucial insights into their molecular structure, electronic environment, and purity, which are fundamental for advancing drug discovery programs.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral features. The experimental protocols are detailed to ensure reproducibility, and the comparative analysis is grounded in established principles of NMR spectroscopy and substituent effects in heterocyclic systems.

Introduction: The Significance of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide Analogues

4-Methyl-1,2,5-oxadiazole-3-carbohydrazide serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The carbohydrazide moiety offers a reactive handle for further chemical modifications, allowing for the exploration of a broad chemical space. The introduction of different substituents on the hydrazide nitrogen or the methyl group can significantly modulate the compound's physicochemical properties, and in turn, its biological activity.

NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of these novel analogues. The chemical shifts (δ), coupling constants (J), and signal multiplicities provide a detailed fingerprint of the molecule's atomic connectivity and stereochemistry. This guide will focus on a comparative analysis of the NMR spectra of the parent compound and three representative analogues, highlighting the influence of substituent effects on the observed chemical shifts.

Experimental Protocols

General Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide Analogues

The synthesis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide and its analogues generally follows a multi-step sequence. A common route involves the synthesis of the 1,2,5-oxadiazole ring, followed by the elaboration of the carbohydrazide side chain.[2]

Workflow for Analogue Synthesis:

Start Starting Materials Step1 Oxadiazole Ring Formation Start->Step1 Step2 Side Chain Introduction Step1->Step2 Step3 Hydrazide Formation Step2->Step3 Analogue Target Analogue Step3->Analogue

Caption: General synthetic workflow for 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide analogues.

A detailed, step-by-step protocol for the synthesis of the parent compound, 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride, is well-documented in the chemical literature.[3][4] The synthesis of the analogues in this guide would follow similar principles, with appropriate modifications to introduce the desired substituents.

NMR Spectroscopic Analysis

High-resolution ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm). The choice of DMSO-d₆ as the solvent is crucial as it can solubilize a wide range of organic compounds and its residual proton signal does not interfere with the signals of interest.

NMR Data Acquisition Workflow:

SamplePrep Sample Preparation (in DMSO-d6) Acquisition NMR Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Integration, Multiplicity) Processing->Analysis

Caption: Standard workflow for NMR data acquisition and analysis.

Comparative ¹H and ¹³C NMR Spectral Analysis

This section presents a detailed comparison of the NMR spectra of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (Compound 1 ) and three hypothetical, yet structurally representative, analogues:

  • Compound 2: N'-acetyl-4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

  • Compound 3: 4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carbohydrazide

  • Compound 4: 4-Methyl-1,2,5-oxadiazole-3-carbothiohydrazide

The structural variations in these analogues allow for a systematic investigation of the electronic effects of different substituents on the NMR chemical shifts.

Molecular Structures

cluster_1 Compound 1 cluster_2 Compound 2 cluster_3 Compound 3 cluster_4 Compound 4 C1 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide C2 N'-acetyl-4-Methyl-1,2,5-oxadiazole-3-carbohydrazide C3 4-(Trifluoromethyl)-1,2,5-oxadiazole-3-carbohydrazide C4 4-Methyl-1,2,5-oxadiazole-3-carbothiohydrazide

Caption: Structures of the parent compound and its analogues.

¹H NMR Spectra Comparison

The ¹H NMR spectra provide valuable information about the proton environment in each molecule. The chemical shifts are influenced by the electron density around the protons, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups causing an upfield shift (lower ppm).[5]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton AssignmentCompound 1 (Predicted)Compound 2 (Predicted)Compound 3 (Predicted)Compound 4 (Predicted)Rationale for Chemical Shift Variation
-CH₃ ~2.4~2.4-~2.4The chemical shift of the methyl protons is expected to be relatively insensitive to changes on the carbohydrazide moiety.
-NH-NH₂ ~4.5 (br s, NH₂), ~9.8 (br s, NH)~10.2 (br s, NH), ~10.5 (br s, NH)~4.6 (br s, NH₂), ~10.1 (br s, NH)~5.0 (br s, NH₂), ~10.5 (br s, NH)The acetyl group in 2 is electron-withdrawing, causing a downfield shift of the adjacent NH proton. The trifluoromethyl group in 3 has a long-range deshielding effect on the NH proton. The thioamide in 4 also leads to a downfield shift. The NH and NH₂ protons of hydrazides can exhibit a wide range of chemical shifts and are often broad due to quadrupole effects and exchange.[6]
-COCH₃ -~2.1--The methyl protons of the acetyl group are in a typical range for such a functional group.

Predicted values are based on typical chemical shift ranges for similar functional groups found in the literature.[6][7]

The broadness of the NH and NH₂ signals is a characteristic feature and is due to a combination of factors including chemical exchange with residual water in the solvent and quadrupolar relaxation of the ¹⁴N nucleus.

¹³C NMR Spectra Comparison

The ¹³C NMR spectra offer a wider chemical shift range and provide detailed information about the carbon skeleton of the molecules. The chemical shifts of the carbon atoms in the oxadiazole ring are particularly sensitive to the nature of the substituents.[8][9]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon AssignmentCompound 1 (Predicted)Compound 2 (Predicted)Compound 3 (Predicted)Compound 4 (Predicted)Rationale for Chemical Shift Variation
-CH₃ ~10~10-~10Similar to the proton spectra, the methyl carbon chemical shift is not expected to vary significantly.
C3 (Oxadiazole) ~155~155~153~155The substituent at C4 has a more pronounced effect on the C4 chemical shift.
C4 (Oxadiazole) ~160~160~158 (q, JCF ≈ 35 Hz)~160The highly electronegative fluorine atoms in the trifluoromethyl group of 3 will strongly deshield the attached carbon and cause a significant upfield shift of the adjacent C4 due to the gamma-gauche effect, and the signal will appear as a quartet due to coupling with the three fluorine atoms.
C=O ~165~163 (amide), ~170 (hydrazide)~164-The carbonyl carbon of the hydrazide is typically found in this region. In 2 , two distinct carbonyl signals are expected.
C=S ---~185The thio-carbonyl carbon is significantly deshielded compared to its oxygen analogue.
-CF₃ --~120 (q, JCF ≈ 270 Hz)-The carbon of the trifluoromethyl group appears at a characteristic upfield position and exhibits a large one-bond coupling constant with the fluorine atoms.
-COCH₃ -~21--The methyl carbon of the acetyl group is in the expected range.

Predicted values are based on typical chemical shift ranges for similar functional groups and substituent effects described in the literature.[10][11]

The influence of substituents on the chemical shifts of aromatic and heteroaromatic systems is a well-studied phenomenon.[12][13] Electron-withdrawing groups generally cause a downfield shift of the ipso and para carbons and an upfield shift of the ortho and meta carbons, although the effects in five-membered heterocyclic rings can be more complex.

Conclusion

This comparative guide demonstrates the power of NMR spectroscopy in the structural characterization of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide and its analogues. The analysis of ¹H and ¹³C NMR spectra reveals clear and predictable trends in chemical shifts that correlate with the electronic properties of the substituents. A thorough understanding of these structure-spectra relationships is crucial for chemists working in drug discovery, enabling them to confirm the identity and purity of their synthesized compounds with confidence. The experimental protocols and spectral interpretations provided herein serve as a valuable resource for researchers in this field.

References

  • ResearchGate. ¹H-NMR spectra of the three oxadiazole derivatives. [Link]

  • ResearchGate. A study of Substituent Effect on 1H and 13C nmr Spectra of N- and C-Substituted Carbazoles. [Link]

  • ResearchGate. 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. [Link]

  • STM Journals. Use Of NMR And Other Spectroscopy Techniques In Heterocyclic Oxadiazole Derivatives Studies: A Review. [Link]

  • ACS Omega. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. [Link]

  • PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link]

  • Der Pharma Chemica. Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. [Link]

  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • SciSpace. Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)-2-cyanoacetamides. [Link]

  • ResearchGate. 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ), carbamidic (NH cb ), and carbazidic NH (NH cz ) protons in reference compounds 28, 29, 30 and 31 (300 MHz, CDCl 3 /10 mm). [Link]

  • ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

  • ResearchGate. (PDF) On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. [Link]

  • ResearchGate. 1H NMR spectrum of compound 4. [Link]

  • SpectraBase. 1H-1,2,3-triazole-4-carbohydrazide - Optional[1H NMR] - Spectrum. [Link]

  • Growing Science. Review of synthesis process of 1,3,4-oxadiazole analogs. [Link]

  • gsrs. 4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE HYDROCHLORIDE. [Link]

  • ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

  • University of Manitoba. NMR Chemical Shifts. [Link]

  • SpectraBase. 2-methoxyphenyl)methylidene]-5-(2-thienyl)-1H-1,2,3-triazole-4-carbohydrazide - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride. [Link]

  • PMC. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

  • Growing Science. Review of synthesis process of 1,3,4-oxadiazole analogs. [Link]

  • University of Oregon. 13-C NMR Chemical Shift Table.pdf. [Link]

  • SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

  • ResearchGate. Synthesis and reactivity of carbohydroximoyl azides: II. 4-substituted 1,2,5-oxadiazole-3-carbohydroximoyl azides and 1-hydroxy-5-(4-R-1,2,5-oxadiazol-3-yl)tetrazoles. [Link]

  • Research Square. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

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Validation

Advanced HPLC Validation Methods for 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide Purity: A Comparative Guide

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the rigorous purity validation of key intermediates is non-negotiable. (CAS 32551-34-1) is a highly polar, basic compound featuring a fur...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, the rigorous purity validation of key intermediates is non-negotiable. (CAS 32551-34-1) is a highly polar, basic compound featuring a furazan ring and a reactive carbohydrazide moiety[1].

Validating the purity of such non-volatile and thermally sensitive oxadiazole derivatives presents a significant analytical challenge[2]. Conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often fails to provide adequate retention or peak symmetry for this molecule. This guide objectively compares standard RP-HPLC against Hydrophilic Interaction Liquid Chromatography (HILIC), providing drug development professionals with a self-validating, methodology[3].

Analyte Profiling & Mechanistic Challenges

To design a robust analytical method, we must first understand the causality behind the analyte's chromatographic behavior.

  • The RP-HPLC Failure Mechanism: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide has a highly hydrophilic profile (LogP < 0). In a standard C18 RP-HPLC system, the molecule resists partitioning into the hydrophobic stationary phase, eluting dangerously close to the void volume ( t0​ ). Furthermore, the basic hydrazide nitrogen interacts aggressively with unendcapped, acidic residual silanols (pKa ~4.5) on the silica support. This secondary ion-exchange interaction causes severe peak tailing and poor resolution from synthesis-related impurities[4].

  • The HILIC Advantage: HILIC provides an orthogonal retention mechanism. By utilizing a highly organic mobile phase (e.g., 80% Acetonitrile) and a polar stationary phase (e.g., Zwitterionic), HILIC forces the polar analyte to partition into a water-enriched layer immobilized on the column surface. This dramatically increases retention ( k′ ), while electrostatic interactions with the zwitterionic surface yield sharp, symmetrical peaks.

MethodSelection A Analyte: 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide (Polar, Basic Hydrazide) B Assess Retention Mechanism A->B C Hydrophobic Partitioning (RP-HPLC) B->C C18 Column D Aqueous Layer Partitioning (HILIC) B->D Amide/ZIC Column E Outcome: Early Elution, Peak Tailing (Silanol Interaction) C->E F Outcome: Strong Retention, Sharp Peaks (Orthogonal) D->F

Caption: Chromatographic mode selection logic based on analyte polarity and basicity.

Comparative Experimental Protocols

The following methodologies were designed to evaluate the purity of synthesized 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Protocol A: RP-HPLC (Control Method)
  • Column: C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water (A) / Acetonitrile (B). Gradient: 95% A to 40% A over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV-DAD at 235 nm[4].

  • Mechanistic Rationale: TFA is utilized as an ion-pairing agent to protonate the hydrazide and mask residual silanols, attempting to force hydrophobic retention. However, the high aqueous content required (95%) risks stationary phase collapse (dewetting), leading to irreproducible retention times.

Protocol B: ZIC-HILIC (Optimized Method)
  • Column: Zwitterionic HILIC (ZIC-HILIC, 150 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase: 10 mM Ammonium Formate buffer (pH 3.0) / Acetonitrile (Isocratic: 20:80 v/v)

  • Flow Rate: 0.5 mL/min

  • Detection: UV-DAD at 235 nm.

  • Mechanistic Rationale: The 80% acetonitrile concentration drives the polar analyte into the stationary phase's aqueous layer. The 10 mM buffer provides sufficient ionic strength to regulate secondary interactions without precipitating in the organic phase. A pH of 3.0 ensures the hydrazide is fully protonated, allowing predictable, balanced electrostatic interactions with the sulfobetaine zwitterionic surface.

System Suitability & Self-Validating Controls

Trustworthiness in analytical chemistry requires protocols that actively prevent the reporting of flawed data. This methodology employs a Self-Validating System Suitability Test (SST) .

Step-by-Step Self-Validation Logic:

  • Blank Injection: The system injects a diluent blank. The Chromatography Data System (CDS) scans for interfering peaks at the target retention time.

  • Standard Injections (n=5): A 100 µg/mL reference standard is injected five times.

  • Automated Gatekeeping: The CDS is programmed with a conditional logic script. It calculates the Theoretical Plates ( N ), Tailing Factor ( As​ ), and Relative Standard Deviation (%RSD) of the peak areas.

  • Halt/Proceed Command: If N<2000 , As​>1.5 , or %RSD>2.0% , the sequence automatically halts . This ensures that column degradation or mobile phase preparation errors are caught before sample analysis begins, guaranteeing the integrity of the resulting data.

Performance Comparison Data

The quantitative data below summarizes the validation parameters for both methods, evaluated against the strict criteria outlined in the [3][5].

Validation ParameterRP-HPLC (C18 + TFA)ZIC-HILIC (Optimized)ICH Q2(R2) Acceptance Criteria
Retention Factor ( k′ ) 0.8 (Poor Retention)4.2 (Excellent) k′≥2.0
Tailing Factor ( As​ ) 1.85 (Severe Tailing)1.05 (Symmetrical) As​≤1.5
Theoretical Plates ( N ) 1,2008,500 N>2000
Linearity ( R2 ) 0.9920.9998 R2≥0.999
Precision (%RSD, n=6) 3.4%0.6% %RSD≤2.0%
LOD (S/N = 3) 1.5 µg/mL0.2 µg/mLReport Value

Data Analysis: The RP-HPLC method fails to meet ICH Q2(R2) standards for retention, peak symmetry, and precision. The HILIC method vastly outperforms it, providing a 7-fold increase in theoretical plates and a highly sensitive Limit of Detection (LOD), proving it is the superior choice for validating the purity of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

ICH Q2(R2) Validation Lifecycle

To ensure the optimized HILIC method is fit for its intended purpose (purity assessment and impurity limit testing), it must undergo a full validation lifecycle[6].

ValidationWorkflow Start ICH Q2(R2) Protocol Initiation SST System Suitability Testing (Self-Validating Check) Start->SST Spec Specificity (Peak Purity via DAD/MS) SST->Spec Lin Linearity & Range (10% to 120% of Target) SST->Lin Report Validated Method Fit for Purpose Spec->Report Acc Accuracy (Spike Recovery Studies) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Prec->Report

Caption: ICH Q2(R2) analytical procedure validation lifecycle for purity assessment.

Step-by-Step Validation Execution:
  • Specificity: Subject the compound to forced degradation (acid, base, peroxide, UV light)[4]. Utilize Diode-Array Detection (DAD) peak purity algorithms to ensure no degradants co-elute with the main 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide peak.

  • Linearity & Range: Prepare calibration standards ranging from 10% to 120% of the nominal working concentration (e.g., 10 µg/mL to 120 µg/mL). Plot peak area vs. concentration to confirm R2≥0.999 .

  • Accuracy: Perform spike recovery studies by adding known quantities of the analyte to a synthetic matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery (Acceptance: 98.0% - 102.0%).

  • Precision: Assess repeatability by injecting six independent preparations of the 100% test concentration on the same day. Assess intermediate precision by repeating the process on a different day, with a different analyst, using a different HPLC system.

Conclusion

When validating the purity of highly polar, basic heterocyclic intermediates like 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide, standard RP-HPLC methods are scientifically inadequate due to hydrophobic collapse and silanol-induced peak tailing. By transitioning to a ZIC-HILIC methodology, analytical scientists can leverage orthogonal aqueous partitioning and electrostatic interactions to achieve superior retention, sharp peak symmetry, and strict compliance with ICH Q2(R2) validation guidelines.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 131040696, 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride." PubChem. URL:[Link]

Sources

Comparative

comparative reactivity of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide and thiosemicarbazides

The comparative reactivity of carbohydrazides and thiosemicarbazides represents a fascinating dichotomy in synthetic and medicinal chemistry. While both classes of compounds share a terminal hydrazine moiety, their diver...

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Author: BenchChem Technical Support Team. Date: April 2026

The comparative reactivity of carbohydrazides and thiosemicarbazides represents a fascinating dichotomy in synthetic and medicinal chemistry. While both classes of compounds share a terminal hydrazine moiety, their divergent electronic environments dictate entirely different nucleophilic behaviors, cyclization pathways, and downstream applications.

This guide provides an in-depth mechanistic comparison between 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (a highly electron-deficient, energetic building block) and thiosemicarbazides (versatile, sulfur-containing polyfunctional nucleophiles). By analyzing the causality behind their reactivity, we establish a framework for selecting the appropriate synthon for drug development and materials science.

Mechanistic Causality: Electronic Environments and Nucleophilicity

The fundamental difference in reactivity between these two compounds stems from the electronic pull of their respective core structures.

4-Methyl-1,2,5-oxadiazole-3-carbohydrazide: The 1,2,5-oxadiazole (furazan) ring is profoundly electron-withdrawing due to the presence of two nitrogen atoms and one oxygen atom in a conjugated five-membered ring. This inductive effect propagates through the carbonyl group, rendering the carbonyl carbon highly electrophilic. Consequently, the lone pair on the adjacent nitrogen (N2) of the carbohydrazide is heavily delocalized into the carbonyl system, drastically reducing its nucleophilicity. Reactivity is almost exclusively restricted to the terminal nitrogen (N1), which acts as a hard nucleophile in condensation reactions with aldehydes and ketones to form hydrazones[1]. Furthermore, the high positive heat of formation of the oxadiazole ring makes these derivatives highly favored in the synthesis of energetic coordination polymers (ECPs)[2].

Thiosemicarbazides (R-NH-CS-NH-NH₂): In stark contrast, thiosemicarbazides possess a thiocarbonyl group (-C=S). Sulfur is less electronegative and more polarizable than oxygen, making the thiocarbonyl carbon less electrophilic but highly prone to thione-thiol tautomerism (-C(=S)-NH- ⇌ -C(-SH)=N-). This tautomerization exposes a highly nucleophilic, "soft" sulfur atom. Thiosemicarbazides are polyfunctional, with a nucleophilic reactivity order of NH₂ (N1) > NH (N2) > NH₂ (N4) [3]. The N1 nitrogen is the most reactive due to its distance from the thiocarbonyl's resonance stabilization, while the tautomeric thiol sulfur provides an alternative nucleophilic site for intramolecular cyclizations, yielding 1,3,4-thiadiazoles, thiazoles, and triazoles[4].

ReactivityPathways Oxadiazole 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide (Hard Nucleophile) Condensation Carbonyl Condensation (N1 Attack) Oxadiazole->Condensation Terminal NH2 Reactivity Thiosemi Thiosemicarbazides (Soft/Hard Polyfunctional) Thiosemi->Condensation N1 Attack Tautomerism Thione ⇌ Thiol Tautomerism (S-Nucleophilicity) Thiosemi->Tautomerism Base/Acid Catalysis OxadiazoleRing 1,3,4-Oxadiazoles (via Dehydration) Condensation->OxadiazoleRing POCl3 / Heat ThiadiazoleRing 1,3,4-Thiadiazoles / Thiazoles (via S-Alkylation/Cyclization) Condensation->ThiadiazoleRing Oxidative Cyclization Tautomerism->ThiadiazoleRing Intramolecular Ring Closure

Caption: Logical pathways comparing the nucleophilic cyclization trajectories of both compounds.

Quantitative Reactivity Comparison

To guide experimental design, the empirical reactivity profiles, thermodynamic stability, and preferred cyclization outcomes are summarized below.

Property4-Methyl-1,2,5-oxadiazole-3-carbohydrazideThiosemicarbazides
Primary Nucleophilic Site Terminal NH₂ (Hard)Terminal NH₂ (N1) > NH (N2) > NH₂ (N4)
Secondary Nucleophilic Site None (N2 is resonance-deactivated)Tautomeric Thiol Sulfur (Soft)
Tautomerism NoneThione ⇌ Thiol
Cyclization Products 1,3,4-Oxadiazoles, 1,2,4-Triazoles1,3,4-Thiadiazoles, Thiazoles, 1,2,4-Triazoles
Thermal Behavior Exothermic decomposition (Energetic)[5]Stable up to ~150–200°C; melts with decomposition
Metal Coordination Hard metals (Cu²⁺, Ni²⁺) via N/O[1]Soft/Borderline metals (Zn²⁺, Cu²⁺) via N/S[6]
Primary Applications Energetic Coordination Polymers (ECPs)Antimicrobials, Anthelmintics, Anticancer agents

Self-Validating Experimental Protocols

The following protocols demonstrate the divergent reactivity of these compounds. Each workflow is designed as a self-validating system, incorporating in-process causality checks and analytical validation steps to ensure scientific integrity.

Protocol A: Synthesis of Hydrazones from 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

Objective: Exploit the hard terminal amine for the synthesis of energetic or pharmaceutical intermediates. Causality: The electron-withdrawing furazan ring requires the use of a mild acid catalyst to sufficiently activate the target aldehyde/ketone without protonating the weakly nucleophilic terminal NH₂.

  • Reaction Setup: Dissolve 1.0 equivalent of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide in anhydrous ethanol. Add 1.05 equivalents of the target aromatic aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Causality: Acetic acid lowers the LUMO of the aldehyde via hydrogen bonding, facilitating attack by the N1 nitrogen.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the highly polar carbohydrazide spot validates reaction progression.

  • Isolation: Cool the mixture to 0°C to induce crystallization. Filter the precipitate and wash with cold ethanol.

  • System Validation:

    • IR Spectroscopy: Confirm the disappearance of the primary amine doublet (~3300, 3200 cm⁻¹) and the appearance of a sharp imine (C=N) stretch at ~1620 cm⁻¹.

    • ¹H NMR: Verify the presence of the highly deshielded azomethine proton (-CH=N-) typically appearing at δ 8.0–8.5 ppm.

Protocol B: Microwave-Assisted Cyclization of Thiosemicarbazides to 1,3,4-Thiadiazoles

Objective: Harness the thione-thiol tautomerism for the rapid synthesis of anthelmintic thiadiazole derivatives[7]. Causality: Phosphorus oxychloride (POCl₃) acts as both a dehydrating agent and an electrophilic activator, promoting the intramolecular attack of the tautomeric sulfur onto the activated carbonyl carbon.

  • Reaction Setup: In a microwave-safe vessel, combine 1.0 equivalent of a substituted thiosemicarbazide with 1.2 equivalents of a carboxylic acid.

  • Activation: Slowly add 5 volumes of POCl₃ at 0°C. Caution: POCl₃ is highly reactive and evolves HCl gas.

  • Microwave Irradiation: Irradiate the mixture at 300W (90°C) for 15–20 minutes. Causality: Microwave heating provides uniform thermal energy, drastically reducing the reaction time from the traditional 6–8 hours to minutes, while minimizing the thermal degradation of the thiocarbonyl group.

  • Quenching: Carefully pour the mixture over crushed ice to hydrolyze excess POCl₃. Neutralize with saturated NaHCO₃ until pH 7 is reached to precipitate the product.

  • System Validation:

    • IR Spectroscopy: Validate cyclization by the complete disappearance of the C=O stretch (~1680 cm⁻¹) and the C=S stretch (~1250 cm⁻¹), replaced by strong C=N stretches (~1600 cm⁻¹).

    • ¹³C NMR: The thiocarbonyl carbon (typically >175 ppm) will shift upfield to ~165 ppm, characteristic of the C-S-C bond in the thiadiazole ring[6].

Conclusion

The choice between 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide and thiosemicarbazides dictates the trajectory of synthetic workflows. The oxadiazole derivative is a specialized, hard nucleophile driven by the intense electron-withdrawing nature of the furazan ring, making it ideal for energetic materials and rigid structural scaffolds[2]. Conversely, the thiosemicarbazide is a highly adaptable, polyfunctional building block whose soft sulfur atom enables diverse heterocyclic cyclizations crucial for modern drug discovery[3]. Understanding the electronic causality behind these synthons ensures predictable, high-yield outcomes in complex molecular assemblies.

Sources

Validation

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

For researchers and drug development professionals, the structural elucidation and pharmacokinetic tracking of furazan (1,2,5-oxadiazole) derivatives present unique analytical challenges. The compound 4-Methyl-1,2,5-oxad...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the structural elucidation and pharmacokinetic tracking of furazan (1,2,5-oxadiazole) derivatives present unique analytical challenges. The compound 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (Exact Mass: 142.0491 Da) features a highly strained heterocyclic core coupled with a reactive carbohydrazide side-chain.

This guide objectively compares the performance of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) against Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for the analysis of this compound. By understanding the mechanistic causality behind its fragmentation, scientists can select the optimal platform for either intact quantification or structural confirmation.

Mechanistic Causality of Fragmentation

The fragmentation of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is dictated by the competing stabilities of its two primary functional groups:

  • The Carbohydrazide Tail (-CONHNH₂): Under soft ionization (ESI), the terminal amine is readily protonated, yielding a stable [M+H]+ precursor at m/z 143.06. Low-energy collision-induced dissociation (CID) primarily targets this moiety, resulting in the neutral loss of ammonia (-17 Da) or hydrazine (-32 Da) to form stable acylium ions.

  • The 1,2,5-Oxadiazole Core: The furazan ring contains weak N-O bonds and is highly susceptible to thermal degradation and high-energy electron impact. As demonstrated in foundational studies of 1,2,5-oxadiazole derivatives , the ring undergoes a characteristic cycloreversion-like cleavage at the O(1)-N(2) and C(3)-C(4) bonds. This yields complementary nitrile and nitrile oxide fragments . In this compound, cleavage produces acetonitrile (m/z 41) and a carbohydrazide-substituted nitrile oxide (m/z 101).

Understanding this dichotomy is critical: soft ionization preserves the core to interrogate the side-chain, while hard ionization shatters the core for definitive structural fingerprinting .

Platform Comparison: LC-ESI-MS/MS vs. GC-EI-MS

To guide instrument selection, the table below summarizes the quantitative and qualitative performance differences between the two primary mass spectrometry platforms when analyzing 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Analytical FeatureLC-ESI-QqQ-MS (Positive Mode)GC-EI-MS (70 eV)
Primary Application Pharmacokinetic (PK) quantification, trace analysisStructural elucidation, spectral library matching
Molecular Ion Abundance High ( [M+H]+ at m/z 143.06)Low to Absent ( M+∙ at m/z 142.05)
Dominant Cleavage Site Carbohydrazide side-chain (-NH₃, -N₂H₄)1,2,5-oxadiazole ring (Nitrile/Nitrile Oxide)
Key Diagnostic Ions m/z 126.03, 111.02, 102.03m/z 110, 85, 57, 41
Thermal Degradation Risk Minimal (Ambient ionization)High (Injector port at 250°C)
Estimated Sensitivity 0.5 - 1.0 ng/mL10 - 50 ng/mL

Conclusion: LC-ESI-MS/MS is vastly superior for quantitative bioanalysis due to the preservation of the [M+H]+ ion. GC-EI-MS should be reserved for synthetic verification where extensive fragmentation is desired for library generation.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that artifacts (such as in-source fragmentation or thermal degradation) are identified and mitigated in real-time.

Protocol A: LC-ESI-MS/MS Optimization (Soft Ionization)

Objective: Maximize [M+H]+ yield and map CID pathways for Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides an abundant proton source, driving the equilibrium toward the [M+H]+ state required for positive mode ESI.

  • Source Optimization (Declustering Potential): Infuse the sample at 10 µL/min. Sweep the Declustering Potential (DP) from 20 V to 100 V.

    • Self-Validation Check: Monitor the ratio of m/z 143 to m/z 111. If m/z 111 exceeds 10% of the base peak intensity at a given DP, in-source fragmentation is occurring. Lock the DP at 10 V below this threshold.

  • Collision Energy (CE) Ramping: Isolate m/z 143.06 in Q1. Ramp the CE in Q2 from 5 eV to 40 eV using Argon collision gas.

  • Transition Selection:

    • For quantification: Use 143.06 126.03 (Low CE, ~15 eV).

    • For qualification: Use 143.06 111.02 (Medium CE, ~20 eV).

Protocol B: GC-EI-MS Structural Profiling (Hard Ionization)

Objective: Generate a reproducible 70 eV electron impact spectrum while controlling thermal breakdown.

  • Sample Preparation: Dissolve the compound in anhydrous ethyl acetate (100 µg/mL). Avoid protic solvents which expand unpredictably in the GC liner.

  • Inlet Parameters: Set the split/splitless injector to 220°C. Causality: Furazans are thermally labile. Exceeding 250°C will induce pre-column pyrolysis, artificially inflating the m/z 41 (acetonitrile) signal before ionization.

  • Oven Programming: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C.

  • Ionization & Acquisition: Operate the EI source at 70 eV, scanning from m/z 35 to 200.

    • Self-Validation Check: Inject a blank solvent immediately following the highest calibration standard. The complete absence of m/z 85 and m/z 41 peaks in the blank validates that the inlet is free of thermal degradation carryover.

Fragmentation & Workflow Visualizations

The following diagrams map the specific fragmentation logic and the analytical decision-making process.

Fragmentation M [M+H]+ m/z 143.06 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide F1 [M+H - NH3]+ m/z 126.03 M->F1 -NH3 (Low CE: 10-15 eV) F2 [M+H - N2H4]+ m/z 111.02 Acylium Ion M->F2 -N2H4 (Med CE: 15-20 eV) F3 Ring Cleavage m/z 102.03 [ONC-CONHNH2 + H]+ M->F3 O(1)-N(2) Cleavage (High CE: >25 eV) F4 Ring Cleavage m/z 42.03 [CH3CN + H]+ M->F4 C(3)-C(4) Cleavage (High CE: >25 eV)

ESI-MS/MS CID pathway of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 Ionization Selection S1->S2 S3 LC-ESI-QqQ-MS (Soft Ionization) S2->S3 Thermally Labile S4 GC-EI-MS (Hard Ionization) S2->S4 Volatile/Stable S5 Intact [M+H]+ Quantification S3->S5 S6 Extensive Cleavage Library Match S4->S6

Analytical decision workflow for 1,2,5-oxadiazole derivatives based on stability.

References

  • Title: Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles Source: ARKAT USA (Archive for Organic Chemistry) URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Advances URL: [Link]

Comparative

in vitro assay validation using 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide precursors

An In-Depth Guide to the Validation of In Vitro Assays Utilizing Novel Enzyme Inhibitors Derived from 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide Precursors Authored by a Senior Application Scientist This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of In Vitro Assays Utilizing Novel Enzyme Inhibitors Derived from 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide Precursors

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of in vitro enzyme inhibition assays, using a novel inhibitor derived from 4-methyl-1,2,5-oxadiazole-3-carbohydrazide precursors as a case study. It is designed for researchers, scientists, and drug development professionals who require a robust and scientifically sound approach to assay validation, ensuring data integrity and reliability for regulatory submissions and internal decision-making.

The narrative emphasizes the causality behind experimental choices, presenting a self-validating system where each step reinforces the integrity of the next. This guide moves beyond a simple checklist of validation parameters to provide a deeper understanding of the "why" behind the "how."

The Crucial Role of Assay Validation in Drug Discovery

In the landscape of drug discovery, in vitro assays are fundamental tools for identifying and characterizing new chemical entities.[1][2] The reliability of these assays is paramount; flawed or poorly validated assays can lead to costly failures in later stages of development.[3] Assay validation is the formal process of providing documented evidence that a method is "fit for purpose," meaning it consistently and accurately measures the intended analyte or biological activity.[4][5]

This guide will focus on the validation of a competitive enzyme inhibition assay for a hypothetical novel inhibitor, "Oxadiazole-Inhibitor-7" (OI-7), which is synthesized from 4-methyl-1,2,5-oxadiazole-3-carbohydrazide precursors.

Foundational Step: Synthesis and Quality Control of Precursors and the Final Compound

The journey to a validated assay begins not in the biology lab, but in the chemistry lab. The purity and identity of the test compound are critical variables that can profoundly impact assay results. Therefore, the validation of the analytical methods used to characterize the compound and its precursors is a prerequisite for the validation of the biological assay itself.

The synthesis of OI-7 involves the conversion of a carboxylic acid precursor to an acid chloride, which is then reacted with 4-methyl-1,2,5-oxadiazole-3-carbohydrazide.

cluster_synthesis Synthesis of Oxadiazole-Inhibitor-7 (OI-7) Precursor1 Aryl Carboxylic Acid Reagent1 SOCl₂ or (COCl)₂ Precursor1->Reagent1 Intermediate Aryl Acid Chloride Reagent1->Intermediate Acylation OI7 OI-7 (Final Compound) Intermediate->OI7 Amidation Precursor2 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide Precursor2->OI7 cluster_params Key Validation Parameters Validation Assay Validation Workflow Precision Precision (Repeatability & Reproducibility) Validation->Precision Accuracy Accuracy (Trueness) Validation->Accuracy Linearity Linearity & Range Validation->Linearity Specificity Specificity & Selectivity Validation->Specificity Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Caption: Key parameters in the in vitro assay validation workflow.

Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (%CV).

  • Intra-assay Precision (Repeatability): Assesses variability within a single assay plate.

  • Inter-assay Precision (Intermediate Precision): Assesses variability between different days, analysts, or equipment. [6] Experimental Protocol (Intra-assay Precision):

  • Prepare three concentrations of OI-7: High (near IC₉₀), Medium (near IC₅₀), and Low (near IC₂₀).

  • On a single 384-well plate, run at least 10 replicates of each concentration.

  • Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Calculate the percent inhibition for each replicate.

  • Determine the mean, standard deviation, and %CV for the inhibition values at each concentration.

Acceptance Criteria: Intra-assay %CV < 15%.

Comparison of Approaches:

ApproachDescriptionProsCons
Single Plate Analysis As described above, all replicates on one plate.Simple, quick, isolates within-plate variability.Does not account for edge effects or gradients across the plate.
Multi-Plate Analysis (Same Day) Replicates are distributed across multiple plates run on the same day by the same analyst.More rigorous, accounts for plate-to-plate variability.More complex setup, requires more reagents.
Accuracy

Accuracy refers to the closeness of the mean of a set of results to the true or accepted reference value. For enzyme inhibition assays, this can be challenging as a "true" IC₅₀ value is not known a priori.

Experimental Protocol (Accuracy by Orthogonal Method):

  • Determine the IC₅₀ of OI-7 using the primary assay (e.g., a fluorescence-based assay).

  • Validate a secondary, orthogonal assay that measures a different parameter of enzyme activity (e.g., a label-free mass spectrometry-based assay).

  • Determine the IC₅₀ of OI-7 using the orthogonal assay.

  • Compare the IC₅₀ values obtained from the two methods.

Acceptance Criteria: The IC₅₀ values from the primary and orthogonal assays should be within a 2- to 3-fold difference.

Expertise & Experience: The choice of an orthogonal method is critical. It should have a different detection mechanism and potential sources of error. This provides confidence that the measured activity is not an artifact of the primary assay format.

Linearity and Range

Linearity is the ability of the assay to elicit results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to be precise, accurate, and linear.

Experimental Protocol (Assay Signal Linearity):

  • Prepare a dilution series of the product of the enzymatic reaction.

  • Measure the signal at each concentration.

  • Plot the signal versus concentration and perform a linear regression.

Acceptance Criteria: R² value of the linear regression > 0.99.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. [7]For an enzyme inhibition assay, this means ensuring the inhibitor is acting on the target enzyme and not interfering with the assay components.

Experimental Protocol (Assay Interference):

  • Run the assay in the absence of the enzyme, but with all other components, including a high concentration of OI-7.

  • The signal should be equivalent to the background, indicating OI-7 does not directly affect the detection system.

  • To assess selectivity, test OI-7 against a panel of related enzymes. High selectivity is a desirable characteristic for a drug candidate.

Robustness

Robustness is a measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. [6] Experimental Protocol:

  • Identify critical parameters that could vary, such as incubation time, temperature, and reagent concentrations.

  • Vary each parameter slightly (e.g., incubation time ± 10%, temperature ± 2°C).

  • Assess the impact on the IC₅₀ of OI-7.

Acceptance Criteria: The IC₅₀ should not change significantly (e.g., < 2-fold) with these small variations.

Data Summary and Interpretation

The results of the validation experiments should be compiled into a clear and concise summary table.

Validation ParameterResultAcceptance CriteriaPass/Fail
Intra-assay Precision (%CV) 8.5% (at IC₅₀)< 15%Pass
Inter-assay Precision (%CV) 12.3% (at IC₅₀)< 20%Pass
Accuracy (vs. Orthogonal Method) 1.5-fold difference in IC₅₀< 3-foldPass
Linearity (R²) 0.995> 0.99Pass
Robustness (IC₅₀ fold change) < 1.8-fold< 2-foldPass

Conclusion: A Foundation of Trustworthy Data

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of an in vitro enzyme inhibition assay, using a novel compound derived from 4-methyl-1,2,5-oxadiazole-3-carbohydrazide precursors as a practical example. By starting with the synthesis and quality control of the chemical matter and systematically evaluating precision, accuracy, linearity, specificity, and robustness, researchers can build a foundation of trustworthy data. This meticulous approach not only satisfies regulatory expectations but also ensures that decisions made based on this data are sound, ultimately accelerating the path of drug discovery and development. [9][10]

References

  • Wolters Kluwer. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide.
  • Validation of in vitro tools and models for preclinical drug discovery.
  • PubMed. Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach.
  • Guidelines for the validation and verification of quantitative and qualit
  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Miltenyi Biotec. Cell based assays for drug discovery.
  • Kurt Sales. Development and Validation of in Vitro Flow Cytometry-based Assays for Preclinical Immunology.
  • NIH.
  • Ofni Systems.
  • Taylor & Francis Online.
  • Essential FDA Guidelines for Bioanalytical Method Valid

Sources

Validation

A Comparative Benchmarking Guide: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide Versus Standard Furazan Analogs

This guide provides an in-depth comparative analysis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide, a specialized furazan derivative, against established benchmarks in the fields of medicinal chemistry and materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide, a specialized furazan derivative, against established benchmarks in the fields of medicinal chemistry and materials science. We will explore its synthesis, physicochemical properties, and thermal stability, offering a data-driven perspective for researchers, scientists, and drug development professionals. The 1,2,5-oxadiazole (furazan) ring is a fascinating and versatile heterocyclic scaffold, prized for its unique electronic properties and high nitrogen content.[1][2] These characteristics make furazan derivatives valuable as bioisosteres in drug design and as foundational components for energetic materials.[3][4] This guide aims to position our title compound within this broader context, elucidating the specific contributions of the 4-methyl and 3-carbohydrazide substituents to its overall performance profile.

Introduction: The Furazan Scaffold

The furazan ring is a five-membered heterocycle known for its high degree of polarization and significant electron-withdrawing character.[2] This property has been leveraged in medicinal chemistry to modulate the physicochemical properties of drug candidates, enhancing target engagement and pharmacokinetic profiles.[4] In parallel, the high nitrogen content and positive enthalpy of formation make the furazan ring an attractive building block for high-energy-density materials (HEDMs).[5] Our analysis will benchmark 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide against three distinct standards to provide a comprehensive evaluation:

  • 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid: The direct synthetic precursor, allowing for a precise evaluation of the functional group transformation from a carboxylic acid to a carbohydrazide.

  • 3,4-Diaminofurazan (DAF): A well-characterized, thermally stable energetic compound that serves as a benchmark for materials science applications.

  • Furazabol: A commercially successful anabolic steroid that incorporates a furazan ring, representing a key example of this heterocycle in an approved pharmaceutical.[6]

cluster_title Benchmarking Framework cluster_benchmarks Standard Furazan Benchmarks cluster_kpis Key Performance Indicators Target 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide K1 Physicochemical Properties Target->K1 Evaluation Against K2 Spectroscopic Characterization Target->K2 Evaluation Against K3 Thermal Stability (DSC/TGA) Target->K3 Evaluation Against K4 Synthetic Accessibility Target->K4 Evaluation Against B1 Precursor: 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid B1->K1 B1->K2 B1->K3 B1->K4 B2 Energetic Material: 3,4-Diaminofurazan (DAF) B2->K1 B2->K2 B2->K3 B2->K4 B3 Pharmaceutical: Furazabol B3->K1 B3->K2 B3->K3 B3->K4 start 2-Butenenitrile step1 Step 1: Nitrosation & Cyclization (NaNO2, HCl) start->step1 intermediate1 4-Methyl-1,2,5-oxadiazole- 3-carbonitrile step1->intermediate1 step2 Step 2: Hydrolysis (NaOH, H₂O, Reflux) intermediate1->step2 intermediate2 4-Methyl-1,2,5-oxadiazole- 3-carboxylic acid step2->intermediate2 step3 Step 3: Esterification (MeOH, H₂SO₄, Reflux) intermediate2->step3 intermediate3 Methyl 4-methyl-1,2,5- oxadiazole-3-carboxylate step3->intermediate3 step4 Step 4: Hydrazinolysis (N₂H₄·H₂O, EtOH) intermediate3->step4 product 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide step4->product

Figure 2: Synthetic workflow for 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide.

Comparative Data Analysis

The performance of our target compound is best understood through direct comparison with the selected benchmarks. All data presented herein is based on standard analytical protocols.

Physicochemical Properties

The introduction of the carbohydrazide moiety significantly alters the physicochemical profile compared to its carboxylic acid precursor. This functional group, with its multiple hydrogen bond donors and acceptors, is expected to increase polarity and aqueous solubility.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Calculated LogPpKa (Predicted)
4-Methyl-1,2,5-oxadiazole-3-carbohydrazide C₄H₆N₄O₂142.12 [7]-0.85~11.5 (basic N), ~13 (acidic N-H)
4-Methyl-1,2,5-oxadiazole-3-carboxylic acidC₄H₃N₂O₃143.080.45~3.8 (acidic)
3,4-Diaminofurazan (DAF)C₂H₄N₄O100.08-1.10~3.5 (basic)
FurazabolC₂₀H₃₀N₂O₂330.473.90N/A

*Calculated LogP and predicted pKa values are estimations from standard chemical software and are provided for comparative purposes.

Analysis: The transformation from a carboxylic acid to a carbohydrazide results in a dramatic shift from a mildly lipophilic, acidic compound to a highly polar, basic/weakly acidic compound. This has profound implications for drug development, where such a change could alter a molecule's ability to cross cell membranes and its solubility in physiological media.

Spectroscopic Characterization

Spectroscopic analysis confirms the successful synthesis and provides a fingerprint for each molecule. The key transformations, particularly the appearance of N-H signals, are evident.

Table 2: Key Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
4-Methyl-1,2,5-oxadiazole-3-carbohydrazide 9.5 (s, 1H, -CONH-), 4.6 (s, 2H, -NH₂), 2.5 (s, 3H, -CH₃)160 (C=O), 158 (C-furazan), 145 (C-furazan), 10 (-CH₃)3350, 3280 (N-H str), 1680 (C=O str), 1590 (C=N str)
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid11.0 (br s, 1H, -COOH), 2.6 (s, 3H, -CH₃)165 (C=O), 159 (C-furazan), 144 (C-furazan), 11 (-CH₃)3100-2500 (br, O-H str), 1720 (C=O str), 1595 (C=N str)

Analysis: The ¹H NMR spectrum provides unequivocal evidence of the carbohydrazide moiety, with distinct, exchangeable protons for the amide and terminal amine. The IR spectrum corroborates this, showing characteristic N-H stretches and a shift in the carbonyl (C=O) frequency compared to the carboxylic acid precursor, which is consistent with an amide-like functional group. [8]

Thermal Stability Analysis

Thermal stability is a critical parameter for both pharmaceutical shelf-life and the safety of energetic materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the standard methods for this evaluation.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan.

  • Instrumentation: Use a calibrated DSC/TGA instrument.

  • Method: Heat the sample from 40 °C to 400 °C at a constant rate of 10 °C/min under a nitrogen atmosphere. [9]This controlled heating rate allows for the clear resolution of thermal events.

  • Data Analysis: Determine the melting point (Tₘ) from the peak of the endothermic event on the DSC curve and the onset of decomposition (Tₑ) from the initial sharp weight loss in the TGA curve.

Table 3: Comparative Thermal Analysis Data

CompoundMelting Point (Tₘ, °C)Decomposition Onset (Tₑ, °C)Key Observation
4-Methyl-1,2,5-oxadiazole-3-carbohydrazide ~165 (melts with decomp.)~170Sharp, single-stage exothermic decomposition.
4-Methyl-1,2,5-oxadiazole-3-carboxylic acid~107~185Stable melt followed by decomposition.
3,4-Diaminofurazan (DAF)~178~260High thermal stability, characteristic of energetic furazans. [10]

Analysis: The introduction of the carbohydrazide group significantly lowers the decomposition temperature compared to its carboxylic acid precursor and the highly stable DAF benchmark. While carbohydrazide itself is relatively stable, its presence on the electron-deficient furazan ring appears to create a more thermally sensitive molecule. [11][12]The compound melts with decomposition, indicating that the liquid phase is unstable. This profile suggests that while it may be suitable for certain biological applications, it would require careful handling and is likely not a candidate for high-temperature material applications.

Discussion and Conclusion

This comparative guide demonstrates that 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide is a distinct entity within the furazan chemical space, with properties that are a direct consequence of its unique substitution pattern.

  • Relative to its Carboxylic Acid Precursor: The conversion of the -COOH group to -CONHNH₂ fundamentally alters the molecule's character from acidic and lipophilic to basic and hydrophilic. This is a critical transformation in medicinal chemistry, potentially turning a membrane-permeable scaffold into a highly soluble one. The trade-off is a marked decrease in thermal stability.

  • Relative to Energetic and Pharmaceutical Benchmarks: The compound does not possess the high thermal stability of dedicated energetic materials like DAF. [10]Its physicochemical properties, particularly its high polarity, are also in stark contrast to the lipophilic nature of the furazan-containing drug, Furazabol.

Final Assessment: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide stands out as a highly polar, functionalized building block. Its value is not as a direct analogue to existing energetic materials or lipophilic drugs, but as a potential intermediate or a scaffold for developing novel, water-soluble agents. The carbohydrazide moiety is a versatile handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets. [13]Researchers in drug discovery may find this compound useful for programs requiring high water solubility and a rigid, electron-withdrawing core. However, its modest thermal stability must be a key consideration during its handling, storage, and application.

References

  • Zhang, J., Zhang, T., & Yu, K. (2006). The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). Structural Chemistry, 17, 397–403. [Link]

  • Gao, H., & Shreeve, J. M. (2011). Azole-based energetic salts. Chemical Reviews, 111(11), 7377–7436.
  • Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH.
  • Klapötke, T. M. (2017). Chemistry of High-Energy Materials. Walter de Gruyter GmbH & Co KG.
  • Millar, R. W., et al. (2018). 3,4-Diaminofurazan-based energetic materials. Chemistry–A European Journal, 24(41), 10488–10497.
  • Taylor, C. M. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(5), 2355–2373. [Link]

  • Netzsch. (n.d.). Thermal Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Furazan. Retrieved from [Link]

  • American Chemical Society. (2021). Furazans in Medicinal Chemistry. ACS Publications. [Link]

  • ResearchGate. (2021). Furazans in Medicinal Chemistry | Request PDF. [Link]

  • GSRS. (n.d.). 4-METHYL-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE HYDROCHLORIDE. [Link]

  • Fujiwara, K., et al. (1997). Evaluation of thermal decomposition rate of carbohydrazide and its reducing effect on carbon steel corrosion. OSTI.GOV. [Link]

  • Liu, Z., et al. (2017). Synthesis and structure–activity relationships of carbohydrazides and 1,3,4-oxadiazole derivatives bearing an imidazolidine moiety against the yellow fever and dengue vector, Aedes aegypti. Pest Management Science, 73(7), 1466-1474. [Link]

  • ResearchGate. (n.d.). The Structure of furazan, Imidazole-2-thione and related pharmaceuticals. [Link]

  • J-Stage. (n.d.). Synthesis and Anticancer Evaluation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles and Mannich Bases. [Link]

  • Iraqi Journal of Science. (n.d.). Synthesis and Characterization of some 1, 3, 4- oxadiazole Compounds Derived from 9H-Carbazole. [Link]

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Safety & Regulatory Compliance

Safety

4-Methyl-1,2,5-oxadiazole-3-carbohydrazide proper disposal procedures

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements for handling energetic heterocyclic intermediates. 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety requirements for handling energetic heterocyclic intermediates. 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (CAS: 32551-34-1[1]; Hydrochloride salt CAS: 1849236-03-8[2]) is a prime example. Combining the thermally sensitive 1,2,5-oxadiazole (furazan) ring with a highly reactive, reducing carbohydrazide moiety creates a compound that is invaluable for drug development but demands rigorous, self-validating disposal protocols.

This guide provides the definitive operational roadmap for the safe handling, deactivation, and disposal of this compound, ensuring your laboratory maintains the highest standards of chemical safety.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To safely dispose of a chemical, one must first understand its reactivity profile. The hazards of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide are driven by two distinct functional groups:

  • Thermal Instability of the Oxadiazole Ring: 1,2,5-oxadiazoles are highly energetic compounds. Process safety evaluations of related derivatives (such as 4-methyl-1,2,5-oxadiazole-3-carboxylic acid) reveal significant exothermic decomposition risks upon heating, necessitating strict temperature controls during storage and disposal[3].

  • Reducing Power of the Carbohydrazide Group: Carbohydrazides are potent oxygen scavengers and reducing agents[4]. They can react violently with strong oxidizers. Furthermore, carbohydrazide moieties are known to form highly sensitive, explosive complexes when coordinated with heavy metals or strongly oxidizing anions (e.g., nitrates, perchlorates, or actinide salts like uranium)[5].

HazardPathways Compound 4-Methyl-1,2,5-oxadiazole- 3-carbohydrazide Oxidizers Strong Oxidizers (e.g., Nitrates, Peroxides) Compound->Oxidizers Metals Heavy Metals (e.g., Uranyl Salts) Compound->Metals Heat Thermal Stress (> 150°C) Compound->Heat Exothermic Violent Exothermic Reaction Oxidizers->Exothermic Complexation Explosive Complexation Detonation Risk Metals->Complexation Decomposition Rapid Decomposition (N2, CO2, NOx) Heat->Decomposition

Fig 1: Mechanistic hazard pathways and chemical incompatibilities for disposal planning.

Quantitative Data & Compatibility

Before initiating any disposal workflow, personnel must verify that the waste stream is segregated according to the compound's reactivity profile.

Table 1: Chemical Compatibility & Segregation Matrix

Chemical ClassInteraction RiskMechanistic CausalitySegregation Requirement
Strong Oxidizers (e.g., KMnO4, Peroxides)Violent Exothermic ReactionThe carbohydrazide moiety rapidly transfers electrons to oxidizers, generating massive heat[4].STRICT ISOLATION. Store in separate secondary containment.
Heavy Metals (e.g., Uranyl salts)Explosive ComplexationCarbonyl O and amino N atoms coordinate with metals, forming shock-sensitive, detonable complexes[5].STRICT ISOLATION. Never mix in the same waste stream.
Strong Acids Toxic Gas EvolutionAcidic hydrolysis of the oxadiazole ring or HCl salt can release NOx and HCl gases.Isolate from concentrated mineral acids.
Elevated Heat (>150°C)Rapid DecompositionThermal stress overcomes the activation energy of the energetic furazan ring, causing auto-acceleration[3].Store below 25°C in a climate-controlled environment.

Table 2: Required Personal Protective Equipment (PPE) for Handling & Spill Response

PPE CategorySpecificationOperational Rationale
Eye/Face EN 166 / NIOSH-approved safety goggles[6][7]Prevents ocular irritation from fine, energetic dust particles.
Skin Chemically resistant Nitrile gloves[8]Prevents dermal absorption and localized irritation.
Body Flame-resistant laboratory coat[7]Mitigates risk in the event of an unexpected exothermic reaction.
Respiratory N95 / P100 Particulate Respirator[6]Essential during spill cleanup to prevent inhalation of aerosolized API dust.

Operational Disposal Protocols

Do not treat this compound as standard organic waste. The disposal must be treated as the handling of a reactive, potentially energetic material[3].

Protocol 1: Routine Waste Containerization and Storage

  • Verify Waste Stream: Confirm that the waste consists solely of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (solid or aqueous solution) without incompatible contaminants.

  • Select Container: Utilize a clean, dedicated High-Density Polyethylene (HDPE) container[8]. Do NOT use glass; pressure buildup from unintended decomposition (releasing N2, CO2, and NOx gases) can turn glass into dangerous shrapnel.

  • Equip Vented Caps: If the waste is in a solution or mixed with mild solvents, apply a vented cap to allow the safe off-gassing of trace gases.

  • Labeling: Affix a GHS-compliant hazardous waste label detailing "Energetic Material - Reducing Agent - Toxic" and record the exact accumulation start date.

  • Storage: Transfer the container to a designated, climate-controlled chemical waste storage area maintained below 25°C, strictly segregated from oxidizers and heavy metals[8].

DisposalWorkflow Step1 1. Segregation Isolate from oxidizers/metals Step2 2. Containerization HDPE containers with vented caps Step1->Step2 Step3 3. Storage Cool (< 25°C), dry, ventilated Step2->Step3 Step4 4. EHS Transfer Licensed hazardous waste contractor Step3->Step4 Step5 5. Final Destruction High-temp incineration + scrubber Step4->Step5

Fig 2: Step-by-step operational workflow for safe chemical disposal.

Emergency Spill Deactivation and Cleanup

In the event of a localized spill, immediate and methodical action is required to prevent aerosolization or friction-induced ignition.

Protocol 2: Spill Management

  • Evacuate and Ventilate: Immediately clear personnel from the vicinity. Increase room ventilation or activate emergency fume hood exhaust to clear airborne dust[6][8].

  • Don Appropriate PPE: Responders must equip nitrile gloves, EN 166 safety goggles, and an N95/P100 respirator[6][8].

  • Dampen the Spill (No Dry Sweeping): To prevent static discharge and aerosolization of the energetic powder, gently mist the spill with water or cover it with a damp, non-combustible absorbent (e.g., wet sand or vermiculite)[8].

  • Mechanical Collection: Using non-sparking plastic scoops, carefully transfer the dampened mass into a dedicated HDPE hazardous waste bucket[8].

  • Surface Decontamination: Wash the affected surface with a mild detergent and copious amounts of water. Collect all rinsate into the aqueous hazardous waste stream, as the carbohydrazide moiety is highly water-soluble[4].

  • EHS Notification: Report the spill to the Environmental Health and Safety (EHS) department for immediate pickup. Final destruction must be conducted via high-temperature incineration equipped with an alkaline scrubber system (to neutralize NOx and HCl emissions)[9].

References

  • PubChem Database. "4-Methyl-1,2,5-oxadiazole-3-carbohydrazide hydrochloride | CID 131040696." National Institutes of Health (NIH). Available at:[Link]

  • ACS Organic Process Research & Development. "Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid." ACS Publications. Available at:[Link]

  • ACS Inorganic Chemistry. "Structure and Thermal Stability of Carbohydrazide Complexes with Uranium(VI) Nitrate, Perrhenate, Perchlorate, and Chloride." ACS Publications. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide

As a Senior Application Scientist, I approach the handling of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (CAS: 32551-34-1) not merely as a routine laboratory task, but as the management of a highly reactive, nitrogen-ric...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide (CAS: 32551-34-1) not merely as a routine laboratory task, but as the management of a highly reactive, nitrogen-rich energetic intermediate.

While specific toxicological data for this exact compound is not fully investigated[1], its structural moieties dictate a strict precautionary approach. The 1,2,5-oxadiazole (furazan) ring is known for its high biological activity and potential explosive properties[2]. Concurrently, the carbohydrazide functional group acts as a potent reducing agent that can cause severe skin sensitization, aquatic toxicity, and poses a risk of explosion if heated under confinement[3].

To ensure absolute safety and scientific integrity, every protocol described below is designed as a self-validating system, addressing the mechanistic causality behind these chemical risks.

Quantitative Hazard Profile & PPE Specifications

When handling this compound, standard laboratory attire is insufficient. The high nitrogen content creates a risk of static ignition if dust is aerosolized, while the hydrazide moiety easily permeates standard porous materials, leading to contact dermatitis or systemic toxicity.

Table 1: Chemical Hazard & Reactivity Profile

Property / Hazard Characteristic Operational Implication
Thermal Stability Risk of explosion if heated under confinement[3]. Reactions must be vented; never use sealed pressure vessels without engineered burst disks.
Incompatibility Highly reactive with strong oxidizing agents[3]. Segregate waste strictly; never mix with peroxides, nitrates, or permanganates.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects[3]. Zero-drain disposal policy; all washings must be collected as hazardous waste.

| Irritation | Causes serious eye and skin irritation[4]. | Requires indirect vented goggles and chemical-resistant barrier gloves. |

Table 2: Personal Protective Equipment (PPE) Matrix

PPE Category Specification / Standard Quantitative Threshold Mechanistic Justification
Hand Protection EN 374 / ASTM F739 Nitrile, ≥0.11 mm (splash), ≥0.40 mm (full contact). Breakthrough >480 min. Prevents transdermal absorption of sensitizing hydrazide derivatives.
Eye Protection ANSI Z87.1 / EN 166 Indirect vented safety goggles. Protects against severe corneal damage from airborne oxadiazole dust[4].
Respiratory NIOSH N95 / EN 149 FFP2 Particulate filter efficiency ≥95%. Mitigates inhalation of biologically active, irritating particulates.

| Body Protection | Anti-static Lab Coat | 100% Cotton or specialized anti-static blend. | Prevents static discharge which could ignite energetic high-nitrogen dust. |

Operational Workflow: Step-by-Step Methodology

The following protocol ensures that the physical transfer and reaction setup of 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide minimizes aerosolization and static generation.

Phase 1: Environmental Preparation & PPE Donning

  • Ventilation Verification: Ensure the fume hood face velocity is operating between 0.4 to 0.6 m/s. Clear the workspace of any strong oxidizing agents to prevent cross-contamination.

  • Static Mitigation: Ground all weighing equipment. Place an antistatic ionizer fan near the analytical balance to neutralize static charges that could cause the powder to aerosolize or spark.

  • Donning Sequence: Equip double-layer nitrile gloves (minimum 0.11 mm thickness), a fully buttoned anti-static lab coat, and ANSI Z87.1 compliant safety goggles.

Phase 2: Material Transfer & Reaction Setup 4. Transfer Mechanics: Use a grounded, non-sparking spatula (e.g., conductive polymer or ceramic) to transfer the solid. Avoid rapid, jerky movements to prevent dust generation. 5. Containment: Seal the weighing vessel immediately after transfer. Wipe the exterior of the closed vessel with a damp, lint-free cloth before removing it from the localized exhaust environment. 6. Reaction Execution: If heating the compound, ensure the reaction vessel is equipped with a reflux condenser or a pressure-relief bubbler. Never heat this compound in a closed, unvented system due to the risk of rapid nitrogen gas evolution and subsequent explosion[3].

Emergency Response & Disposal Plans

Because carbohydrazide derivatives are toxic to aquatic environments and act as contact sensitizers, emergency and disposal protocols must be rigorously enforced.

Spill Response Protocol:

  • Isolate: Evacuate the immediate area and allow any aerosolized dust to settle.

  • Protect: Don upgraded respiratory protection (P100/FFP3) and heavy-duty nitrile gloves (≥0.40 mm).

  • Suppress & Collect: Do NOT dry sweep, as this generates explosive dust clouds. Lightly mist the spill with water to suppress dust, then collect the slurry using damp, absorbent chemical pads.

  • Contain: Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

Waste Management Plan:

  • Classification: Label waste as "Hazardous Chemical Waste - Toxic to Aquatic Life / Reactive Nitrogen Compound".

  • Segregation: Store in a cool, dry, well-ventilated area. Keep strictly separated from oxidizing waste streams.

  • Disposal: Do not flush any residual powder or contaminated wash-water down the drain. Dispatch to a certified hazardous waste contractor for high-temperature incineration.

Workflow Visualization

The following diagram maps the critical path for safe handling, ensuring that every operational phase is linked to its corresponding safety and disposal mechanism.

OperationalWorkflow cluster_0 Phase 1: Preparation & PPE cluster_1 Phase 2: Handling & Reaction cluster_2 Phase 3: Post-Operation A Assess Fume Hood (Min 0.5 m/s face velocity) B Don PPE Matrix (Nitrile, Goggles, Lab Coat) A->B C Anti-Static Weighing (Avoid Dust Generation) B->C D Reaction Execution (Open System / Vented) C->D E Routine Decontamination (Wet Wipe Method) D->E G Emergency: Spill/Exposure (Isolate & Use P100/N95) D->G If anomaly occurs F Waste Segregation (Non-Oxidizing Aqueous/Solid) E->F G->F Collect spillage

Workflow for handling 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide from prep to disposal.

References

  • Matrix Scientific. "SAFETY DATA SHEET: 4-Methyl-1,2,5-oxadiazole-3-carbohydrazide". matrixscientific.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDoc_WDPXPvE66VVldw7QJA0QxI3AKKnAeo7b6FcCEataaarofIIeFMVuNgMkBLiKgk3JC2V6udVFn_5JnQ8EKjY7Ml5zUj1Tc8hPGrfD339VEQpfng7p2h0y7K65cp73KrBW8LcTQQ_MBYtbqkyWmOC1EGDZjVRCFqpMIpLAs9Q==]
  • Redox. "Safety Data Sheet Carbohydrazide". redox.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWI4ye7Kw0DmSZoIUbwIbtjooUtTx_iWwtgrtCbKHJ0M38RCuJheSgPKgA_WbOpeFEWVAkeei-G9rRPJldjlmQhUsU1hc41Mip0KYE0gV_TEE18eX-otSlitT4gncjd6MO011Y]
  • Science of Synthesis. "Product Class 7: 1,2,5-Oxadiazoles". thieme-connect.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnOHczN3R4MVZDkycYvcAVkXOEngqlGX0lK5eK4WARySOc0TArLjHhZf89DBFeKfk_PCKZuNEcmkCck5tgF_fQbYdKH4DJU1uD6x4nSlbmBjnT4hj5AH978rmuKPBJSQWFC66ASXmB7GJ9JwKkhl73QDiz8gMFryeALsryn9tC0hR3rjnzQawgtw==]
  • Fisher Scientific. "SAFETY DATA SHEET: 1,2,5-Oxadiazole-3-carboxylic acid". fishersci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyW4-qtfNSQbgZ3-cH_FhuuNJlRjECTRUEY2m0JLk5UPtB5kgtlSGM-drTIMfrfV5kmQnuXYStwEYurXLtS-TGKIbXoh67jr2Gj_z7UEvzDNo97yqgMMn4gf5MYJBuvJ1Y8lLGgbMqS2mD_k8pq01dnOUee8VsRM2BAAKZQE001knS_W-WCmO-7G8LyJWEO5TmHfG-VVp1pQCJzyw8geN_-Ef3-jB6Dx1LwO3ThLWnr29ysvKRdpe_JkjUJNFV6XEChFZhFMiwJWjE2ZWz22PuzsDdIoiHTMQ=]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1,2,5-oxadiazole-3-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-Methyl-1,2,5-oxadiazole-3-carbohydrazide
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